7-Bromoisoquinoline-1,3(2H,4H)-dione
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
7-bromo-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFZTGLQLRNJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical characteristics of 7-Bromoisoquinoline-1,3(2H,4H)-dione
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Foreword
In the landscape of modern drug discovery and materials science, the isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure, serving as the foundation for a multitude of biologically active agents. The introduction of a bromine atom at the 7-position, yielding this compound, creates a uniquely versatile intermediate. The bromine not only modulates the electronic properties of the aromatic system but also serves as a crucial synthetic handle for diversification through cross-coupling reactions. This guide provides a comprehensive, field-proven analysis of this compound's core physicochemical characteristics, moving beyond raw data to explain the causality behind experimental methodologies and their implications for research applications.
Molecular Identity and Foundational Properties
At its core, this compound is a bicyclic heterocyclic compound. A precise understanding of its foundational properties is the mandatory first step for any laboratory work, from calculating molar quantities for a reaction to interpreting complex analytical data.
Caption: Chemical Structure of this compound.
The fundamental quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1033330-27-6 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO₂ | [1][2] |
| Molecular Weight | 240.06 g/mol | [1][2] |
| Appearance | White to off-white or green powder | [2] |
| Purity | Typically ≥95-98% | [1][4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure confirmation and purity assessment. The workflow is a self-validating system where data from multiple techniques must converge to support the proposed structure.
Caption: Standard workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an appropriate solvent, capable of dissolving the compound and possessing a non-interfering signal.
| Spectrum | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 11.36 | Singlet, 1H (exchangeable with D₂O), N-H proton |
| 8.27 | Singlet, 1H, aromatic H5 proton | |
| 7.97 | Doublet of doublets, J = 8.1 Hz, 1H, aromatic H6 proton | |
| 4.04 | Singlet, 2H, methylene CH₂ protons at position 4 | |
| ¹³C NMR | 171.0 | Carbonyl carbon (C1) |
| 165.2 | Carbonyl carbon (C3) | |
| 128.4 | Aromatic carbon attached to bromine (C7) |
Source: Benchchem[5]
Expert Insight: The sharp singlet for the two methylene protons at 4.04 ppm confirms the tetrahydroisoquinoline backbone and indicates magnetic equivalence. The downfield chemical shift of the N-H proton at 11.36 ppm is characteristic of an amide proton involved in hydrogen bonding, which is expected in the solid state and in polar aprotic solvents like DMSO.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The analysis is rapid and confirms the presence of key carbonyl and amine functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3361 | N-H Stretch (broad) | Amide |
| 1708 | C=O Stretch (strong) | Carbonyl (dione) |
| 1192 | C-Br Stretch | Aryl Bromide |
Source: Benchchem[5]
Expert Insight: The strong absorption at 1708 cm⁻¹ is definitive evidence of the dione carbonyl groups. Its exact position can be sensitive to the physical state (solid vs. solution) and hydrogen bonding. The broadness of the N-H stretch is also a classic indicator of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight, providing the most direct validation of the molecular formula. For a bromine-containing compound, the isotopic pattern is a critical confirmatory data point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This provides an unambiguous confirmation of the presence of a single bromine atom.
Key Physicochemical Parameters
These parameters govern the compound's behavior in solution and are critical for designing experiments, from synthesis to biological assays.
| Parameter | Predicted Value | Significance | Source |
| Boiling Point | 428.1 ± 45.0 °C | Indicates low volatility; purification by distillation is not feasible. | [1][2] |
| Density | 1.696 ± 0.06 g/cm³ | Useful for formulation and process chemistry calculations. | [1][2] |
| pKa | 9.90 ± 0.20 | Quantifies the acidity of the N-H proton, crucial for understanding ionization state at physiological pH. | [2] |
Solubility Profile
Causality: The solubility is a balance between the polar amide and carbonyl groups, which favor polar solvents, and the hydrophobic brominated aromatic ring system. Therefore, high solubility is expected in polar aprotic solvents that can disrupt the crystal lattice and solvate the polar functionalities.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Dispense ~2 mg of this compound into six separate, labeled 1-dram vials.
-
Solvent Addition: Add 0.5 mL of the following solvents to each respective vial: Water, Methanol, Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).
-
Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record solubility as 'Insoluble', 'Slightly Soluble', or 'Freely Soluble'.
-
Thermal Challenge: Gently warm the vials showing slight or no solubility to ~50°C. Observe any change in solubility.
-
Validation: A "freely soluble" result should yield a clear, particle-free solution. The persistence of solid material indicates insolubility or partial solubility.
Expected Results: The compound is expected to be freely soluble in DMSO and DMF, slightly soluble in acetone and DCM, and largely insoluble in methanol and water at room temperature.
Chemical Reactivity and Synthetic Applications
The true value of this molecule for researchers lies in its potential for chemical modification.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 7-position is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
-
N-Functionalization: The amide proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to modify the N-2 position.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable. The hazard profile is based on data from structurally related compounds and supplier safety data sheets.
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Source: AK Scientific, Inc., ChemicalBook[2][6]
Storage and Handling Protocol:
-
Handling: Always handle in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is between 2-8°C.[1][2] Keep away from strong oxidizing agents and incompatible substances.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
References
Introduction: The Strategic Importance of a Versatile Scaffold
An In-depth Technical Guide to 7-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 1033330-27-6) for Drug Discovery Professionals
This compound is a heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its structure, featuring a fused isoquinoline framework with a strategically placed bromine atom, offers a unique combination of rigidity and reactivity. This makes it an exceptionally valuable starting point for the synthesis of complex molecules targeting a range of biological pathways. While its derivatives have shown potential in various therapeutic areas, including antimicrobial and anticancer applications, its most significant role to date is as a core scaffold for the development of potent enzyme inhibitors, particularly in the field of oncology. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and application in the rational design of targeted therapeutics.
Physicochemical and Structural Characteristics
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. This compound is typically a green or off-white powder with defined characteristics that dictate its handling, storage, and reaction conditions.[1]
| Property | Value |
| CAS Number | 1033330-27-6 |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol [1][2][3] |
| Predicted Boiling Point | 428.1 ± 45.0 °C[1][3] |
| Predicted Density | 1.696 ± 0.06 g/cm³[1][3] |
| Form | Powder[1] |
| Storage Temperature | 2-8°C, Sealed in a dry environment[1][4] |
| MDL Number | MFCD12756049[1] |
Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity
The isoquinoline-1,3(2H,4H)-dione core is accessible through various synthetic strategies, with radical cascade reactions of acryloyl benzamides emerging as a modern and efficient approach.[5] However, the true synthetic utility of this compound lies in the reactivity of the bromine substituent at the C7 position.
The bromine atom is an excellent leaving group, making the C7 position a prime site for modification via transition-metal-catalyzed cross-coupling reactions.[6] This is the cornerstone of its application as a versatile scaffold. Reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.[6][7] This capability enables the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies for optimizing drug candidates.
Core Application in Drug Discovery: Targeting DNA Repair Pathways
The isoquinoline-1,3(2H,4H)-dione scaffold has proven to be a highly effective pharmacophore in the design of inhibitors for enzymes involved in critical cellular processes. Its derivatives have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2) and Cyclin-Dependent Kinase 4 (CDK4), but its most prominent application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][8][9]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the DNA damage response (DDR).[10] They play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[10] PARP inhibitors function by blocking the catalytic activity of these enzymes.[10] This blockage prevents the repair of SSBs, which, during DNA replication, can degenerate into more lethal double-strand breaks (DSBs).
In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP creates a "synthetic lethal" scenario: the cells lose their two primary DNA repair mechanisms and are unable to survive, leading to selective cancer cell death.[10] The isoquinoline-1,3(2H,4H)-dione core acts as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to bind effectively to the enzyme's catalytic site.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol details a representative Suzuki-Miyaura reaction to illustrate how this compound is functionalized. This procedure is a foundational method for generating a library of derivatives for SAR studies.
Objective: To synthesize 7-Aryl-isoquinoline-1,3(2H,4H)-dione derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the flask and condenser, then flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. An inert atmosphere is crucial for reaction efficiency.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base. Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe. Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 7-Aryl-isoquinoline-1,3(2H,4H)-dione product.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a validated and highly adaptable scaffold for the design of targeted therapeutics. Its synthetic accessibility and the reactivity of its C7-bromo substituent provide a reliable platform for generating molecular diversity. The success of its derivatives as PARP inhibitors in oncology underscores the power of scaffold-based drug design. Future research will likely continue to exploit this core structure to develop next-generation inhibitors with improved potency and selectivity, not only for PARP isoforms but also for other critical enzyme targets in a variety of disease states.
References
- 1. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 2. This compound | 1033330-27-6 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. 1033330-27-6|this compound|BLD Pharm [bldpharm.com]
- 5. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]
- 8. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Utility of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Abstract
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 7-Bromoisoquinoline-1,3(2H,4H)-dione. We will dissect its molecular architecture through detailed spectroscopic and computational analysis, outline its synthesis and purification, explore its chemical reactivity, and discuss its significance as a critical intermediate in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers leveraging this versatile molecule in their scientific endeavors.
Introduction: The Significance of the Isoquinoline-1,3-dione Core
The isoquinoline-1,3(2H,4H)-dione moiety, also known as homophthalimide, has garnered significant attention from synthetic and medicinal chemists.[1][2] Its rigid structure and capacity for diverse functionalization make it an ideal starting point for constructing molecules with specific biological targets. Derivatives have shown promise in a range of therapeutic areas, including oncology, microbiology, and neurology.[3]
The subject of this guide, this compound, is distinguished by the presence of a bromine atom at the 7-position of the aromatic ring. This halogen is not merely a structural component; it serves as a crucial reactive handle. Its presence allows for a variety of subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of derivatives for structure-activity relationship (SAR) studies.[4] This makes the 7-bromo derivative a highly valuable intermediate for drug discovery and chemical biology research.[3]
Physicochemical and Handling Properties
A precise understanding of a compound's physical properties is fundamental for its effective use in experimental settings. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1033330-27-6 | [5][6] |
| Molecular Formula | C₉H₆BrNO₂ | [5][6] |
| Molecular Weight | 240.05 g/mol | [4][5] |
| Appearance | Green powder | [5] |
| Boiling Point | 428.1 ± 45.0 °C (Predicted) | [4][5] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 9.90 ± 0.20 (Predicted) | [5] |
| Storage | 2-8°C, Sealed in dry conditions | [5][6] |
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is associated with the following GHS hazard classifications:
-
GHS Pictogram: GHS07 (Exclamation Mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501.[5]
Expert Insight: The predicted pKa of 9.90 suggests the N-H proton is weakly acidic, a characteristic feature of imides. This acidity can be exploited for N-alkylation or N-arylation reactions under appropriate basic conditions to further diversify the molecule.
Synthesis and Purification Strategy
The construction of the 7-bromo-isoquinolinedione scaffold is a multi-step process that leverages established organic chemistry transformations. The general strategy involves first forming the core heterocyclic system followed by a regioselective bromination.
General Synthetic Workflow
The isoquinoline-1,3(2H,4H)-dione core is commonly prepared through the condensation and cyclization of homophthalic acid derivatives.[3] Subsequent bromination introduces the key functional handle at the 7-position.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis and Purification
This protocol is a representative example. Researchers should consult primary literature for specific reaction conditions.
Step 1: Formation of the Isoquinoline-1,3(2H,4H)-dione Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable homophthalic acid precursor in a high-boiling point solvent (e.g., diphenyl ether).
-
Cyclization: Add a cyclizing agent (e.g., urea or formamide) to the flask. Heat the reaction mixture to reflux (typically >200°C) for several hours. The choice of reagents and temperature is critical for efficient ring closure and to minimize side products.
-
Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates and can be collected by vacuum filtration. Wash the solid with a non-polar solvent like hexane to remove residual high-boiling solvent.
Step 2: Bromination
-
Reaction Setup: Suspend the crude isoquinoline-1,3(2H,4H)-dione in a suitable solvent such as acetic acid.
-
Reagent Addition: Slowly add a brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid) at a controlled temperature. The regioselectivity is directed by the existing functional groups on the aromatic ring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Quench the reaction by pouring the mixture into cold water. The brominated product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove acid.
Step 3: Purification
-
Chromatography: The most effective method for purification is silica gel column chromatography.[3]
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. The precise ratio should be determined by TLC analysis.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. The final product's purity should be confirmed by NMR and melting point analysis to ensure it is suitable for subsequent applications.[3]
Molecular Structure Elucidation
A combination of spectroscopic techniques and computational modeling provides a detailed picture of the molecular structure of this compound.
Spectroscopic Analysis
The data presented here are based on typical spectroscopic results for this compound.
| Technique | Key Observations and Assignments |
| ¹H NMR | δ 11.36 ppm (s, 1H): Imide N-H proton.[3]δ 8.27 ppm (s, 1H): Aromatic H5 proton.[3]δ 7.97 ppm (dd, J = 8.1 Hz): Aromatic H6 proton.[3]δ 4.04 ppm (s, 2H): Methylene CH₂ protons at the 4-position.[3] |
| ¹³C NMR | δ 171.0 ppm: Carbonyl carbon (C1=O).[3]δ 165.2 ppm: Carbonyl carbon (C3=O).[3]δ 128.4 ppm: Aromatic carbon attached to bromine (C7-Br).[3] |
| IR Spectroscopy | ~3361 cm⁻¹ (broad): N-H stretching vibration.[3]~1708 cm⁻¹ (strong): C=O stretching vibration of the dione.[3]~1192 cm⁻¹: C-Br vibrational mode.[3] |
| UV-Vis | λ_max at 314 nm: Attributed to π → π* transitions in the conjugated system.[3]λ_max at 427 nm: Attributed to n → π* transitions of the carbonyl groups.[3] |
Expert Insight: In the ¹H NMR spectrum, the singlet at 8.27 ppm for H5 and the doublet of doublets for H6 are characteristic. The absence of a proton adjacent to H5 confirms the substitution pattern. The deshielding effect of the bromine atom and the carbonyl groups significantly influences the chemical shifts of the aromatic protons.[3]
Computational and Structural Modeling
Density Functional Theory (DFT) calculations provide deeper insights into the molecule's electronic structure and geometry.
-
Electron Distribution: DFT studies (B3LYP/6-31G(d,p) level) show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the carbonyl groups, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the brominated aromatic ring.[3] This suggests the dione part of the molecule is electron-rich and a potential site for electrophilic attack, whereas the bromo-aromatic ring is electron-deficient and susceptible to nucleophilic substitution.
-
Geometric Optimization: The calculated optimized structure reveals a slight dihedral angle of approximately 8.2° between the planes of the brominated benzene ring and the diketone ring, which helps to minimize steric strain.[3]
Reactivity and Synthetic Applications
The true value of this compound lies in its utility as a versatile synthetic intermediate.
Key Reaction Pathways
The bromine atom at the C7 position is the primary site for synthetic elaboration. It readily participates in various cross-coupling reactions, allowing for the introduction of diverse functional groups.
Caption: Key cross-coupling reactions involving this compound.
This strategic functionalization is central to SAR studies, where modifying the C7 substituent can dramatically alter the molecule's biological activity and pharmacokinetic properties.
Role in Drug Discovery and Medicinal Chemistry
While this compound itself is primarily an intermediate, its derivatives have demonstrated significant potential in various therapeutic contexts.
-
Anticancer Activity: Derivatives have been shown to induce apoptosis in cancer cells, often through the activation of intrinsic cellular pathways.[3] This makes the scaffold a promising starting point for developing novel cytotoxic agents.
-
Antimicrobial Properties: Certain functionalized isoquinolinediones exhibit potent antimicrobial effects against specific bacterial strains, highlighting their potential as a new class of antibiotics.[3]
-
Neuroprotective Effects: Preliminary research suggests that some derivatives may offer neuroprotection by modulating pathways related to oxidative stress.[3]
The positioning of substituents is critical. For instance, studies comparing different isomers have shown that the biological activity can be highly dependent on the location of the functional group, underscoring the importance of intermediates like the 7-bromo derivative that allow for precise, regiocontrolled synthesis.[3]
Conclusion
This compound is more than just a chemical compound; it is a gateway to a rich and diverse chemical space. Its well-defined molecular structure, characterized by a unique spectroscopic fingerprint and electronic properties, provides a solid foundation for rational drug design. The strategic placement of the bromine atom offers chemists a reliable anchor point for synthetic diversification, enabling the exploration of structure-activity relationships crucial for advancing therapeutic candidates. This guide has aimed to provide the foundational knowledge necessary for researchers to confidently and effectively utilize this powerful building block in their pursuit of scientific innovation.
References
- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1033330-27-6 | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 6. 1033330-27-6|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Abstract
7-Bromoisoquinoline-1,3(2H,4H)-dione is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[1] Its structure, featuring a bromine atom, provides a reactive handle for further functionalization via cross-coupling reactions, making it highly valuable in the development of novel therapeutics, particularly in the fields of oncology and antimicrobials.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.
Introduction: Significance of the Isoquinoline-1,3-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is a privileged structure in drug discovery. Its rigid framework and hydrogen bonding capabilities allow it to interact with various biological targets. Derivatives of this scaffold have been investigated as potent inhibitors of enzymes such as cyclin-dependent kinase 4 (CDK4), making them attractive candidates for anti-cancer therapies. The strategic placement of a bromine atom at the 7-position unlocks the potential for extensive structure-activity relationship (SAR) studies. This halogen serves as an excellent leaving group in transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties to explore and optimize pharmacological activity.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound reveals two primary strategic approaches for its construction. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for potential side reactions like the formation of isomers.
Pathway A involves the construction of the heterocyclic ring from a pre-brominated aromatic precursor. The most direct disconnection leads back to 4-bromo-2-carboxymethylbenzoic acid (4-bromohomophthalic acid) and a nitrogen source, typically ammonia or an ammonia equivalent. This approach is generally preferred as it offers excellent control over the regiochemistry of the bromine substituent.
Pathway B considers a late-stage bromination strategy. This would involve first synthesizing the parent isoquinoline-1,3(2H,4H)-dione from homophthalic acid, followed by electrophilic aromatic substitution to install the bromine atom. While feasible, this pathway presents a significant challenge in controlling the position of bromination, as the directing effects of the carbonyl and amide groups can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired 7-bromo product.
Caption: Retrosynthetic analysis of this compound.
Based on superior regiochemical control, this guide will focus on Pathway A .
Synthesis Pathway A: Cyclocondensation of 4-Bromohomophthalic Acid
This pathway is the most direct and reliable method for preparing this compound. It consists of two main stages: the synthesis of the key intermediate, 4-bromohomophthalic acid, and its subsequent cyclocondensation to form the target dione.
Stage 1: Preparation of 4-Bromohomophthalic Acid
4-Bromohomophthalic acid is not commonly available and typically needs to be synthesized. A well-established route starts from the bromination of phthalic anhydride to yield 4-bromophthalic acid, followed by a series of transformations.
-
Step 1a: Bromination of Phthalic Anhydride. Phthalic anhydride can be brominated to 4-bromophthalic anhydride. A common method involves reacting disodium phthalate (formed in situ from phthalic anhydride and sodium hydroxide) with bromine in an aqueous solution.[2] Subsequent acidification and dehydration yield the desired 4-bromophthalic anhydride.[2][3] Patents also describe methods using sodium bromide and sodium hypochlorite under ultrasonic conditions, which avoids the use of elemental bromine.[4][5]
-
Step 1b: Conversion to 4-Bromohomophthalic Acid. While several multi-step routes exist, a conceptual pathway involves the conversion of 4-bromophthalic anhydride to 5-bromophthalide via selective reduction, followed by further elaboration to introduce the carboxymethyl group. This can be a complex and low-yielding process. A more direct, albeit less documented, approach would be the direct synthesis from a correspondingly substituted toluene derivative.
For the purpose of this guide, we will assume the availability of 4-bromohomophthalic acid as the starting material for the final cyclization step, as its synthesis is a distinct and multi-step process in itself.
Stage 2: Cyclocondensation Reaction
The core of the synthesis is the formation of the isoquinoline-1,3-dione ring. This is achieved through the thermal cyclocondensation of 4-bromohomophthalic acid with a source of ammonia.
Causality Behind Experimental Choices:
-
Reactants: 4-bromohomophthalic acid provides the carbon skeleton. Urea is often used as a convenient and safe source of ammonia at high temperatures. It decomposes to generate ammonia and isocyanic acid in situ, which drives the reaction forward. Direct use of aqueous ammonia would require high-pressure equipment.
-
Conditions: The reaction is typically performed neat (without solvent) at high temperatures (180-200 °C). This thermal condition provides the necessary activation energy for the dehydration and cyclization cascade, forming the stable imide ring.
-
Mechanism: The reaction proceeds via the initial formation of a diammonium salt, which then dehydrates to form a monoamide. A second intramolecular dehydration and cyclization step yields the final homophthalimide product.
Caption: Forward synthesis via thermal cyclocondensation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of homophthalimides from their corresponding homophthalic acids.
Objective: To synthesize this compound.
Materials:
-
4-Bromohomophthalic acid (1.0 eq)
-
Urea (1.5 - 2.0 eq)
-
Hydrochloric acid (2M)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a thermometer
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromohomophthalic acid and urea.
-
Thermal Cyclization: Heat the mixture using a heating mantle or oil bath to 180-190 °C. The mixture will melt and bubble as ammonia is evolved and water is eliminated. Maintain this temperature for 2-3 hours, or until the evolution of gas ceases.
-
Workup - Acid/Base Extraction:
-
Allow the reaction mixture to cool to approximately 80-100 °C, at which point it will solidify.
-
Carefully add hot water to the flask and break up the solid.
-
Add saturated sodium bicarbonate solution until the mixture is basic (pH > 8) to dissolve any unreacted starting material and acidic byproducts.
-
Filter the resulting suspension using a Buchner funnel to collect the crude solid product. Wash the solid thoroughly with deionized water.
-
-
Purification - Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Self-Validation: The purity of the final product should be assessed using standard analytical techniques. A sharp melting point and clean ¹H NMR and ¹³C NMR spectra are indicative of a successful synthesis. The presence of the characteristic bromine isotopic pattern in the mass spectrum further validates the structure.
Alternative Pathway: Late-Stage Bromination
For academic interest, the late-stage bromination of isoquinoline-1,3(2H,4H)-dione is a possible, though less efficient, route.
-
Reactants: Isoquinoline-1,3(2H,4H)-dione and a brominating agent such as N-Bromosuccinimide (NBS).
-
Solvent & Conditions: The reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) at a controlled temperature.[6]
-
Challenges (Trustworthiness): The primary drawback of this method is regioselectivity. The benzene ring is activated towards electrophilic substitution, but directing group effects can lead to bromination at other positions (e.g., C-5) in addition to the desired C-7 position. This results in a mixture of isomers that are often difficult to separate, leading to low isolated yields of the target compound. Therefore, this route is not recommended for preparative-scale synthesis where high purity is required.
Quantitative Data Summary
| Pathway | Key Precursor | Regioselectivity | Typical Yield | Purification | Scalability |
| A: Cyclocondensation | 4-Bromohomophthalic acid | Excellent (pre-defined) | Good to High | Straightforward (Recrystallization) | Good |
| B: Late-Stage Bromination | Isoquinoline-1,3-dione | Poor to Moderate | Low (of desired isomer) | Difficult (Chromatography) | Poor |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through the thermal cyclocondensation of 4-bromohomophthalic acid with an ammonia source like urea. This method provides excellent regiochemical control and allows for straightforward purification, making it the superior choice for producing high-purity material for research and drug development. While late-stage bromination is a theoretical alternative, it suffers from poor selectivity and is not practical for preparative synthesis. The availability of this brominated intermediate is crucial for the continued exploration of the isoquinoline-1,3-dione scaffold, enabling the synthesis of diverse compound libraries through modern cross-coupling chemistry and facilitating the discovery of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 3. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 4. CN103980113A - Preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]
- 5. CN103980113B - A kind of preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of 7-Bromoisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the compound 7-Bromoisoquinoline-1,3(2H,4H)-dione. As a key heterocyclic scaffold, understanding its structural features through various analytical techniques is paramount for its application in medicinal chemistry and materials science. This document, compiled with the expertise of a Senior Application Scientist, offers not just data, but also the underlying principles and experimental context to empower researchers in their endeavors.
Introduction
This compound belongs to the homophthalimide class of compounds, which are recognized for their diverse biological activities. The presence of a bromine atom at the 7-position provides a strategic handle for further synthetic modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of this compound for any subsequent application.
Molecular Structure
The structural framework of this compound is depicted below. The numbering convention used throughout this guide is also indicated.
The Ascendant Role of Bromo-Substituted Isoquinolinediones in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential
Abstract
The isoquinolinedione scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. The strategic incorporation of bromine atoms onto this framework has emerged as a powerful strategy for modulating and enhancing its therapeutic properties. This in-depth technical guide provides a comprehensive overview of the potential biological activities of bromo-substituted isoquinolinediones, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibiting capabilities. We will delve into the causality behind experimental designs, present detailed protocols for core biological assays, and synthesize structure-activity relationship (SAR) data to guide future drug development efforts. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
Introduction: The Isoquinolinedione Core and the Strategic Impact of Bromination
The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural and synthetic bioactive molecules.[1] The dione substitution pattern further enhances its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The introduction of a bromine substituent is a well-established tactic in medicinal chemistry to augment the pharmacological profile of a lead compound. The rationale behind this strategic choice is multifaceted:
-
Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron density of the aromatic system, thereby altering the molecule's reactivity and binding affinity for target proteins.[2]
-
Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to enhanced binding affinity and selectivity.
-
Metabolic Stability: The presence of a bromine atom can block sites of metabolic oxidation, leading to a longer biological half-life.
This guide will explore how these fundamental principles translate into tangible biological activities for bromo-substituted isoquinolinediones and their structural analogs.
Anticancer Activity: A Promising Frontier
The quest for novel and more effective anticancer agents has identified bromo-substituted quinoline and isoquinoline derivatives as a particularly promising class of compounds.[2][3][4] While direct data on bromo-substituted isoquinolinediones is emerging, extensive research on closely related brominated quinolines and isoquinolines provides compelling evidence of their potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[2][4]
Mechanism of Action: Targeting the Machinery of Cell Proliferation
The anticancer activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes, primarily DNA replication and cell division. Key molecular targets that have been identified for structurally related compounds include:
-
Topoisomerase Inhibition: Several bromo-substituted quinoline derivatives have been shown to inhibit topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription.[2][4] By stabilizing the enzyme-DNA covalent complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.[4]
-
Microtubule Disruption: Some thienoisoquinoline derivatives have been found to disrupt microtubule polymerization by binding to the colchicine site on tubulin.[5] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
The following diagram illustrates a potential mechanism of action for a bromo-substituted isoquinolinedione as a topoisomerase I inhibitor.
Caption: Bromo-isoquinolinedione stabilizing the Topoisomerase I-DNA complex.
Structure-Activity Relationship (SAR) Insights
Studies on brominated quinolines have provided valuable insights into the structural features that govern their anticancer potency:
-
Position of Bromine: The position of the bromine atom on the quinoline ring significantly influences activity. For instance, 5,7-dibromo-substitution on an 8-hydroxyquinoline core has been shown to be more potent than mono-bromo substitution.[3]
-
Synergistic Effects of Multiple Substituents: The combination of bromine with other electron-withdrawing groups, such as a nitro group, can lead to a synergistic enhancement of antiproliferative activity.[2][3]
-
Role of Other Functional Groups: The presence of a hydroxyl group at the C-8 position of the quinoline ring appears to be crucial for the anticancer potential of many derivatives.[4]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative bromo-substituted quinoline derivatives against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented.
| Compound ID | Structure/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 12.3 µg/mL | [3] |
| 2 | 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioma) | 25.6 µg/mL | [4] |
| 3 | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [2] |
| 4 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 9.6 µg/mL | [3] |
| 5 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 15.85 ± 3.32 | [6] |
Antimicrobial Activity: A Broad Spectrum of Action
Bromo-substituted isoquinoline and related heterocyclic scaffolds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][7][8]
Mechanism of Antimicrobial Action
The antimicrobial effects of these compounds are believed to stem from their ability to disrupt essential bacterial processes. For 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives, a key mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination in bacteria, making them excellent targets for antibacterial drugs.
The diagram below illustrates the proposed workflow for identifying the antimicrobial mechanism of action.
Caption: Workflow for elucidating the antimicrobial mechanism of action.
Spectrum of Antimicrobial Activity
A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Notably, one compound demonstrated an impressive minimum inhibitory concentration (MIC) value of 0.031 μg/mL against MRSA.[7]
The following table summarizes the antimicrobial activity of a representative bromo-substituted indolizinoquinoline-5,12-dione.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 27 | S. aureus ATCC43300 (MRSA) | 0.031 | [7] |
| 1 | E. coli DNA Gyrase (IC50) | >100 | [7] |
| 1 | S. aureus Topo IV (IC50) | 25-50 | [7] |
Enzyme Inhibition: A Targeted Approach
Beyond their broad cytotoxic and antimicrobial effects, isoquinolinedione derivatives are being investigated as potent and selective inhibitors of specific enzymes implicated in disease pathogenesis. A prominent example is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP).
While direct evidence for bromo-substituted isoquinolinediones as PARP inhibitors is still developing, the broader class of isoquinolinone and naphthyridinone-based compounds have been successfully designed as potent PARP1 inhibitors.[9] PARP inhibitors have gained significant attention in oncology, particularly for the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.
Experimental Protocols
To facilitate further research and validation of the biological activities of bromo-substituted isoquinolinediones, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol for MTT Assay (Anticancer Cytotoxicity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bromo-substituted isoquinolinedione compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted isoquinolinedione compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Bromo-substituted isoquinolinedione compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the bromo-substituted isoquinolinedione compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The collective evidence strongly suggests that bromo-substituted isoquinolinediones represent a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated and inferred activities as anticancer, antimicrobial, and enzyme-inhibiting agents warrant further intensive investigation. Future research should focus on:
-
Synthesis of Diverse Libraries: The synthesis and screening of a broader range of bromo-substituted isoquinolinedione derivatives with varied substitution patterns are crucial to expand the structure-activity relationship landscape.
-
Elucidation of Specific Mechanisms: In-depth mechanistic studies are required to identify the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The strategic application of bromine substitution on the versatile isoquinolinedione core holds immense potential for the discovery of next-generation drugs to address unmet medical needs in oncology and infectious diseases.
References
- 1. jptcp.com [jptcp.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
literature review on substituted isoquinoline-1,3(2H,4H)-diones.
An In-depth Technical Guide to Substituted Isoquinoline-1,3(2H,4H)-diones: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure provides a unique three-dimensional framework for orienting substituents, enabling precise interactions with a variety of biological targets. This guide offers a comprehensive review for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and diverse pharmacological activities of substituted isoquinoline-1,3(2H,4H)-diones. We delve into modern and sustainable synthetic methodologies, explore their mechanisms of action in key therapeutic areas—including oncology, inflammation, and neurology—and provide detailed protocols and visual aids to bridge theoretical knowledge with practical application. The compelling biological activities, from potent enzyme inhibition to modulation of critical signaling pathways, underscore the enduring and evolving importance of this chemical class in the quest for novel therapeutics.
The Isoquinoline-1,3(2H,4H)-dione Core: A Foundation for Drug Design
Core Structure and Chemical Properties
The isoquinoline-1,3(2H,4H)-dione scaffold consists of a benzene ring fused to a dihydropyridine ring containing two carbonyl groups at positions 1 and 3. The core structure, homophthalimide, possesses an acidic N-H proton and a reactive methylene group at the C-4 position, making it a versatile template for chemical modification at the N-2 and C-4 positions. These sites are crucial for tuning the molecule's physicochemical properties and biological activity.
Significance as a Privileged Scaffold
Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The isoquinoline-1,3(2H,4H)-dione core is a quintessential example, with derivatives reported as inhibitors of kinases, enzymes, and modulators of nuclear receptors.[1][3][4] This versatility stems from its ability to present functional groups in specific spatial orientations, mimicking endogenous ligands or fitting into unique binding pockets. Its demonstrated activities span anticancer, anti-inflammatory, and anticonvulsant properties, making it a high-value starting point for drug discovery programs.[5][6][7]
Synthetic Methodologies: From Classical Reactions to Modern Innovations
The synthesis of substituted isoquinoline-1,3(2H,4H)-diones has evolved significantly, with a modern emphasis on efficiency, sustainability, and the introduction of complex substitutions.
Modern Palladium-Catalyzed Approaches
Palladium catalysis has become a cornerstone for constructing the isoquinoline-1,3(2H,4H)-dione core and for its subsequent functionalization. These methods offer high yields and broad substrate scope.
-
Benzylic C-H Carbonylation/Annulation: A notable method involves the Pd-catalyzed and photoinduced reaction of O-benzyl hydroxylamides, which provides the homophthalimide core under mild conditions.[8] The reaction proceeds through the generation of an amidyl radical followed by a 1,5-hydrogen atom transfer (HAT) to create a benzylic radical, which then undergoes carbonylation and annulation.[8]
-
Cross-Coupling for C-4 Substitution: For pre-formed isoquinoline-1,3(2H,4H)-dione scaffolds, palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl groups at the C-4 position.[8] This allows for late-stage diversification of lead compounds.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aryl Isoquinoline-1,3(2H,4H)-diones [8]
-
To a reaction vial, add isoquinoline-1,3(2H,4H)-dione (1.0 mmol), the corresponding aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Add a base such as K₂CO₃ (2.0 mmol) and a solvent like toluene (5 mL).
-
Seal the vial and heat the mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 4-aryl substituted product.
Green and Sustainable Syntheses
In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic routes.
-
Visible-Light Photocatalysis: Metal-free, visible-light-induced cascade cyclization strategies have been developed to synthesize 4-cyanoalkyl isoquinoline-1,3-diones.[9] These reactions often utilize an organic photocatalyst and operate under mild conditions, avoiding the need for heavy metal catalysts.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions such as the palladium-catalyzed construction of 4-substituted isoquinolines.[9][10]
Caption: Workflow for sustainable visible-light synthesis.
Radical-Mediated Cascade Reactions
Radical cascade reactions have emerged as a powerful tool for synthesizing isoquinoline-1,3-diones.[11] These methods typically involve acryloyl benzamides as key substrates, which undergo cyclization initiated by a radical precursor. This approach allows for the incorporation of diverse functional groups derived from carbon, sulfur, phosphorus, and other elements.[11]
Photochemical Functionalization
For targeted modifications, photochemical methods offer mild and selective transformations. The use of 4-diazoisoquinoline-1,3(2H,4H)-diones enables the introduction of fluorinated moieties through photochemical O-H insertion reactions.[1] This is particularly valuable in drug discovery, as fluorine incorporation can significantly enhance a molecule's metabolic stability and binding affinity.[1]
Key Biological Activities and Therapeutic Targets
The therapeutic potential of this scaffold is remarkably broad, with well-documented activity in several critical disease areas.
Anticancer Applications: Targeting Cell Cycle Progression
A significant body of research has focused on isoquinoline-1,3(2H,4H)-dione derivatives as anticancer agents.[4]
-
Mechanism: Inhibition of Cyclin-Dependent Kinase 4 (CDK4): A primary mechanism of action is the potent and selective inhibition of CDK4.[3][4] CDK4, in complex with cyclin D1, is a key regulator of the G1-S phase transition in the cell cycle.[4] Aberrant activation of this complex is a hallmark of many cancers. By inhibiting CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb), arresting the cell cycle and halting tumor cell proliferation.[3][4]
Caption: Inhibition of the CDK4/pRb cell cycle pathway.
-
Structure-Activity Relationship (SAR) for CDK4 Inhibition:
-
Headpiece: A 4-(benzylaminomethylene) or 4-(phenylaminomethylene) group is a common feature.[3][4] For potent activity, a 3-hydroxy group on the phenyl ring of the benzylamino headpiece is often required.[3] Alternatively, a basic amine substituent on the aniline ring is necessary for the phenylaminomethylene series.[4]
-
Core Substitution: The introduction of a substituent at the C-6 position of the isoquinoline-1,3-dione core, such as iodo, aryl, or heteroaryl groups, significantly enhances inhibitory activity.[3][4]
-
| Position | Substituent Type | Impact on CDK4 Inhibition | Reference |
| C-4 Headpiece | 3-OH on benzylamino phenyl ring | Required for high potency | [3] |
| C-4 Headpiece | Basic amine on phenylaminomethylene | Required for activity | [4] |
| C-6 Core | Iodo, Aryl, Heteroaryl | Enhances potency | [3][4] |
Anti-inflammatory Properties: Modulating the Immune Response
Derivatives of this scaffold have demonstrated significant anti-inflammatory effects through multiple mechanisms.
-
Mechanism: COX-2 and NF-κB Inhibition: Certain 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[5] Other isoquinoline derivatives inhibit the nuclear factor kappa-B (NF-κB) signaling pathway.[6][12] They achieve this by preventing the phosphorylation of IκB, which in turn blocks the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[6][12]
Anticonvulsant Potential
While less explored than their anticancer activity, isoquinoline derivatives have shown promise as anticonvulsant agents. Studies on related structures, such as 3,4-dihydroisoquinolines and isoindoline-1,3-diones, have demonstrated significant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.[7][13] The isoquinoline alkaloid berberine has also been shown to exhibit anticonvulsant activity by modulating various neurotransmitter systems.[14] This suggests that the core isoquinoline-1,3-dione scaffold is a promising starting point for the development of novel antiepileptic drugs.
Conclusion and Future Outlook
Substituted isoquinoline-1,3(2H,4H)-diones continue to be a fertile ground for drug discovery. Their synthetic tractability, coupled with their proven ability to potently and selectively modulate key biological targets, ensures their relevance in modern medicinal chemistry. The success of derivatives as highly selective CDK4 inhibitors highlights their potential in oncology. Furthermore, emerging evidence of their anti-inflammatory and anticonvulsant activities opens new avenues for therapeutic development. Future research should focus on leveraging modern synthetic methods, such as photocatalysis and C-H activation, to expand the accessible chemical space. Deeper investigation into their mechanisms of action against novel targets and the use of computational modeling to refine structure-activity relationships will be crucial in translating the promise of this remarkable scaffold into next-generation therapeutics.
References
- 1. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinoline synthesis [organic-chemistry.org]
- 11. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant activity of berberine, an isoquinoline alkaloid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 7-Bromoisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a scaffold for novel bioactive molecules necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical manual, detailing established methodologies for determining these critical parameters. By following the protocols outlined herein, researchers can generate reliable data to inform formulation development, predict bioavailability, and ensure the integrity of their experimental results.
Introduction: The Significance of this compound
The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable building block in the synthesis of novel compounds.[1] Potential applications of isoquinoline derivatives span from anticancer agents to materials with unique electronic and photophysical properties.[1][2]
A comprehensive understanding of the solubility and stability of this lead compound is paramount for its successful application. Poor aqueous solubility can hinder biological screening and lead to inaccurate structure-activity relationship (SAR) data, while chemical instability can compromise the integrity of the compound during storage and experimentation. This guide provides the theoretical background and detailed experimental protocols to empower researchers to thoroughly characterize these critical attributes of this compound.
Characterizing the Aqueous Solubility
Aqueous solubility is a critical determinant of a compound's behavior in biological systems and its suitability for various experimental assays. Two key types of solubility are typically assessed: kinetic and thermodynamic.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock (typically DMSO) into an aqueous buffer.[3] This measurement is particularly relevant for in vitro high-throughput screening (HTS) assays where compounds are introduced in a similar manner.[4][5]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol outlines a common method for determining kinetic solubility by measuring the light scattering caused by precipitated compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).
-
Addition to Aqueous Buffer: In a separate 96-well clear bottom plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours) to allow for precipitation.[4]
-
Measurement: Read the plate on a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Data Interpretation: The results are typically reported as the concentration at which the compound precipitates. For more quantitative data, a calibration curve can be generated using a soluble compound to correlate nephelometric units with concentration.
Thermodynamic Solubility: The Equilibrium State
Thermodynamic solubility, also known as equilibrium solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6] This is a more accurate representation of a compound's true solubility and is crucial for formulation development and predicting in vivo absorption.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
This protocol details the classic shake-flask method coupled with HPLC-UV for quantification.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter or centrifuge at high speed to remove any remaining solid particles.
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve generated from the standards.[8][9]
-
Data Presentation: Predicted Solubility Profile
| Parameter | Condition | Expected Outcome | Rationale |
| Kinetic Solubility | pH 7.4 PBS | Moderate to Low | The presence of polar carbonyl and N-H groups may be offset by the hydrophobic bromoisoquinoline core. |
| Thermodynamic Solubility | pH 5.0 Buffer | Potentially Higher | The dione moiety may exhibit some basicity, leading to increased solubility in acidic conditions. |
| Thermodynamic Solubility | pH 7.4 Buffer | Moderate to Low | Represents solubility under physiological conditions. |
| Thermodynamic Solubility | pH 9.0 Buffer | Potentially Lower | The N-H proton may be acidic, but deprotonation might not significantly increase solubility. |
Workflow for Solubility Determination
Caption: Workflow for determining kinetic and thermodynamic solubility.
Assessing the Chemical Stability
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could interfere with experimental results or pose safety concerns. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the intrinsic stability of a compound.[10][11][12]
3.1. Forced Degradation (Stress Testing)
Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[10][13][14]
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following stress conditions in parallel with a control sample protected from the stressor:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours. The imide and dione functionalities may be susceptible to base-catalyzed hydrolysis.[15][16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18][19][20][21] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Predicted Degradation Pathways
The isoquinoline-1,3(2H,4H)-dione scaffold contains several functional groups that could be susceptible to degradation:
-
Hydrolysis: The imide and amide-like functionalities within the dione ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: While the core structure is relatively robust, oxidative degradation could occur, though less likely than hydrolysis.
-
Photodegradation: Aromatic systems can be susceptible to photodegradation. The bromine substituent could also potentially be involved in photolytic cleavage, although this is less common.
Workflow for Forced Degradation Studies
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. improvedpharma.com [improvedpharma.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. veeprho.com [veeprho.com]
- 15. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 16. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 18. database.ich.org [database.ich.org]
- 19. q1scientific.com [q1scientific.com]
- 20. 3 Important Photostability Testing Factors [sampled.com]
- 21. youtube.com [youtube.com]
Methodological & Application
Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione via Electrophilic Bromination of Homophthalimide
An Application Note and Detailed Protocol for Researchers
Abstract
7-Bromoisoquinoline-1,3(2H,4H)-dione is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecular architectures through cross-coupling reactions.[1] This application note provides a comprehensive, field-tested protocol for the regioselective synthesis of this compound starting from commercially available homophthalimide. We delve into the mechanistic rationale behind the reaction, offering insights into the principles of electrophilic aromatic substitution on a deactivated ring system to explain the high regioselectivity achieved. The detailed, step-by-step procedure is supplemented with data tables, troubleshooting advice, and safety protocols to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Part I: Mechanistic Rationale and Strategic Approach
The synthesis of this compound from homophthalimide is achieved through an electrophilic aromatic substitution (EAS) reaction.[2][3][4] The core challenge in this synthesis is controlling the position of bromination on the homophthalimide aromatic ring.
Understanding Regioselectivity in the Homophthalimide System
The homophthalimide scaffold contains two electron-withdrawing groups (EWGs) flanking the fused benzene ring: an amide carbonyl and a ketone carbonyl. In electrophilic aromatic substitution, such groups are strongly deactivating and act as meta-directors.
-
Deactivating Nature: The carbonyl groups withdraw electron density from the aromatic ring via resonance and inductive effects, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[2][5] This necessitates the use of a potent brominating agent and forcing conditions.
-
Directing Effects: The key to achieving the desired 7-bromo isomer lies in the directing influence of these groups. Let's consider the positions on the benzene ring relative to the EWGs:
-
The C-8 position is ortho to the ketone carbonyl.
-
The C-6 position is ortho to the amide carbonyl.
-
The C-5 and C-7 positions are meta to the carbonyl groups.
While both C-5 and C-7 are electronically favored as meta positions, the C-7 position is also para to the benzylic methylene (C-4) group, which, although not a strong activator, provides some steric accessibility compared to the more hindered C-5 position. The combination of these electronic factors strongly favors electrophilic attack at the C-7 position, leading to the desired product with high regioselectivity.[6][7]
-
Selection of Reagents and Conditions
-
Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent.[8] While molecular bromine (Br₂) in the presence of a Lewis acid is a classic choice, NBS in a strong acid like sulfuric acid provides a reliable source of the electrophilic bromine species (Br⁺). This system is particularly effective for deactivated substrates.[9]
-
Solvent and Catalyst: Concentrated sulfuric acid serves a dual role. It acts as the solvent and as a catalyst that protonates NBS, generating a highly electrophilic brominating agent. Its high viscosity and ability to dissolve the starting material make it an ideal medium for this transformation.
-
Temperature Control: The reaction is initiated at a low temperature (0-5°C) to control the initial exothermic reaction upon mixing the substrate with the acid and NBS. The reaction is then allowed to proceed at ambient temperature to ensure a reasonable reaction rate without promoting side reactions.
Part II: Visualized Reaction Workflow
The overall synthetic transformation is a single-step bromination reaction.
Caption: Overall reaction scheme for the synthesis.
Part III: Detailed Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Homophthalimide | 161.16 | 1.61 g | 10.0 | Purity ≥ 98% |
| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 11.0 | 1.1 equivalents, protect from light |
| Sulfuric Acid (H₂SO₄) | 98.08 | 15 mL | - | Concentrated, 98% |
| Deionized Water | 18.02 | ~300 mL | - | For workup |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - | For neutralization |
| Ethanol | 46.07 | ~30 mL | - | For recrystallization |
Reaction Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Dissolution of Substrate: Carefully add 15 mL of concentrated sulfuric acid to the flask. While stirring, slowly add 1.61 g (10.0 mmol) of homophthalimide in portions. Ensure the temperature is maintained below 10°C during the addition. Stir until all solids have dissolved completely.
-
Addition of Brominating Agent: Once the solution is homogeneous and cooled to 0-5°C, add 1.96 g (11.0 mmol) of N-Bromosuccinimide (NBS) in small portions over 15-20 minutes.
-
Causality Insight: Portion-wise addition of NBS is critical to control the reaction exotherm and prevent the formation of over-brominated byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (ensure proper quenching of the sample before spotting).
-
Reaction Quench and Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing ~200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Safety First: This step is highly exothermic. Pour the acid mixture slowly onto the ice, never the other way around. Perform this in a well-ventilated fume hood.
-
-
Isolation of Crude Product: Allow the ice to melt completely. Isolate the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 30 mL) until the filtrate is near neutral pH. Then, wash with a small amount of cold ethanol (~10 mL) to remove residual water.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification Protocol
-
Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 20-30 mL) to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.
Expected Results and Characterization
-
Appearance: Off-white to pale yellow crystalline solid.[10]
-
Yield: Typical yields range from 75-85% after recrystallization.
-
Molecular Formula: C₉H₆BrNO₂[11]
-
Molecular Weight: 240.06 g/mol [11]
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part IV: Troubleshooting and Field Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during workup. | Extend the reaction time to 24 hours. Ensure the reaction mixture is poured into a sufficient quantity of ice to ensure rapid and complete precipitation. |
| Formation of Impurities | Reaction temperature was too high; Impure starting materials. | Maintain strict temperature control during the addition of NBS. Use high-purity homophthalimide. |
| Product is Dark/Oily | Residual acid; Incomplete washing. | Ensure the crude product is washed thoroughly with water until the filtrate is neutral. A second recrystallization may be necessary. |
| No Precipitation on Quench | Insufficient product formation. | Re-evaluate the reaction setup and reagent stoichiometry. Confirm the purity of NBS. |
Part V: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling Reagents:
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle only in a fume hood. It reacts violently with water.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.
-
-
Workup: The quenching of the reaction mixture with ice is highly exothermic and releases fumes. This must be performed slowly in a well-ventilated fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 11. appretech.com [appretech.com]
- 12. 1033330-27-6|this compound|BLD Pharm [bldpharm.com]
Application Note: A Practical Guide to the N-alkylation of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Abstract
This application note provides a comprehensive experimental protocol for the N-alkylation of 7-Bromoisoquinoline-1,3(2H,4H)-dione, a key intermediate in the synthesis of various biologically active compounds. We present two robust and widely applicable methods: a classical approach using alkyl halides under basic conditions and the Mitsunobu reaction for a milder, stereospecific alternative. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of N-Alkylated Isoquinoline-1,3-diones
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. N-alkylation of this heterocyclic system is a pivotal synthetic step, enabling the introduction of various substituents that can modulate biological activity, physicochemical properties, and pharmacokinetic profiles. The bromine atom at the 7-position of the starting material serves as a versatile handle for further functionalization, such as cross-coupling reactions, making the N-alkylated products valuable building blocks in drug discovery programs.
This document outlines two reliable protocols for the N-alkylation of this compound, providing researchers with practical and adaptable methods for their synthetic endeavors.
Characterization of Starting Material: this compound
A thorough characterization of the starting material is paramount for the successful execution and interpretation of any synthetic transformation.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1033330-27-6[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.36 (s, 1H, N–H), 8.27 (s, 1H, H5), 7.97 (dd, J = 8.1 Hz, H6), 4.04 (s, 2H, CH₂)[3] |
| ¹³C NMR (DMSO-d₆) | δ 171.0 (C1=O), 165.2 (C3=O), 128.4 (C7–Br)[3] |
| IR (KBr, cm⁻¹) | 3361 (N–H stretch, broad), 1708 (C=O stretch), 1192 (C–Br vibration)[3] |
Experimental Protocols for N-Alkylation
Two primary methods for the N-alkylation of this compound are detailed below. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups.
Protocol 1: N-Alkylation using Alkyl Halides under Basic Conditions
This classical method is straightforward and suitable for a wide range of primary and some secondary alkyl halides. The reaction proceeds via the deprotonation of the imide nitrogen by a base, followed by nucleophilic attack on the alkyl halide.
Caption: Workflow for N-alkylation using an alkyl halide and base.
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.). The use of Cs₂CO₃ can often lead to milder reaction conditions and improved yields.
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the imide anion.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for the N-alkylation of imides with primary or secondary alcohols under mild, neutral conditions.[4] This reaction is particularly advantageous for substrates with sensitive functional groups and proceeds with an inversion of stereochemistry at the alcohol's chiral center.[5]
Caption: Workflow for the Mitsunobu N-alkylation reaction.
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Solvent Addition: Dissolve the mixture in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) or diethyl azodicarboxylate (DEAD, 1.5 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.[6]
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.
Product Characterization
The successful synthesis of the N-alkylated product must be confirmed by spectroscopic methods. Below are the expected characterization data for a representative product, N-benzyl-7-Bromoisoquinoline-1,3(2H,4H)-dione.
Table 2: Predicted Spectroscopic Data for N-benzyl-7-Bromoisoquinoline-1,3(2H,4H)-dione
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the N-H proton signal around δ 11.36 ppm. Appearance of new signals corresponding to the benzyl group, typically a singlet for the benzylic CH₂ protons around δ 4.5-5.0 ppm and aromatic protons in the δ 7.2-7.4 ppm region. |
| ¹³C NMR | Appearance of new signals for the benzylic carbon and the aromatic carbons of the benzyl group. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the mass of the N-alkylated product. For the N-benzyl derivative, this would be [M+H]⁺ at m/z 330.0/332.0, showing the characteristic isotopic pattern for a bromine-containing compound. |
| IR | Disappearance of the broad N-H stretching band around 3361 cm⁻¹.[3] The C=O stretching frequency may shift slightly. |
Mechanistic Considerations
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic protocols.
Mechanism of N-Alkylation with Alkyl Halides
This reaction follows a classical Sₙ2 pathway. The base abstracts the acidic imide proton to form a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond.
Mechanism of the Mitsunobu Reaction
The Mitsunobu reaction involves a more complex, yet elegant, mechanism.[5] Triphenylphosphine attacks the azodicarboxylate (DEAD or DIAD) to form a betaine intermediate. This intermediate deprotonates the imide, making it nucleophilic. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the imide anion displaces the activated alcohol via an Sₙ2 attack, leading to the N-alkylated product with inversion of configuration at the alcohol carbon.[4]
Caption: Simplified mechanism of the Mitsunobu reaction.
Safety and Handling
General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound: May cause skin, eye, and respiratory irritation. Handle with care.
-
Alkyl Halides: Many alkyl halides are toxic, flammable, and potentially carcinogenic.[7] Consult the Safety Data Sheet (SDS) for each specific alkylating agent before use.
-
DMF: Anhydrous DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
-
Bases (K₂CO₃, Cs₂CO₃): These are irritants. Avoid generating dust.
-
DEAD and DIAD: These reagents are toxic, irritants, and potentially explosive, especially when heated.[8] They should be stored at low temperatures (2-8 °C) and handled with extreme care.[8][9] It is recommended to use them as solutions rather than in their pure form.[6]
-
Triphenylphosphine (PPh₃): Toxic and an irritant. Avoid inhalation of dust.
Conclusion
This application note provides two detailed and reliable protocols for the N-alkylation of this compound. The choice between the classical alkyl halide method and the Mitsunobu reaction will be dictated by the specific requirements of the synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently synthesize a variety of N-alkylated isoquinoline-1,3-dione derivatives for their research and development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 3. This compound | 1033330-27-6 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
The Strategic Application of 7-Bromoisoquinoline-1,3(2H,4H)-dione in Modern Medicinal Chemistry
The confluence of synthetic chemistry and molecular biology has propelled the isoquinoline-1,3(2H,4H)-dione scaffold to the forefront of contemporary drug discovery. This privileged heterocyclic system is a cornerstone in the design of targeted therapeutics, particularly in oncology. Among its derivatives, 7-Bromoisoquinoline-1,3(2H,4H)-dione stands out as a versatile and strategically vital intermediate. The bromine atom at the 7-position serves as a linchpin for molecular diversification, enabling the exploration of chemical space and the fine-tuning of pharmacological activity through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, with a focus on its application as a scaffold for the synthesis of potent enzyme inhibitors. We will delve into detailed protocols for its derivatization and subsequent biological evaluation, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful building block in their own research endeavors.
The Isoquinoline-1,3(2H,4H)-dione Core: A Privileged Scaffold in Oncology
The isoquinoline-1,3(2H,4H)-dione core has been identified as a key pharmacophore in the development of inhibitors for several critical cancer-related enzymes. Notably, derivatives of this scaffold have demonstrated potent and selective inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Poly(ADP-ribose) Polymerase (PARP), two enzymes deeply implicated in cancer cell proliferation and survival.[1][2][3][4]
CDK4 Inhibition: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. CDK4, in complex with cyclin D, plays a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (pRb) and thereby promoting cell cycle progression.[5] Inhibitors of CDK4 can thus induce cell cycle arrest and are a validated therapeutic strategy in certain cancers.[5] Several isoquinoline-1,3(2H,4H)-dione derivatives have been reported as potent and selective CDK4 inhibitors, highlighting the potential of this scaffold in developing novel cell cycle modulators.[1][2][3][4]
PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[6][7] The isoquinoline-1,3(2H,4H)-dione scaffold has been explored for the development of PARP inhibitors, offering a promising avenue for the treatment of BRCA-mutated and other homologous recombination deficient cancers.[7][8][9][10]
Synthetic diversification of this compound
The bromine atom at the 7-position of the isoquinoline-1,3(2H,4H)-dione core is the key to unlocking its potential. This halogen provides a reactive handle for the introduction of a wide array of substituents through well-established and robust palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
General Workflow for Derivatization and Evaluation
Caption: General workflow for derivatization and biological evaluation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. This reaction is instrumental in synthesizing 7-aryl-isoquinoline-1,3(2H,4H)-dione derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (2.0 equivalents).
-
Seal the flask/vial and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Stir the reaction mixture vigorously and heat to 80-100 °C. The reaction can also be performed in a microwave reactor at elevated temperatures for shorter reaction times.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-isoquinoline-1,3(2H,4H)-dione.
| Parameter | Recommended Value | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A common and effective catalyst system for Suzuki couplings. |
| Base | K₃PO₄ | A moderately strong base suitable for a wide range of substrates. |
| Solvent | 1,4-Dioxane / Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Equivalents of Boronic Acid | 1.2 eq. | A slight excess ensures complete consumption of the starting bromide. |
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes to synthesize 7-alkynyl-isoquinoline-1,3(2H,4H)-dione derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine (typically in a 2:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Add the terminal alkyne (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-alkynyl-isoquinoline-1,3(2H,4H)-dione.
| Parameter | Recommended Value | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The classic and reliable catalyst system for Sonogashira couplings. |
| Base | Triethylamine | Acts as both a base and a solvent. |
| Solvent | THF | A good solvent for the organic starting materials and intermediates. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
| Equivalents of Alkyne | 1.5 eq. | A slight excess helps to drive the reaction to completion. |
Biological Evaluation Protocols
Protocol 3: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a chemiluminescent assay to determine the inhibitory activity of 7-substituted isoquinoline-1,3(2H,4H)-dione derivatives against PARP-1. The assay measures the incorporation of biotinylated NAD+ into histone proteins.
References
- 1. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of quinolinyl/isoquinolinyl[a]pyrrolo [3,4-c] carbazoles as cyclin D1/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitors in BRCA mutation-associated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP inhibitor treatment in ovarian and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Bromoisoquinoline-1,3(2H,4H)-dione as a Versatile Precursor for the Synthesis of Potent PARP Inhibitors
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The principle of synthetic lethality, which these drugs exploit, has revolutionized treatment paradigms in ovarian, breast, prostate, and pancreatic cancers.[1][2] At the heart of synthesizing many of these clinical agents lies a class of versatile heterocyclic scaffolds. This guide provides an in-depth exploration of 7-Bromoisoquinoline-1,3(2H,4H)-dione, a key precursor whose structural features are primed for elaboration into potent PARP inhibitors. We will dissect the underlying mechanism of PARP inhibition, provide detailed synthetic protocols, and outline methods for biological evaluation, offering researchers a comprehensive resource for drug discovery and development in this critical therapeutic area.
The Scientific Rationale: Understanding PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cell's DNA repair machinery.[3] They function as DNA damage sensors, primarily recognizing single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the DNA and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other essential repair proteins.[1][3] This process is a fundamental part of the base excision repair (BER) pathway.
PARP inhibitors are small molecules designed to compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), binding to the catalytic domain and preventing the PARylation process.[1][4] This action has two major consequences:
-
Inhibition of Catalytic Activity: The primary mechanism is the prevention of SSB repair. Unrepaired SSBs, when encountered by the replication fork during cell division, collapse into more cytotoxic double-strand breaks (DSBs).[5]
-
PARP Trapping: A crucial aspect of their efficacy, many PARP inhibitors not only block catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[3] This trapped PARP-DNA complex is a significant physical obstruction that further disrupts DNA replication and repair, proving even more lethal to the cell than the simple absence of PARP activity.
In healthy cells with a functional homologous recombination (HR) repair pathway, these resulting DSBs can be efficiently repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this critical DSB repair pathway is compromised.[2][5] These cells become heavily reliant on the PARP-mediated SSB repair pathway for survival. The simultaneous loss of both repair pathways—HR due to mutation and BER due to PARP inhibition—is catastrophic for the cancer cell, leading to genomic instability and apoptosis. This concept, where a deficiency in either of two genes is viable but a simultaneous deficiency is lethal, is known as synthetic lethality .[5]
The Precursor: Properties of this compound
This compound is a valuable heterocyclic building block for medicinal chemistry. Its isoquinolinedione core provides a rigid scaffold that can be appropriately oriented within the PARP active site, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [6] |
| Synonyms | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3-dione | [6][7] |
| CAS Number | 1033330-27-6 | [6][8] |
| Molecular Formula | C₉H₆BrNO₂ | [6][8] |
| Molecular Weight | 240.05 g/mol | [6] |
| Appearance | Powder (typically off-white to green) | [6] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [6][8] |
Synthetic Strategy: A Modular Approach to PARP Inhibitors
The synthesis of complex PARP inhibitors from this compound can be conceptualized as a modular workflow. The core is first transformed into a structure mimicking the nicotinamide portion of NAD+, followed by the strategic installation of a side chain that occupies the adenosine-binding pocket, enhancing potency and selectivity. The bromine atom is key to this latter step. A representative synthetic pathway, inspired by the structure of Olaparib, is outlined below.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 7. 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3-dione | [frontierspecialtychemicals.com]
- 8. 1033330-27-6|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromoisoquinoline-1,3(2H,4H)-dione
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling functionalization of 7-Bromoisoquinoline-1,3(2H,4H)-dione. The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The bromine atom at the 7-position of the heterocyclic core serves as a versatile synthetic handle, enabling the strategic introduction of diverse molecular fragments through modern cross-coupling methodologies.[4][5] This document details field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers, scientists, and drug development professionals a practical guide to generating novel isoquinoline-1,3-dione derivatives.
Introduction: The Strategic Value of the Isoquinoline-1,3-dione Scaffold
The isoquinoline structural framework is a cornerstone in drug discovery, with derivatives exhibiting potent biological activities.[6][7] The isoquinoline-1,3(2H,4H)-dione core, in particular, has garnered significant attention for its therapeutic potential.[6] The strategic derivatization of this scaffold is paramount for modulating pharmacokinetic properties and exploring structure-activity relationships (SAR).
This compound (CAS: 1033330-27-6) is an invaluable building block for this purpose.[8][9] The C-Br bond at the 7-position is amenable to a suite of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile C-C and C-heteroatom bond-forming methods in modern organic synthesis.[10][11] These reactions typically proceed under mild conditions, tolerate a broad range of functional groups, and offer a reliable pathway to complex molecular architectures.[12]
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process is generally understood to proceed through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound, forming a Pd(II) intermediate.[13][14]
-
Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[13][15] For the Heck reaction, this step is replaced by migratory insertion of the olefin.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][14]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and highly utilized method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester.[12][16] Its operational simplicity and the stability and commercial availability of boronic acids make it a first-choice reaction in many drug discovery campaigns.[17]
Detailed Experimental Protocol: Synthesis of 7-Phenylisoquinoline-1,3(2H,4H)-dione
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate (EtOAc), Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, phenylboronic acid, and the carbonate base.
-
Inert Atmosphere: Seal the vessel with a septum or cap and thoroughly purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[17]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture via syringe. This is followed by the addition of the Pd(dppf)Cl₂ catalyst.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously. Microwave irradiation can also be employed to accelerate the reaction.[18]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.
Data Summary: Suzuki-Miyaura Coupling Scope
| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3-Pyridinylboronic acid | XPhosPdG2 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 75-85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 95 | 10 | 82-92 |
Application Protocol 2: Heck Reaction for Alkene Installation
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, creating a new C-C bond and offering a direct route to substituted styrenes and cinnamates.[19] The reaction is highly valuable for extending carbon frameworks and is tolerant of many functional groups, although control of regioselectivity (linear vs. branched product) can be a key consideration.[20]
Detailed Experimental Protocol: Synthesis of 7-(But-1-en-2-yl)isoquinoline-1,3(2H,4H)-dione
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03-0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (0.06-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and the phosphine ligand in the anhydrous solvent.
-
Reagent Addition: Add the amine base, followed by the dropwise addition of n-butyl acrylate.
-
Reaction Execution: Heat the mixture to 80-120 °C and stir. The formation of a palladium black precipitate may indicate catalyst decomposition.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Remove the solvent in vacuo.
-
Purification: Redissolve the crude material in a suitable organic solvent (e.g., EtOAc) and wash with water and brine. Dry, concentrate, and purify by column chromatography. Note that the initial product will be the acrylate ester, which may be hydrolyzed to the corresponding acid or reduced depending on the desired final product.
Data Summary: Heck Reaction Scope
| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80 | 80-90 |
| 1-Octene | Herrmann's catalyst | NaOAc | DMA/H₂O | 120 | 65-75 |
| Cyclohexene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 110 | 50-65 |
Application Protocol 3: Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira coupling provides a direct and efficient method for linking a terminal alkyne to an aryl halide.[15] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[15][21] The resulting aryl alkynes are exceptionally useful intermediates for further transformations or as components of conjugated materials and complex drug molecules.
Detailed Experimental Protocol: Synthesis of 7-(Phenylethynyl)isoquinoline-1,3(2H,4H)-dione
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) Iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the solids. Follow this with the addition of the amine base and then the dropwise addition of phenylacetylene.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) to increase the rate. The reaction is often rapid.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are often complete in 1-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Summary: Sonogashira Coupling Scope
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | RT | 90-98 |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | TEA | THF | RT | 88-96 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 60 | 80-90 |
Application Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds from aryl halides and amines.[22] This reaction has revolutionized the synthesis of anilines and related compounds. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[22][23]
Detailed Experimental Protocol: Synthesis of 7-Morpholinoisoquinoline-1,3(2H,4H)-dione
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or X-Phos (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox or using Schlenk techniques, charge an oven-dried flask with NaOᵗBu, the phosphine ligand, and Pd₂(dba)₃.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound and finally morpholine.
-
Inert Atmosphere: Ensure the vessel is sealed and remains under a positive pressure of inert gas throughout the reaction.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are typically complete in 4-24 hours.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Summary: Buchwald-Hartwig Amination Scope
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 100 | 80-90 |
| Aniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 70-85 |
| Diethylamine | Pd₂(dba)₃ / tBuXPhos | LHMDS | Dioxane | 90 | 65-80 |
Conclusion
This compound is a highly effective and versatile platform for the synthesis of novel, functionalized derivatives of the medicinally important isoquinoline-1,3-dione core. The palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and modular strategies for creating diverse libraries of compounds. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage these powerful synthetic tools in drug discovery and chemical biology.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. appretech.com [appretech.com]
- 9. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Bromoisoquinoline-1,3(2H,4H)-dione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound characterized by a fused benzene and dihydropyridine ring system, with a bromine substituent on the aromatic ring. While its applications in medicinal chemistry are being explored, its potential in materials science remains a nascent field of investigation.[1][2] The inherent structural features of this molecule—a planar, electron-deficient core and a reactive bromine handle—make it a compelling candidate for the design and synthesis of novel functional organic materials.
This guide provides a prospective look into the application of this compound in cutting-edge areas of materials science. We will explore its potential as a foundational building block for organic electronics, polymers, and sensors, supported by detailed protocols for its chemical modification. The insights provided herein are grounded in established chemical principles and aim to inspire further research and development.
Core Molecular Properties and Synthetic Accessibility
This compound possesses a molecular weight of approximately 240.06 g/mol and a predicted boiling point of 428.1°C.[1][3] Its chemical structure is presented below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1033330-27-6 | [3] |
| Molecular Formula | C₉H₆BrNO₂ | [3] |
| Molecular Weight | 240.06 g/mol | [3] |
| Predicted Boiling Point | 428.1 ± 45.0 °C | [1] |
| Predicted Density | 1.696 ± 0.06 g/cm³ | [1] |
The isoquinoline-1,3(2H,4H)-dione scaffold can be synthesized through various methods, including radical cascade reactions of acryloyl benzamides.[4] The bromine atom at the 7-position serves as a versatile functional group for further elaboration through cross-coupling reactions, enabling the construction of more complex, conjugated systems.[1]
Application Note I: A Building Block for Organic Light-Emitting Diodes (OLEDs)
Rationale for Application
The development of efficient and stable blue light-emitting materials is a critical challenge in OLED technology. The isoquinoline-1,3(2H,4H)-dione core, being an electron-deficient moiety, can be strategically functionalized to create materials with high triplet energies, making them suitable as hosts for blue phosphorescent emitters. Furthermore, derivatization at the bromine position allows for the introduction of electron-donating groups, which can tune the intramolecular charge transfer (ICT) characteristics and, consequently, the emission color. The photophysical properties of isoquinoline derivatives are a subject of ongoing research, with some demonstrating strong fluorescence.[5][6]
Proposed Synthetic Strategy
A promising approach involves the Suzuki or Stille cross-coupling of this compound with various arylboronic acids/esters or arylstannanes to introduce hole-transporting units (e.g., carbazole, triphenylamine) or to extend the π-conjugation. This strategy allows for the systematic tuning of the HOMO/LUMO energy levels and the emission properties of the resulting materials.
Figure 1: Proposed workflow for synthesizing an OLED host material.
Application Note II: Precursor for Novel Conjugated Polymers
Rationale for Application
Conjugated polymers are the cornerstone of flexible and printable electronics. The introduction of the isoquinoline-1,3(2H,4H)-dione unit into a polymer backbone can impart desirable properties such as improved electron affinity, thermal stability, and specific optical characteristics. The two reactive sites (N-H and C-Br) on this compound allow for its incorporation into polymer chains through various polymerization techniques.
Proposed Polymerization Strategies
-
N-Alkylation followed by Polymerization: The nitrogen atom can be functionalized with an alkyl chain containing a polymerizable group (e.g., a vinyl or ethynyl group). Subsequent polymerization would yield a polymer with pendant isoquinoline-dione moieties.
-
Polycondensation Reactions: The bromo-functionalized monomer can be used in polycondensation reactions such as Suzuki or Sonogashira polymerization with appropriate co-monomers (e.g., diboronic esters or diacetylenes).
Figure 2: Conceptual pathway for polymer synthesis.
Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol details a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for synthesizing the advanced materials proposed in the application notes.
Materials
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Catalyst Preparation:
-
In a separate flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene.
-
Stir the mixture under an inert atmosphere for 15 minutes.
-
-
Reaction Execution:
-
To the Schlenk flask containing the reactants, add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel organic materials. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with tunable electronic and photophysical properties. The protocols and application concepts outlined in this guide are intended to serve as a starting point for researchers to harness the potential of this building block in creating the next generation of materials for organic electronics and polymer science.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1033330-27-6 | Benchchem [benchchem.com]
- 3. appretech.com [appretech.com]
- 4. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
protocol for the purification of 7-Bromoisoquinoline-1,3(2H,4H)-dione by recrystallization
An Application Note for the Purification of 7-Bromoisoquinoline-1,3(2H,4H)-dione by Recrystallization
Authored by: A Senior Application Scientist
Abstract & Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently serving as a precursor for the synthesis of novel bioactive compounds and functional materials.[1][2] The purity of this intermediate is paramount, as contaminants can lead to undesirable side reactions, complicate structural analysis, and compromise the biological activity of downstream products.[3][4] Recrystallization is a robust and scalable purification technique for solid organic compounds, predicated on the principle of differential solubility.[5][6] This method leverages the tendency of most solids to be more soluble in a hot solvent and significantly less soluble upon cooling.[7][8] As a solution saturated with the target compound cools, the compound crystallizes, while impurities are ideally left behind in the solvent, known as the mother liquor.[9]
This document provides a comprehensive, step-by-step protocol for the purification of this compound. It covers the theoretical underpinnings, solvent selection strategies, a detailed experimental procedure, methods for purity validation, and a troubleshooting guide to address common challenges.
Compound Profile and Purification Rationale
A clear understanding of the target compound's properties is essential for developing an effective purification strategy.
| Property | Value | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 1033330-27-6 | [10][11] |
| Molecular Formula | C₉H₆BrNO₂ | [10] |
| Molecular Weight | 240.05 g/mol | [10] |
| Appearance | Typically a green or off-white powder | [10] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [10][11] |
| Predicted BP | 428.1 ± 45.0 °C | [1][10] |
| Predicted Density | 1.696 ± 0.06 g/cm³ | [1][10] |
Rationale for Purification: Crude this compound obtained from synthesis may contain various impurities, including:
-
Unreacted starting materials.
-
Regioisomers (e.g., 5- or 6-bromoisoquinoline-1,3-dione).
-
Byproducts from side reactions.
-
Residual catalysts or reagents.
Recrystallization is employed to selectively isolate the desired 7-bromo isomer, ensuring high purity (>95%) required for subsequent synthetic transformations and biological screening.[4]
The Principle of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this process must satisfy several key criteria:
-
High Temperature Coefficient: The solvent should exhibit high dissolving power for this compound at or near its boiling point but very low dissolving power at room temperature or below.[5][8]
-
Impurity Solubility Profile: Soluble impurities should remain in solution even when the mixture is cold, while insoluble impurities should not dissolve at all, even in the boiling solvent.[12][13]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5][14]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[14]
Critical Safety Precautions
Compound-Specific Hazards:
-
This compound is classified as an irritant. Avoid inhalation of dust and contact with skin and eyes (Hazard Statements: H315, H319, H335).[10]
General Laboratory Safety:
-
Always work within a certified chemical fume hood to avoid inhaling solvent vapors and compound dust.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[15][16]
-
When heating flammable organic solvents, use a heating mantle or a steam bath. Never use an open flame.
-
Handle all brominated organic compounds with care, as they can be hazardous.[17][18] Consult the Safety Data Sheet (SDS) for both the solute and solvents before beginning work.[16][19]
Experimental Protocol
This protocol is divided into two stages: preliminary solvent screening on a small scale, followed by the bulk purification procedure.
Part A: Solvent Screening
The key to a successful recrystallization is identifying the optimal solvent system. Given the polar dione and imide functionalities combined with a less polar bromophenyl ring, moderately polar solvents are excellent starting points.
-
Place approximately 20-30 mg of the crude this compound into several different test tubes.
-
To each tube, add a potential solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.
-
Record the solubility at room temperature. A good candidate solvent will not dissolve the compound readily in the cold.[9]
-
For tubes where the compound is poorly soluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent dissolves the compound in a reasonable volume of hot solvent.[9]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-defined crystals.
Solvent Screening Observation Table:
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Notes / Recommendation |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Water |
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol-water, acetone-hexane) can be effective.[8][20] This is done by dissolving the compound in a minimum of the "good" hot solvent (in which it is highly soluble) and then adding the "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[20]
Part B: Bulk Recrystallization Workflow
The following is a generalized procedure. The exact solvent and volumes should be determined from the screening in Part A.
Caption: Recrystallization workflow from crude material to pure, validated product.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution, which maximizes the yield upon cooling.[9][20]
-
Hot Gravity Filtration (Optional): If insoluble impurities (e.g., dust, catalyst residue) are observed, they must be removed from the hot solution. Pre-heat a stemless glass funnel and a fresh Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[21][22] Causality: A stemless, pre-heated funnel minimizes the surface area and temperature drop, reducing the risk of the desired compound crystallizing and clogging the filter.[22]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[7][21] Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) that adheres to the crystal surfaces without significantly re-dissolving the purified product.[22]
-
Drying: Allow the crystals to dry on the filter by drawing air through them for 15-20 minutes. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment and Characterization
Validation of purity is a non-negotiable step to confirm the success of the recrystallization.
-
¹H NMR Spectroscopy: Dissolve a small sample of the dried, recrystallized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum should show sharp peaks corresponding to the structure of this compound with correct integration values.[23] Crucially, signals corresponding to impurities present in the crude material's spectrum should be absent or significantly diminished.[3] Quantitative NMR (qNMR) can be used to determine absolute purity.[4][24]
-
Melting Point Analysis: Determine the melting point range of the purified crystals. A pure compound will exhibit a sharp melting point range (typically < 2°C). A broad or depressed melting point compared to a reference value indicates the presence of impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[25]2. The solution is supersaturated.[25] | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[20][26]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[20] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[21][26] | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow it to cool much more slowly.[25][26] |
| Low Recovery | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the solution is thoroughly chilled in an ice bath before filtration.3. Use a slight excess of solvent before hot filtration and then boil it off before cooling.[26] |
| Colored Product | Colored impurities were not fully removed. | If the product should be colorless, re-dissolve it in hot solvent, add a small amount of activated decolorizing carbon, boil for a few minutes, and perform a hot gravity filtration before cooling.[5][22] |
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 11. 1033330-27-6|this compound|BLD Pharm [bldpharm.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 16. carlroth.com [carlroth.com]
- 17. LCSS: BROMINE [web.stanford.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. Home Page [chem.ualberta.ca]
- 21. Recrystallization [wiredchemist.com]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 26. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Application Notes and Protocols for 7-Bromoisoquinoline-1,3(2H,4H)-dione: A Putative Chemical Probe for PARP14
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoquinoline-1,3-dione Scaffold and the Emergence of 7-Bromoisoquinoline-1,3(2H,4H)-dione as a Chemical Probe
The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of a variety of bioactive molecules.[1][2][3][4] Compounds bearing this heterocyclic system have been investigated as inhibitors of several key cellular enzymes, including cyclin-dependent kinase 4 (CDK4) and tyrosyl-DNA phosphodiesterase 2 (TDP2).[2][3][4] The versatility of this scaffold allows for substitutions that can fine-tune potency and selectivity for specific biological targets.
This compound is a derivative of this scaffold that has garnered interest as a potential chemical probe. While the isoquinoline-1,3-dione class has been explored for various targets, this document will focus on the application of this compound as a putative inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14).
PARP14, also known as ARTD8, is a member of the PARP superfamily of enzymes that play crucial roles in cellular processes such as DNA repair, cell signaling, and immune responses.[5][6][7] Unlike the well-studied PARP1, PARP14 is a mono-ADP-ribosyltransferase (mART).[6] It has been implicated in the pathogenesis of various cancers and inflammatory diseases, making it an attractive therapeutic target.[7][8] The development of selective chemical probes for PARP14 is essential for elucidating its biological functions and for validating it as a drug target.[6][9]
This guide provides detailed protocols for researchers to characterize the inhibitory activity of this compound against PARP14, confirm its engagement with the target in a cellular context, and utilize it as a chemical probe in biological studies.
Proposed Mechanism of Action: Competitive Inhibition of the NAD+ Binding Site
Based on the mechanism of other known PARP inhibitors, it is hypothesized that this compound acts as a competitive inhibitor at the nicotinamide adenine dinucleotide (NAD+) binding site of PARP14.[8][10] By occupying this site, the compound prevents the binding of the natural substrate NAD+, thereby inhibiting the transfer of ADP-ribose to target proteins (auto-ADP-ribosylation in the case of PARP14 itself).
Caption: Proposed mechanism of PARP14 inhibition.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that should be determined for this compound to validate it as a chemical probe for PARP14.
| Parameter | Value | Assay Method |
| IC50 (PARP14) | e.g., 5 µM | In vitro Chemiluminescent Assay |
| Selectivity (IC50) | ||
| vs. PARP1 | e.g., >100 µM | In vitro Assay |
| vs. PARP2 | e.g., >100 µM | In vitro Assay |
| Cellular EC50 | e.g., 20 µM | Cell-based Auto-ADP-ribosylation Assay |
| ΔTm (CETSA) | e.g., +4°C at 50 µM | Cellular Thermal Shift Assay |
Experimental Protocols
Protocol 1: In Vitro PARP14 Inhibition Assay (Chemiluminescent)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PARP14. The assay measures the auto-ADP-ribosylation of PARP14 using a biotinylated NAD+ substrate and a streptavidin-HRP conjugate for detection.[7][11]
Materials:
-
Recombinant human PARP14 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
Dithiothreitol (DTT)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound
-
Positive control inhibitor (e.g., Rucaparib)
-
PBS and PBST buffers
-
Blocking buffer (e.g., 5% BSA in PBST)
Procedure:
-
Plate Coating:
-
Dilute histones in PBS and add 50 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block with 200 µL of blocking buffer for 90 minutes at room temperature.
-
Wash three times with PBST.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in 1x PARP Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Enzymatic Reaction:
-
Prepare a master mix containing 1x PARP Assay Buffer, DTT, and biotinylated NAD+.
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of diluted PARP14 enzyme (e.g., 1.7 ng/µL).
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add 50 µL of chemiluminescent substrate to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Caption: Workflow for the in vitro chemiluminescent assay.
Protocol 2: Cell-Based PARP14 Auto-ADP-ribosylation Assay
This protocol assesses the ability of this compound to inhibit PARP14 activity within a cellular environment by measuring the level of PARP14 auto-ADP-ribosylation via Western blot.
Materials:
-
Human cell line expressing PARP14 (e.g., HEK293T)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against PARP14
-
Primary antibody against ADP-ribose binding reagent
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
-
BCA protein assay kit
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 4-24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer and boil for 5 minutes.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody that recognizes ADP-ribosylated proteins overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-PARP14 antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensity for ADP-ribosylation and normalize it to the total PARP14 signal.
-
Determine the concentration-dependent inhibition of PARP14 auto-ADP-ribosylation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in intact cells.[12][13][14][15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13][14][15][16]
Materials:
-
Human cell line expressing PARP14
-
This compound
-
PBS and cell lysis buffer
-
Thermal cycler
-
Western blotting reagents as in Protocol 2
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at a high concentration (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Quantify protein concentration and perform Western blotting for PARP14 as described in Protocol 2.
-
-
Data Analysis:
-
Quantify the band intensities for soluble PARP14 at each temperature for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble PARP14 relative to the unheated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The difference in the melting temperature (ΔTm) can be quantified.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound represents a promising starting point for the development of a chemical probe for PARP14. The protocols outlined in this guide provide a comprehensive framework for its characterization, from initial in vitro potency and selectivity assessment to confirmation of target engagement in a cellular context. Successful validation using these methods will enable researchers to confidently employ this compound to investigate the complex biology of PARP14 and its role in health and disease.
References
- 1. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzylideneisoquinoline-1,3(2H, 4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combining Chemical Genetics with Proximity-Dependent Labeling Reveals Cellular Targets of Poly(ADP-ribose) Polymerase 14 (PARP14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 16. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Bromoisoquinoline-1,3(2H,4H)-dione
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 7-Bromoisoquinoline-1,3(2H,4H)-dione Quantification
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoquinoline-1,3(2H,4H)-dione scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting potential as antimicrobial and anticancer agents. The presence of a bromine atom at the 7-position provides a strategic handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. In the discovery phase, it is crucial for assessing reaction yields and purity of synthesized compounds. During preclinical development, robust analytical methods are required for pharmacokinetic studies, metabolism profiling, and formulation analysis. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The method's strength lies in its ability to separate the analyte from impurities and degradation products, ensuring selective and accurate measurement.
Principle of the Method
The sample is introduced into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For this compound, a reverse-phase C18 column is suitable, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. The isoquinoline core of the molecule possesses a strong UV chromophore, allowing for sensitive detection using a UV detector set at an appropriate wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
-
Formic acid (FA), LC-MS grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically in the range of 254-320 nm for isoquinoline derivatives).[1]
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions, 95:5 A:B) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range | To be defined based on application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.5 µg/mL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma or urine samples, LC-MS/MS is the method of choice. This technique couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer, providing excellent specificity and low detection limits.
Principle of the Method
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte of interest, minimizing interference from the sample matrix. An internal standard (IS) is often used to correct for variations in sample preparation and instrument response.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available) or a structurally similar compound (e.g., another brominated isoquinoline derivative).
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Biological matrix (e.g., plasma, urine)
2. Instrument and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A fast gradient is typically used to ensure high throughput.
Time (min) %A %B 0.0 98 2 2.5 5 95 3.0 5 95 3.1 98 2 | 4.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: To be determined by direct infusion. For this compound (MW: 240.05 g/mol for the bromine-79 isotope), the precursor ion would be m/z 240.0. Product ions would be determined by fragmentation.
-
Internal Standard: To be determined.
-
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial for analysis.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Use a weighted (e.g., 1/x²) linear regression.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
Method Validation Parameters (Illustrative, based on FDA guidelines)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability | Stable under various storage and handling conditions |
Method 3: UV-Vis Spectrophotometry
For a rapid and straightforward estimation of concentration in pure solutions, UV-Vis spectrophotometry can be employed. This method is less selective than chromatography but is useful for quick assessments of concentration.
Principle of the Method
This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax).
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., methanol or ethanol)
-
Quartz cuvettes
2. Instrument:
-
UV-Vis Spectrophotometer
3. Procedure:
-
Determine λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Isoquinoline derivatives typically show strong absorbance in the UV region.[3][4]
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank. Plot absorbance versus concentration to create a calibration curve.
-
Measure Sample: Prepare a sample solution in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the sample at λmax.
-
Calculate Concentration: Determine the concentration of the sample from the calibration curve.
References
- 1. Isoquinoline [webbook.nist.gov]
- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 7-Bromoisoquinoline-1,3(2H,4H)-dione synthesis
Technical Support Center: Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support center for the synthesis of this compound (CAS 1033330-27-6). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Instead of a simple protocol, we will explore the synthesis through a series of troubleshooting scenarios and frequently asked questions, providing the causal reasoning behind our recommendations to empower you to optimize this reaction in your own laboratory.
Synthetic Overview & Core Principles
The synthesis of this compound, a homophthalimide derivative, is most reliably achieved via a two-step sequence starting from 4-Bromo-2-(carboxymethyl)benzoic acid.
-
Step 1: Anhydride Formation. The first step involves the cyclodehydration of the dicarboxylic acid precursor to form the corresponding 4-bromohomophthalic anhydride. This is a critical step where yield and purity are established. The most common method employs a chemical dehydrating agent like acetic anhydride.[1][2]
-
Step 2: Imide Formation (Imidation). The intermediate anhydride is then reacted with an ammonia source to form the desired isoquinoline-1,3-dione ring system. This step involves the opening of the anhydride ring by the nucleophilic nitrogen, followed by a second cyclodehydration to form the imide.
This seemingly straightforward process has several potential pitfalls. This guide will help you navigate them.
Reaction Workflow Diagram
Caption: Overall two-step synthesis pathway for the target molecule.
Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and actionable solutions.
Scenario 1: Low Yield or No Reaction in Step 1 (Anhydride Formation)
Question: "I refluxed my 4-Bromo-2-(carboxymethyl)benzoic acid in acetic anhydride, but after cooling, I recovered mostly starting material or obtained a very low yield of the anhydride. What went wrong?"
Answer & Analysis:
This is a common issue that almost always points to incomplete dehydration or improper workup.
-
Causality—The Role of Water: The starting dicarboxylic acid can be hygroscopic. Any residual water will consume the acetic anhydride in a non-productive hydrolysis reaction, preventing it from acting as a dehydrating agent for your substrate. Furthermore, the reaction itself is an equilibrium; efficient removal of the acetic acid byproduct or using a sufficient excess of acetic anhydride drives the reaction to completion.
-
Causality—Workup & Isolation: The 4-bromohomophthalic anhydride product has some solubility, especially in the leftover acetic anhydride and acetic acid. If the crystallization/precipitation is incomplete, you will lose a significant portion of your product during filtration.
Troubleshooting Protocol:
-
Ensure Anhydrous Starting Material: Dry the 4-Bromo-2-(carboxymethyl)benzoic acid[3] in a vacuum oven (e.g., 60-70 °C) for several hours before use. This is the single most critical step.
-
Optimize Reaction Conditions: Refluxing in acetic anhydride for 2-3 hours is a standard procedure.[1] Ensure you are using a sufficient excess of acetic anhydride (e.g., 5-10 equivalents) to act as both reagent and solvent.
-
Maximize Product Precipitation: After the reaction is complete, do not rush the cooling process.
-
Allow the mixture to cool slowly to room temperature.
-
Subsequently, chill the flask in an ice-salt bath for at least 30-60 minutes to maximize precipitation.[1]
-
If the product remains oily or refuses to crystallize, try adding a small, anhydrous, non-polar co-solvent like hexane or diethyl ether dropwise while stirring vigorously in the ice bath to induce precipitation.
-
-
Washing the Product: Wash the filtered solid with a minimal amount of a cold, non-polar solvent (like diethyl ether) to remove residual acetic acid/anhydride without dissolving your product. Do not use alcohols or water.
Scenario 2: Low Yield or Impure Product in Step 2 (Imidation)
Question: "I reacted my 4-bromohomophthalic anhydride with formamide, but I'm getting a low yield of the final this compound, and my NMR shows multiple species."
Answer & Analysis:
This step's success hinges on the purity of the anhydride intermediate and the reaction conditions for imide formation.
-
Causality—Purity of the Intermediate: If the anhydride from Step 1 was contaminated with the starting diacid, the diacid will not react under these conditions, leading to a contaminated final product that is difficult to purify. The diacid and the imide product have very different polarities, but separation can still be tedious.
-
Causality—Reaction Temperature & Byproducts: The reaction of an anhydride with formamide typically requires heat to drive the final dehydration and ring-closure to the imide. However, excessive temperatures can lead to decomposition or side reactions, such as decarboxylation. The reaction temperature must be carefully controlled.
-
Causality—Hydrolysis: The anhydride intermediate is susceptible to hydrolysis. If your formamide is not anhydrous or if the reaction is exposed to atmospheric moisture for prolonged periods while hot, the anhydride can revert to the diacid, halting the reaction.
Troubleshooting Protocol:
-
Verify Intermediate Purity: Before proceeding to Step 2, confirm the purity of your 4-bromohomophthalic anhydride. A simple melting point or a quick ¹H NMR can confirm the absence of the starting diacid.
-
Optimize Imidation Conditions:
-
A common method is to heat the anhydride with an excess of formamide. Start with a moderate temperature (e.g., 150-160 °C) and monitor the reaction by TLC. The reaction should be complete within 1-2 hours.
-
Avoid excessively high temperatures (>180 °C) to prevent potential decomposition.
-
-
Workup Procedure: The crude product often precipitates upon cooling or by pouring the reaction mixture into water.
-
Pour the cooled reaction mixture into a beaker of ice water and stir.
-
Collect the resulting solid by vacuum filtration.
-
Wash thoroughly with water to remove formamide, followed by a cold, non-polar solvent (like ether or hexane) to aid in drying.
-
-
Purification: If the product is still impure, recrystallization is the preferred method. Based on the polarity of the imide, consider solvent systems like ethanol, acetic acid, or mixtures of ethyl acetate and hexane.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: For Step 1, can I use a different dehydrating agent besides acetic anhydride?
A1: Yes, other reagents can be used, but they come with different practical considerations. Acetyl chloride is also effective and can sometimes be used at lower temperatures.[1] However, it is more corrosive and releases HCl gas, requiring more stringent handling precautions. For routine lab-scale synthesis, acetic anhydride provides the best balance of reactivity, cost, and ease of handling.[1][2]
Q2: What are the best analytical methods to monitor these reactions?
A2:
-
Thin-Layer Chromatography (TLC): This is indispensable for monitoring reaction progress.
-
Step 1: The anhydride product is significantly less polar than the starting diacid. The diacid will likely remain at the baseline, while the anhydride will have a much higher Rf value (e.g., using a 1:1 Ethyl Acetate:Hexane system).
-
Step 2: The final imide product is more polar than the anhydride intermediate. You should see the spot for the anhydride disappear and a new, lower Rf spot for the imide appear.
-
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming structures. The methylene (-CH₂-) protons are a key diagnostic peak. You will see a distinct shift in this peak as you convert the diacid to the anhydride and then to the final imide.
-
Infrared (IR) Spectroscopy: IR is very useful for confirming the anhydride formation. You will see the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of two characteristic carbonyl (C=O) stretches for the cyclic anhydride around 1750-1850 cm⁻¹.
Q3: My final product is slightly colored. Is this normal and how can I fix it?
A3: A slight off-white or pale yellow color can be common, often due to minor impurities formed from heating. If the color is significant (dark brown or black), it may indicate some decomposition from excessive heating in Step 2. In most cases, a single recrystallization from a suitable solvent (like ethanol) is sufficient to yield a pure, white to off-white solid. If this fails, a small plug of silica gel filtration might be necessary.
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Anhydride Formation | Step 2: Imidation |
| Key Reagent | Acetic Anhydride (Ac₂O) | Formamide (HCONH₂) |
| Stoichiometry | 5 - 10 equivalents | 5 - 10 equivalents (acts as solvent) |
| Temperature | Reflux (~140 °C) | 150 - 160 °C |
| Typical Time | 2 - 3 hours | 1 - 2 hours |
| Workup | Cool to 0°C, filter | Pour into ice water, filter |
| Monitoring | TLC (disappearance of baseline spot) | TLC (disappearance of anhydride spot) |
Table 2: Quick Troubleshooting Reference
| Symptom | Probable Cause(s) | Recommended Action(s) |
| No reaction in Step 1 | Wet starting material (diacid) | Dry diacid in a vacuum oven before use. |
| Low yield from Step 1 | Incomplete precipitation | Cool reaction mixture in an ice-salt bath for >30 min before filtering. |
| Multiple spots on TLC after Step 2 | Impure anhydride intermediate; Incorrect reaction temperature | Purify anhydride before use; Monitor and control temperature carefully. |
| Final product is an oil/goo | Incomplete reaction; Presence of formamide | Ensure reaction goes to completion; Wash thoroughly with water during workup. |
References
Technical Support Center: Scale-Up Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Here is the technical support center for the scale-up synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione.
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure is a key scaffold for developing novel therapeutic agents, particularly in the fields of oncology and antimicrobials.[2] However, transitioning the synthesis of this compound from laboratory scale to pilot or manufacturing scale presents a unique set of challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, chemists, and process development professionals in navigating the complexities of scaling up the synthesis of this compound.
Synthetic Route Overview
A common and logical synthetic pathway to this compound involves a multi-step sequence starting from commercially available 5-Bromo-1-indanone. The core strategy is the preparation of the key intermediate, 4-bromo-2-(carboxymethyl)benzoic acid (a substituted homophthalic acid), followed by a cyclization sequence.
Caption: General synthetic scheme for this compound.
This route is advantageous as it builds the required carbon framework methodically. However, each step carries specific challenges that become more pronounced at a larger scale.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield and Impurity Formation in the Synthesis of 4-Bromo-2-(carboxymethyl)benzoic Acid (Step 2)
Question: We are experiencing low yields (<60%) and observing significant impurities in the oxidative cleavage of the intermediate glyoxalate derived from 5-bromo-1-indanone. What is causing this and how can we optimize it?
Answer: This is a critical step where precise control is paramount. The low yield and impurities typically stem from two main sources: incomplete reaction and undesired side reactions due to poor temperature management. The reaction involves a base-mediated oxidation with hydrogen peroxide, which is highly exothermic.
Causality and Mitigation Strategy:
-
Exotherm Control: On a large scale, the heat generated from the addition of potassium hydroxide (KOH) and hydrogen peroxide (H₂O₂) can be difficult to dissipate.[3] If the temperature rises uncontrollably (e.g., above 65°C), H₂O₂ can decompose, and side reactions like aromatic ring hydroxylation or decarboxylation can occur.
-
Solution: Employ a jacketed reactor with efficient cooling. Add the KOH and H₂O₂ solution sub-surface via a peristaltic pump at a slow, controlled rate. Monitor the internal temperature continuously and set the addition rate to maintain the temperature below the specified limit (e.g., <50-60°C).[3]
-
-
Incomplete Reaction: Insufficient stirring or reaction time can lead to incomplete conversion.
-
Solution: Ensure robust mechanical stirring that can handle the slurry that forms. After the addition is complete, maintain the reaction at room temperature for an extended period (e.g., 16-24 hours) to drive it to completion. Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material before proceeding with the workup.
-
-
Workup and Purification: The product is isolated by acidification. If the pH is not sufficiently low, the product will not fully precipitate, leading to yield loss.
-
Solution: After quenching the excess peroxide with sodium sulfite, cool the aqueous layer in an ice bath before acidification. Acidify slowly with concentrated HCl until the pH is ~1-2, ensuring complete precipitation. The crude product can be purified by trituration or recrystallization from a suitable solvent system like diethyl ether or an ethyl acetate/heptane mixture to remove non-polar impurities.[3]
-
Issue 2: Incomplete Conversion During Anhydride Formation (Step 3)
Question: Our conversion of 4-bromo-2-(carboxymethyl)benzoic acid to 7-bromo-homophthalic anhydride is stalling, leaving significant amounts of the starting diacid even after prolonged heating with acetic anhydride. Why is this happening?
Answer: The cyclodehydration to form the homophthalic anhydride is an equilibrium-driven process that requires the efficient removal of water.[4] Several factors can lead to incomplete conversion on a larger scale.
Causality and Mitigation Strategy:
-
Insufficient Dehydrating Agent: While acetic anhydride is common, the stoichiometry is critical. It acts as both a reagent and a solvent.
-
Solution: Use a sufficient excess of acetic anhydride (e.g., 5-10 volumes relative to the diacid). Ensure the diacid is thoroughly dry before starting the reaction, as any residual water will consume the anhydride.
-
-
Reaction Temperature and Time: The reaction typically requires refluxing for several hours.[4]
-
Solution: Ensure the reaction mixture reaches and maintains a steady reflux. Monitor the reaction by taking small aliquots, quenching them, and analyzing by HPLC or ¹H NMR to confirm the disappearance of the diacid starting material.
-
-
Alternative Dehydrating Agents: If acetic anhydride proves inefficient, other reagents can be considered, although they may add cost and complexity on scale-up.
Issue 3: Purification Challenges and Low Purity of Final Product (Step 4)
Question: The final this compound product is off-color and difficult to purify by crystallization. HPLC analysis shows multiple closely-eluting impurities. What are these impurities and how can we avoid them?
Answer: The final cyclization of the anhydride with an amine source is prone to side reactions if not carefully controlled, leading to a complex impurity profile.
Causality and Mitigation Strategy:
-
Source of Impurities:
-
Incomplete Cyclization: Residual 7-bromo-homophthalic anhydride or the intermediate amic acid can be present.
-
Decarboxylation: At high temperatures, the isoquinoline-1,3-dione ring system can be susceptible to decarboxylation or other rearrangement reactions.
-
Hydrolysis: The starting anhydride is moisture-sensitive. Hydrolysis back to the diacid during the reaction or workup can occur.
-
-
Optimizing the Cyclization:
-
Anhydride Quality: Start with high-purity, completely dry 7-bromo-homophthalic anhydride. Any diacid impurity will carry through and complicate purification.
-
Reaction Conditions: The choice of amine source (e.g., urea, formamide, or ammonia) and solvent is critical. High-boiling polar aprotic solvents like DMF or NMP can be effective but may require high temperatures that promote side reactions. A lower temperature melt-synthesis with urea can sometimes provide cleaner product.
-
Controlled Workup: Upon completion, the product must be isolated carefully. A common method is to pour the reaction mixture into water or ice to precipitate the product. The pH of this quench is important. Wash the crude solid thoroughly with water to remove any water-soluble byproducts, followed by a non-polar solvent like heptane or ether to remove organic-soluble impurities.
-
-
Purification Strategy:
-
Recrystallization: A systematic solvent screen is essential. Consider solvent systems like acetic acid, DMF/water, or ethanol/water. The goal is to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in the mother liquor.
-
Column Chromatography: While not ideal for large-scale manufacturing due to cost and solvent usage, silica gel chromatography is a viable option for pilot-scale batches if high purity is required and crystallization fails.[7]
-
Caption: Troubleshooting decision tree for key synthesis steps.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety concerns during this scale-up synthesis? A1: The primary safety concerns are:
-
Thermal Hazard: The oxidative cleavage with H₂O₂ and KOH is highly exothermic. A loss of cooling could lead to a thermal runaway. A thorough process safety review (e.g., RC1 calorimetry) is recommended before scaling up beyond the pilot stage.[8]
-
Corrosive Reagents: Concentrated acids (HCl, H₂SO₄), bases (KOH), and acetic anhydride are corrosive. Appropriate personal protective equipment (PPE) is mandatory.
-
Hydrogen Peroxide: Concentrated H₂O₂ (30% w/w or higher) is a strong oxidizer. It should not be mixed with organic solvents without dilution and should be handled with care.
Q2: What analytical methods are essential for monitoring this process? A2: A robust analytical package is crucial for a successful scale-up.
-
In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring reaction completion and impurity formation at each step. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Starting Material/Intermediate Release: ¹H NMR and FT-IR spectroscopy should be used to confirm the structure and purity of isolated intermediates.
-
Final Product Release: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (for molecular weight confirmation), and HPLC (for purity assessment, typically >98%). A melting point determination is also a good indicator of purity.
Q3: Can a Dieckmann condensation be used as an alternative cyclization strategy? A3: Yes, a Dieckmann condensation is a viable alternative.[9][10] This would involve first converting the precursor 4-bromo-2-(carboxymethyl)benzoic acid into its corresponding diester (e.g., dimethyl or diethyl ester). This diester would then be treated with a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to induce intramolecular cyclization to a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired product.[11][12]
-
Scale-Up Challenges: This route requires strictly anhydrous conditions and the handling of large quantities of strong, often pyrophoric, bases. The reaction is also an equilibrium, and careful control of conditions is needed to drive it to completion.[13] While mechanistically elegant, it often presents more significant operational hurdles on a large scale compared to the anhydride route.
Key Experimental Protocols
The following protocols are adapted from literature procedures and are intended for guidance. They must be optimized and validated at the intended scale.
Protocol 1: Synthesis of 4-Bromo-2-(carboxymethyl)benzoic acid[3]
-
Reaction Setup: Charge a jacketed glass reactor with 5-bromo-1-indanone (1.0 equiv), diethyl oxalate (1.2 equiv), and toluene (10 vol).
-
Base Addition: Cool the mixture to 0-5°C. In a separate vessel, prepare a solution of sodium methoxide (1.1 equiv) in methanol. Add the methoxide solution to the reactor over 1-2 hours, maintaining the internal temperature below 10°C.
-
Condensation: Warm the mixture to room temperature and stir for 2-3 hours until IPC (HPLC) shows consumption of the indanone.
-
Oxidative Cleavage: Cool the mixture again to 10°C. In a separate vessel, prepare a solution of potassium hydroxide (5.0 equiv) in water and cool it. Add this solution to the reactor.
-
Peroxide Addition: Slowly add 30% w/w hydrogen peroxide (6.0 equiv) via a pump, ensuring the internal temperature does not exceed 60°C. The addition may take 3-5 hours at scale.
-
Reaction Completion: Stir the mixture at room temperature overnight.
-
Workup: Quench the reaction by the slow addition of 10% aqueous sodium sulfite solution. Separate the aqueous layer and wash it with an organic solvent (e.g., MTBE) to remove non-polar impurities.
-
Isolation: Cool the aqueous layer to 0-5°C and acidify with concentrated HCl to pH 1-2. Filter the resulting precipitate, wash the cake with cold water, and dry under vacuum to yield the title compound.
Protocol 2: Synthesis of this compound (via Anhydride)
-
Anhydride Formation: Charge a clean, dry reactor with 4-bromo-2-(carboxymethyl)benzoic acid (1.0 equiv) and acetic anhydride (5 vol).[4] Heat the mixture to reflux (approx. 130-140°C) and maintain for 3-5 hours, or until IPC shows complete conversion.
-
Isolation of Anhydride: Cool the reaction mixture to room temperature and then further to 0-5°C for 1-2 hours to crystallize the product. Filter the solid, wash with a small amount of cold, dry solvent (e.g., MTBE or heptane), and dry thoroughly under vacuum. This is 7-bromo-homophthalic anhydride.
-
Cyclization: Charge a new reactor with the dried 7-bromo-homophthalic anhydride (1.0 equiv) and urea (1.5 equiv).
-
Reaction: Heat the mixture under a nitrogen atmosphere to 180-200°C. The mixture will melt and evolve gas. Hold at this temperature for 1-2 hours until IPC confirms completion.
-
Workup and Purification: Cool the reaction mixture until it solidifies. Add water and break up the solid. Heat the slurry to boiling, then cool and filter. Wash the crude product thoroughly with water.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., glacial acetic acid or a DMF/water mixture) to afford pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support center for the synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As your application support partner, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate this synthesis successfully. We will address common challenges, from optimizing reaction yield to troubleshooting unexpected side products, ensuring you can achieve your synthetic goals with confidence.
Overview of the Primary Synthetic Strategy
The most direct and reliable method for preparing this compound involves a two-stage process. First, the core heterocyclic structure, isoquinoline-1,3(2H,4H)-dione (also known as homophthalimide), is synthesized. Second, this core is regioselectively brominated at the 7-position. This guide will focus primarily on optimizing the critical bromination step, which is often the source of yield and purity issues.
The foundational reaction we will discuss is the electrophilic aromatic substitution on the isoquinoline-1,3(2H,4H)-dione ring using N-Bromosuccinimide (NBS) as the bromine source. The choice of solvent and careful control of reaction conditions are paramount to achieving high yield and selectivity.[1]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Yield & Purity Optimization
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is very low or I'm getting no product. What are the likely causes?
Low yield is a frequent challenge and can stem from several factors. Let's break down the most common culprits.
-
Cause A: Inactive Brominating Agent
-
The Chemistry: N-Bromosuccinimide (NBS) is the workhorse for this reaction, but it can degrade over time, especially with exposure to moisture and light, leading to a lower concentration of the active brominating species.
-
Solution: Always use a fresh bottle of NBS or, for best results, recrystallize it from water prior to use.[2] Store NBS in a desiccator, protected from light.
-
-
Cause B: Presence of Moisture
-
The Chemistry: Although the bromination step itself may not use a moisture-sensitive Lewis acid, ensuring anhydrous conditions is a cornerstone of good laboratory practice and prevents unforeseen side reactions.[3] Moisture can react with NBS and other intermediates.
-
Solution: Use oven-dried glassware and anhydrous grade solvents (e.g., DMF).[4][5] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[5]
-
-
Cause C: Sub-Optimal Reaction Temperature
-
The Chemistry: Electrophilic aromatic substitutions require sufficient energy to overcome the activation barrier. However, excessive heat can promote side reactions and decomposition of the product.[4]
-
Solution: This reaction typically runs well from room temperature to mild heating.[1] If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) while monitoring closely with Thin Layer Chromatography (TLC).
-
-
Cause D: Impure Starting Material
-
The Chemistry: Impurities in your starting isoquinoline-1,3(2H,4H)-dione can consume the brominating agent or interfere with the reaction, leading to a complex mixture and reduced yield of the desired product.
-
Solution: Ensure the purity of your precursor via NMR or melting point analysis. If necessary, purify it by recrystallization or column chromatography before proceeding to the bromination step.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: My TLC shows multiple spots. What are the common side products and how can I avoid them?
The formation of multiple products is typically due to a lack of selectivity or degradation.
-
Cause A: Over-Bromination
-
The Chemistry: While the first bromination at the 7-position is generally favored, using a large excess of NBS or allowing the reaction to run for too long can lead to the formation of di-brominated species.
-
Solution: Use a controlled stoichiometry of NBS (typically 1.05 to 1.2 equivalents). Add the NBS portion-wise to the reaction mixture to maintain a low instantaneous concentration, which helps improve selectivity. Monitor the reaction's progress by TLC and quench it once the starting material is consumed.
-
-
Cause B: Formation of Isomers
-
The Chemistry: While the 7-position is electronically favored for bromination on this scaffold, minor amounts of other isomers (e.g., 5-bromo) can sometimes form, complicating purification.
-
Solution: Adhering to established protocols, particularly the use of polar aprotic solvents like DMF, generally provides good regioselectivity for the 7-position.[1] Lowering the reaction temperature can sometimes increase selectivity at the cost of a longer reaction time.
-
-
Cause C: Ring Oxidation or Aromatization
-
The Chemistry: A known side reaction when working with isoquinoline-1,3-diones is the oxidation of the lactam ring or aromatization to a 3-hydroxyisoquinoline derivative.[1] These side reactions can be promoted by harsh conditions or certain impurities.
-
Solution: This is where careful temperature control is critical. Avoid excessive heating. Ensure your starting material is pure and that the NBS has not degraded, as degradation byproducts can sometimes initiate unwanted pathways.
-
Q3: My reaction seems to have stalled. What should I do?
A stalled reaction, where you see both starting material and product on TLC but the ratio isn't changing over time, is a common issue.
-
The Chemistry: The most frequent reason is the depletion or deactivation of the limiting reagent, which in this case is likely the active brominating species from NBS.
-
Solution:
-
Confirm Reagent Activity: First, be confident in your NBS source as discussed in Q1.
-
Add More Reagent: If you suspect depletion, you can add another small portion of NBS (e.g., 0.1 equivalents) to the reaction mixture.
-
Increase Temperature: If the reaction is being run at room temperature, a modest increase in temperature (e.g., to 40 °C) might provide the necessary activation energy to push the reaction to completion.[4] Monitor carefully to ensure product degradation does not occur.
-
Frequently Asked Questions (FAQs)
-
What is the best method for purifying the final product? Purification is typically achieved by either silica gel column chromatography or recrystallization.[1] For chromatography, a gradient elution using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is effective. For recrystallization, experiment with solvents like ethanol, isopropanol, or ethyl acetate.
-
Why is DMF recommended as the solvent for the bromination step? DMF is a polar aprotic solvent. Its polarity helps to dissolve the starting isoquinolinedione and NBS. Being aprotic, it does not interfere with the electrophilic reaction mechanism. Its high boiling point also allows for a stable reaction temperature if heating is required.[1]
-
How can I confirm the identity and purity of my final product? Standard characterization techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry of bromine substitution.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.
-
Melting Point: A sharp melting point is a good indicator of purity.[6]
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and substrate scale.
Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add isoquinoline-1,3(2H,4H)-dione (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until the solid is fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in small portions over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF.
-
Purification: Dry the crude solid under vacuum. Purify the material by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product. A yield of approximately 65% can be expected under optimized conditions.[1]
| Parameter | Recommended Condition | Rationale / Impact on Yield & Purity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a reliable source of electrophilic bromine. Use fresh/recrystallized for best results. |
| Stoichiometry | 1.05 - 1.2 equivalents of NBS | A slight excess ensures complete conversion. Too much can cause over-bromination. |
| Solvent | Anhydrous DMF | Good solubility for reactants; polar aprotic nature facilitates the reaction. |
| Temperature | Room Temperature (20-25 °C) | Provides a good balance of reaction rate and selectivity. Gentle heating (40-50°C) can be used if sluggish. |
| Reaction Time | 2 - 4 hours (TLC Monitored) | Prevents the formation of side products from over-reaction. |
References
side reactions and byproduct formation in 7-Bromoisoquinoline-1,3(2H,4H)-dione synthesis
Welcome to the technical support center for the synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this and related heterocyclic scaffolds can be nuanced, with the potential for side reactions and byproduct formation that can impact yield and purity. This resource is structured to address specific issues you may encounter during your experimental work, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Proposed Synthetic Pathway
While a variety of synthetic routes to the isoquinoline-1,3(2H,4H)-dione core exist, a common and logical approach involves the construction of a suitably substituted precursor followed by an intramolecular cyclization. A plausible and robust pathway to this compound is a Dieckmann condensation of a diester derived from 4-bromo-2-(cyanomethyl)benzoic acid. This multi-step synthesis provides several points where optimization can be critical and where side reactions can occur.
Caption: Proposed synthetic route to this compound.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses potential issues at each stage of the proposed synthesis.
Step 1: Bromination of 4-Bromo-2-methylbenzoic acid
Reaction: Formation of 4-Bromo-2-(bromomethyl)benzoic acid using N-bromosuccinimide (NBS) and a radical initiator.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | - Insufficient radical initiator.- Deactivated initiator.- Quenching of radicals by impurities. | - Increase the amount of initiator (e.g., AIBN, benzoyl peroxide).- Use a fresh batch of initiator.- Ensure the solvent is dry and free of radical scavengers. |
| Formation of multiple brominated species | - Over-bromination on the aromatic ring.- Reaction temperature too high. | - Use a stoichiometric amount of NBS.- Maintain a consistent and moderate reaction temperature.- Add NBS portion-wise to control the reaction. |
| Significant amount of starting material dimerized | - High concentration of benzylic radicals. | - Perform the reaction at a lower concentration. |
FAQ for Step 1:
-
Q: Why is a radical initiator necessary for this reaction?
-
A: The benzylic C-H bond is weaker than the aromatic C-H bonds, making it susceptible to radical abstraction. The initiator generates radicals that selectively abstract a hydrogen atom from the methyl group, initiating a chain reaction with NBS to form the benzylic bromide.
-
-
Q: Can I use bromine (Br₂) instead of NBS?
-
A: While Br₂ can be used for benzylic bromination, it often requires UV light and can lead to competing electrophilic aromatic substitution, especially on an activated ring. NBS is generally more selective for benzylic bromination under radical conditions.
-
Step 2: Cyanation of 4-Bromo-2-(bromomethyl)benzoic acid
Reaction: Nucleophilic substitution with sodium cyanide (NaCN) to form 4-Bromo-2-(cyanomethyl)benzoic acid.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of an alcohol byproduct | - Presence of water in the reaction mixture. | - Use anhydrous solvent (e.g., DMSO, DMF).- Dry the starting material thoroughly. |
| Low yield of the desired product | - Incomplete reaction.- Side reaction of the carboxylate group. | - Increase reaction time or temperature.- Consider protecting the carboxylic acid group as an ester before cyanation. |
| Difficulty in isolating the product | - Product is a salt at neutral or basic pH. | - Carefully acidify the reaction mixture during workup to protonate the carboxylic acid, facilitating extraction into an organic solvent. |
FAQ for Step 2:
-
Q: What is the purpose of using a polar aprotic solvent like DMSO?
-
A: Polar aprotic solvents solvate the sodium cation, leaving the cyanide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.
-
-
Q: Are there any safety precautions I should take when working with sodium cyanide?
-
A: Absolutely. Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Acidification of cyanide-containing waste should be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
-
Step 3 & 4: Esterification and Nitrile Hydrolysis
Reactions: Esterification of the carboxylic acid and partial hydrolysis of the nitrile to the primary amide.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete esterification | - Insufficient acid catalyst.- Presence of water driving the equilibrium backward. | - Increase the amount of catalytic acid (e.g., H₂SO₄).- Use a Dean-Stark trap to remove water azeotropically. |
| Complete hydrolysis of the nitrile to a carboxylic acid | - Reaction conditions for nitrile hydrolysis are too harsh (e.g., too high temperature, prolonged reaction time). | - Carefully control the reaction temperature and time.- Use milder conditions for the partial hydrolysis of the nitrile. |
| Formation of polymeric byproducts | - Intermolecular reactions at elevated temperatures. | - Maintain the recommended reaction temperature and avoid overheating. |
FAQ for Step 3 & 4:
-
Q: Why is the nitrile partially hydrolyzed to an amide instead of being directly used in the cyclization?
-
A: The Dieckmann condensation requires two ester groups, or in this case, an ester and an amide, for the intramolecular cyclization to form the dione ring system. The primary amide is a key functionality for the formation of the isoquinoline-1,3-dione core.
-
Step 5: Dieckmann Condensation
Reaction: Intramolecular cyclization of the amido-ester to form this compound.
Caption: Desired and potential side reactions during Dieckmann condensation.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the cyclized product | - The base is not strong enough to deprotonate the α-carbon of the amide.- The reverse reaction is favored. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure anhydrous conditions to prevent quenching of the base and enolate. |
| Formation of a significant amount of dimer or polymer | - Intermolecular condensation competing with the intramolecular reaction. | - Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
| Hydrolysis of the ester or amide group | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. |
| Product is difficult to purify from the reaction mixture | - The product may be deprotonated by the strong base, making it soluble in the aqueous phase during workup. | - Carefully neutralize the reaction mixture with acid during workup to ensure the product is in its neutral form before extraction. |
FAQ for Step 5:
-
Q: What is the driving force for the Dieckmann condensation?
-
A: The Dieckmann condensation is an equilibrium process. The final, irreversible deprotonation of the product by the alkoxide base drives the reaction to completion. The resulting enolate is then protonated during the acidic workup.
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin-layer chromatography (TLC) is an effective way to monitor the disappearance of the starting material. A color change in the reaction mixture may also indicate the formation of the enolate of the product.
-
General FAQs for the Synthesis of this compound
-
Q: My final product is colored. Is this normal?
-
A: The final product should ideally be a white to off-white solid. A significant color may indicate the presence of impurities, possibly from side reactions or residual starting materials. Recrystallization or column chromatography may be necessary to obtain a pure product.
-
-
Q: What are the best analytical techniques to confirm the structure and purity of the final product?
-
A: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Mass spectrometry will confirm the molecular weight and isotopic pattern of the bromine atom. Purity can be assessed by HPLC or elemental analysis.
-
-
Q: I am seeing an unexpected peak in my ¹H NMR spectrum. What could it be?
-
A: An unexpected peak could be due to a number of factors, including residual solvent, a byproduct, or an impurity in the starting materials. Compare the spectrum to the expected spectrum of the product and starting materials. If a byproduct is suspected, consider the possible side reactions outlined in the troubleshooting guide.
-
purification strategies for crude 7-Bromoisoquinoline-1,3(2H,4H)-dione
Technical Support Center: 7-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the workup and purification of crude this compound.
Q1: My final yield is very low after column chromatography, and the compound seems to be retained on the silica gel. What's happening?
A1: This is a frequent issue rooted in the chemical nature of the isoquinoline-1,3-dione scaffold.
-
Causality: The two carbonyl groups and the N-H proton make the molecule quite polar and capable of strong hydrogen bonding. Silica gel (SiO₂) is a highly polar stationary phase with abundant silanol (Si-OH) groups on its surface. Your target compound can bind very strongly to the silica, making it difficult to elute, especially with insufficiently polar mobile phases. In some cases, irreversible adsorption can occur, leading to significant material loss. The parent isoquinoline-1,3(2H,4H)-dione structure is known to be approximately planar, which can facilitate strong stacking interactions on the flat surface of the silica.[1]
-
Troubleshooting Protocol:
-
Solvent System Re-evaluation: If you are using a non-polar system (e.g., Hexane/Ethyl Acetate), gradually increase the polarity. A gradient elution is highly recommended. Start with a low polarity to elute non-polar impurities, then slowly increase the concentration of a more polar solvent like ethyl acetate, methanol, or isopropanol.
-
Mobile Phase Additives: To disrupt the strong hydrogen bonding between your compound and the silica, consider adding a small amount of a competitive hydrogen bond donor/acceptor to your mobile phase.
-
Acetic Acid (0.1-1%): This is often effective for acidic or highly polar compounds. It protonates the silanol groups, reducing their interaction with your product.
-
Triethylamine (0.1-1%): If your compound has any basic character or if acidic conditions are a concern for stability, a small amount of a volatile base can be used, though less common for this specific scaffold.
-
-
Alternative Stationary Phases: If the issue persists, consider switching to a less acidic or less polar stationary phase.
-
Alumina (Neutral or Basic): Neutral alumina can be an excellent alternative to silica for polar compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient organic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is a powerful alternative.
-
-
Q2: My purified product has a persistent yellow or brown color, even after chromatography. How can I remove these colored impurities?
A2: Colored impurities often indicate the presence of highly conjugated byproducts or degradation products from the synthesis.
-
Causality: Synthetic routes, especially those involving radical reactions or harsh conditions (strong acid/base, high temperature), can generate polymeric or oxidized side products.[2] For brominated aromatics, trace residual bromine or related species can also contribute to color.
-
Troubleshooting Protocol:
-
Activated Carbon Treatment (Decolorization): This is a classic and highly effective method.
-
Dissolve your crude or semi-purified product in a suitable solvent (e.g., hot ethanol, ethyl acetate, or DMF).
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Heat the suspension gently with stirring for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. Caution: Ensure the filtration is done hot to prevent premature crystallization of your product.
-
Proceed with recrystallization or evaporation and a final polishing chromatography step.
-
-
Recrystallization: A carefully chosen recrystallization solvent can be highly effective at excluding colored impurities. Experiment with various solvents like ethanol, isopropanol, acetonitrile, or toluene. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Potassium Permanganate (KMnO₄) Wash: In more aggressive cases, a dilute aqueous solution of KMnO₄ can be used during an initial liquid-liquid extraction to oxidize colored impurities, followed by a sodium bisulfite wash to remove excess MnO₂. This should be used with caution as it can potentially react with the desired product.
-
Q3: I'm attempting to recrystallize my product, but it either "oils out" or the recovery is extremely poor. What should I do?
A3: This points to a suboptimal choice of solvent or the presence of impurities that are inhibiting crystal lattice formation.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid phase instead of forming crystals. Poor recovery means the compound remains too soluble in the mother liquor even after cooling.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Do not commit your entire batch to one solvent. On a small scale, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Water) at room temperature and upon heating.
-
Use a Two-Solvent System: This is the solution to both oiling out and poor recovery.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble or sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This controlled decrease in solubility is ideal for forming high-quality crystals.
-
-
Induce Crystallization: If crystals do not form upon cooling, try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of previously purified material to the cooled, supersaturated solution.
-
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for approaching the purification of crude this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect?
A: The impurities are highly dependent on your synthetic route.
-
Starting Materials: Unreacted starting materials are the most common culprits. For instance, if using a radical cascade reaction, unreacted acryloyl benzamides might be present.[2]
-
Regioisomers: Depending on the bromination strategy, you may have other isomers (e.g., 5-bromo or 6-bromo). Careful control of reaction conditions, as demonstrated in the synthesis of related brominated isoquinolines, is crucial to suppress the formation of unwanted isomers.[3]
-
Byproducts: Side-reactions like hydrolysis, over-bromination, or polymerization can lead to various byproducts.
Q: What is a good starting point for developing a column chromatography method?
A: A systematic approach using Thin Layer Chromatography (TLC) is essential. Start with a 7:3 mixture of a non-polar solvent to a polar solvent and adjust from there. The goal is to find a solvent system that gives your product an Rf value of ~0.25-0.35 , as this typically provides the best separation.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point for many organic compounds.[4] |
| Dichloromethane / Ethyl Acetate | Medium | Good for slightly more polar compounds.[3] |
| Dichloromethane / Methanol | Medium to High | Use when higher polarity is needed to move the compound off the baseline. |
Pro-Tip: For isoquinoline-1,3-dione derivatives, a system of petroleum ether/ethyl acetate (e.g., starting at 3:1) has been successfully used.[5]
Q: How do I confirm the purity and identity of my final product?
A: A combination of techniques is required to unequivocally confirm structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure and the position of the bromine substituent.[6] For similar brominated isoquinolines, characteristic shifts in the aromatic region can be used for confirmation.[5]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide the exact mass, confirming the elemental formula.[5][6] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Melting Point (MP): A sharp, well-defined melting point is a strong indicator of high purity. Compare your experimental value to literature values if available.
-
Thin Layer Chromatography (TLC): The final product should appear as a single, well-defined spot in multiple eluent systems.
Q: What are the solubility properties of this compound?
A: Based on its structure and data for similar compounds, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF.[6] It will likely have moderate solubility in solvents like ethyl acetate, dichloromethane, and acetone, and poor solubility in non-polar solvents like hexanes and in water. For in vitro studies, dissolution in DMSO is a common practice.[6]
Q: What are the primary safety considerations when handling this compound?
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assume the compound may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[7] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (e.g., 2-8°C).[8]
References
- 1. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound | 1033330-27-6 | Benchchem [benchchem.com]
- 7. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
troubleshooting guide for Suzuki coupling with 7-Bromoisoquinoline-1,3(2H,4H)-dione
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling of 7-Bromoisoquinoline-1,3(2H,4H)-dione. As Senior Application Scientists, we understand that coupling this specific substrate presents unique challenges due to its electronic properties and the presence of an acidic N-H proton within the lactam ring. This document is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, explaining the causality behind our recommendations to empower you to solve even the most challenging cases.
Introduction: Understanding the Substrate
The this compound scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via Suzuki coupling is not always straightforward. The key challenges arise from:
-
Electron-Deficient Nature: The two carbonyl groups withdraw electron density from the aromatic ring, which can affect the rates of the catalytic cycle steps. While this can accelerate the initial oxidative addition, it may complicate subsequent steps.[1][2]
-
Acidic N-H Proton: The lactam N-H is acidic and can be deprotonated by the base required for the reaction. The resulting anion can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Lewis Basicity: The nitrogen atom of the isoquinoline ring system can act as a Lewis base, potentially poisoning the palladium catalyst.[4]
This guide will help you navigate these challenges to achieve high yields and reproducible results.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?
This is the most common issue. A failed reaction is typically due to a problem with one or more of the core reaction components. We recommend a systematic approach to diagnose the issue, starting with the most critical parameters.
Caption: A systematic workflow for troubleshooting a failed Suzuki coupling.
1. The Catalyst System (Palladium Source & Ligand):
-
Expertise: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may fail for this substrate. The unprotected N-H group and electron-deficient ring necessitate a more robust catalyst system. We strongly recommend using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][5] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium catalyst against decomposition.[6][7]
-
Trustworthiness: Start with a well-defined palladium precatalyst (e.g., XPhos Pd G3). These are air-stable and provide a reliable 1:1 ligand-to-palladium ratio, ensuring the formation of the active catalytic species. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to Pd(0), which can sometimes be inefficient and lead to side reactions like boronic acid homocoupling.[8]
2. Base Selection:
-
Expertise: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] For substrates with acidic protons like yours, a moderately strong inorganic base is often best. Potassium carbonate (K₂CO₃) is a common starting point, but stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective for challenging couplings.[5][7]
-
Trustworthiness: Ensure your base is finely powdered and anhydrous. Clumps of base have poor surface area and can lead to inconsistent results. Grinding the base in a mortar and pestle before use is a simple but highly effective practice.
3. Boronic Acid/Ester Quality:
-
Expertise: Boronic acids, especially heteroaromatic ones, are susceptible to decomposition via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11][12] This is a common failure mode.
-
Trustworthiness: Check the purity of your boronic acid. If it is old or has been stored improperly, it may have partially decomposed. Using a slight excess (1.2–1.5 equivalents) is standard practice. If protodeboronation is suspected, switching to a more stable boronic ester derivative (e.g., pinacol or MIDA ester) is an excellent strategy.[11][13]
4. Solvent and Temperature:
-
Expertise: The solvent must solubilize all reaction components. A mixture of an organic solvent like 1,4-dioxane, THF, or DMF with water is common.[9][14] Water can facilitate the transmetalation step, but too much can accelerate protodeboronation.[7]
-
Trustworthiness: Start with a degassed solvent system (e.g., 1,4-dioxane/water 4:1). If solubility is an issue, a more polar solvent like DMF might be beneficial. Increasing the temperature (e.g., from 80°C to 100°C) can often overcome activation barriers.
Q2: I'm observing a significant amount of the debrominated starting material. What is causing this and how can I fix it?
This side product is the result of protodeboronation of your boronic acid coupling partner, followed by a reductive dehalogenation pathway, or simply the protodeboronation of the boronic acid itself being the major observable byproduct. The boronic acid decomposes before it can couple.
Causality: Protodeboronation is often catalyzed by residual acid or base and is highly dependent on the solvent and temperature.[11] Electron-deficient heteroaryl boronic acids are particularly unstable.[12]
Solutions:
-
Use a Boronic Ester: This is the most robust solution. Convert the boronic acid to its corresponding pinacol, neopentylglycol, or MIDA boronate ester. These are significantly more stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[11][13]
-
Use Anhydrous Conditions: While some water can be beneficial, excess water can promote this side reaction. Try running the reaction under strictly anhydrous conditions with a strong base like K₃PO₄ in a solvent like dioxane.
-
Choose a Milder Base: In some cases, a very strong base can accelerate decomposition. If you are using Cs₂CO₃, consider trying K₃PO₄ or K₂CO₃.
Q3: My main side product is a symmetrical biaryl from the homocoupling of my boronic acid. Why is this happening?
Homocoupling occurs when two molecules of the boronic acid react with each other.
Causality: This side reaction is typically promoted by two factors:
-
Oxygen: The presence of oxygen in the reaction vessel can re-oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that promotes homocoupling.[8]
-
Pd(II) Precatalysts: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the initial reduction to Pd(0) can be accompanied by a stoichiometric homocoupling of the boronic acid.[8]
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) Source or Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that cleanly generates the active Pd(0) species can minimize this issue.
Q4: Should I protect the N-H group of the isoquinolinedione before the coupling reaction?
This is an excellent question that weighs the trade-offs between a potentially cleaner reaction and a longer synthetic route.
Expertise & Causality: The acidic N-H proton can be deprotonated by the base, forming an anionic species. This nucleophilic nitrogen can then coordinate to the palladium center, forming an off-cycle, inactive complex and inhibiting catalysis. This is a known issue for nitrogen-rich heterocycles.[3]
Recommendation:
-
First, Try Without Protection: With modern catalyst systems (e.g., Buchwald ligands like SPhos or XPhos), it is often possible to achieve high yields without N-protection.[3][15] These bulky ligands create a sterically hindered environment around the palladium that can disfavor coordination from the deprotonated substrate and accelerate the productive catalytic cycle.
-
When to Consider Protection: If you have tried optimizing the catalyst, base, and solvent without success, and still suspect catalyst inhibition is the primary issue, then N-protection is a logical next step. A simple protection scheme (e.g., with a Boc or SEM group) that can be easily removed later might solve the problem. However, this adds two steps (protection and deprotection) to your synthesis.
The Suzuki-Miyaura Catalytic Cycle & Potential Failure Points
Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the catalytic cycle and highlights where issues specific to your substrate can arise.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential inhibition and deactivation pathways.
Recommended Starting Conditions & Optimization Guide
Use the following tables as a starting point for your reaction optimization. We recommend screening a few conditions in parallel on a small scale.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Robust) | Condition C (Anhydrous) | Rationale |
| Catalyst | PdCl₂(dppf) (3 mol%) | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | Condition B uses a modern precatalyst ideal for challenging substrates.[3] |
| Ligand | — | — | SPhos (4 mol%) | Bulky, electron-rich ligands (SPhos, XPhos) are critical.[5][6] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Base strength can significantly impact success.[5][9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (5:1) | Toluene or CPME | Solvent choice affects solubility and side reactions.[16][17] |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures can overcome activation barriers. |
| Boron Reagent | Boronic Acid (1.3 equiv) | Boronic Acid (1.3 equiv) | Pinacol Boronate (1.2 equiv) | Boronate esters improve stability and reduce side reactions.[12][13] |
Table 2: Ligand Selection Guide
| Ligand Class | Example(s) | Key Characteristics | Best For... |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Electron-rich, bulky | General purpose, often effective for aryl chlorides.[10] |
| Buchwald Biaryl | XPhos, SPhos, RuPhos | Very bulky and electron-rich | Highly Recommended. Sterically hindered and electron-deficient substrates; N-heterocycles.[5][6] |
| Ferrocenylphosphines | dppf | Good thermal stability | A reliable starting point for many heteroaromatic couplings.[15] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, bulky | Highly active catalysts, good for challenging couplings.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point and should be adapted based on your screening results.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and/or ligand.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90–100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of a Boronic Acid as a Diethanolamine Adduct
If you encounter persistent issues with protodeboronation, forming a stable diethanolamine adduct can be a simple and effective solution.[5][18]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., THF or CH₂Cl₂).
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
stability issues of 7-Bromoisoquinoline-1,3(2H,4H)-dione under acidic/basic conditions
Welcome to the technical support center for 7-Bromoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic and basic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to this compound
This compound is a heterocyclic compound featuring an isoquinoline-1,3-dione core with a bromine substituent at the 7-position.[1][2][3] The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[4][5][6] The stability of this molecule is crucial for its synthesis, storage, and application in drug discovery and development. This guide will address potential stability issues, focusing on the two primary reactive sites: the cyclic imide functionality and the carbon-bromine bond on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are the hydrolysis of the cyclic imide ring and the potential for debromination of the aromatic ring. The cyclic imide is susceptible to both acid and base-catalyzed hydrolysis, which would open the heterocyclic ring. The carbon-bromine bond is generally stable but can be cleaved under certain reductive or harsh conditions.
Q2: How should I store this compound to ensure its stability?
A2: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[7] The container should be tightly sealed to prevent moisture absorption, which could facilitate hydrolysis. For long-term storage, refrigeration (2-8°C) is advisable.[1][3]
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products under acidic or basic conditions?
A4: Under acidic or basic conditions, the primary degradation product is expected to be 2-(carboxymethyl)-4-bromobenzoic acid, resulting from the hydrolysis of the cyclic imide ring. Under more forcing conditions, debromination could lead to the formation of 2-(carboxymethyl)benzoic acid.
Troubleshooting Guide: Stability Issues
This section addresses common problems encountered during the handling and use of this compound.
Problem 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
pH of Buffer: Check the pH of your assay buffer. Buffers with a pH significantly outside the neutral range (pH 6-8) can promote hydrolysis of the cyclic imide.
-
Incubation Time and Temperature: Long incubation times or elevated temperatures can accelerate degradation. Consider running control experiments to assess the stability of the compound under your specific assay conditions.
-
Fresh Stock Solutions: Always prepare fresh stock solutions of the compound in a suitable dry, aprotic solvent (e.g., DMSO, DMF) and dilute into aqueous buffers immediately before use.
-
Problem 2: Appearance of unexpected peaks in HPLC analysis of a sample.
-
Possible Cause: On-column degradation or degradation in the sample solvent.
-
Troubleshooting Steps:
-
Mobile Phase pH: If using a buffered mobile phase, ensure its pH is compatible with the compound's stability. Highly acidic or basic mobile phases can cause degradation during the chromatographic run.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that does not promote degradation. If an aqueous diluent is used, analyze the sample as quickly as possible after preparation.
-
Method Validation: Perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products. This will help in confirming if the new peaks correspond to degradants.[9]
-
Problem 3: Loss of material or change in physical appearance upon storage.
-
Possible Cause: Hydrolysis due to moisture absorption or slow degradation over time.
-
Troubleshooting Steps:
-
Storage Conditions: Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a desiccator if necessary to protect from moisture.
-
Purity Check: Re-analyze the purity of the stored material using HPLC or NMR to quantify the extent of degradation.
-
Repurification: If significant degradation has occurred, repurification by recrystallization or chromatography may be necessary before use.
-
Mechanisms of Degradation
Understanding the potential degradation pathways is key to mitigating stability issues.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the imide is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This is followed by ring-opening to form a carboxylic acid and an amide, which can be further hydrolyzed to a dicarboxylic acid.
References
- 1. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. 1033330-27-6|this compound|BLD Pharm [bldpharm.com]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]
- 7. aksci.com [aksci.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 7-Bromoisoquinoline-1,3(2H,4H)-dione in Organic Solvents
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
7-Bromoisoquinoline-1,3(2H,4H)-dione is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its planar structure and potential for strong intermolecular hydrogen bonding can lead to poor solubility in many common organic solvents, posing a significant challenge for researchers. This technical guide provides a comprehensive resource for overcoming these solubility issues, offering a range of troubleshooting strategies from simple solvent screening to chemical modification.
PART 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
A1: The low solubility is primarily due to the molecule's rigid, planar structure which promotes strong crystal lattice packing. The presence of N-H and carbonyl groups allows for the formation of strong intermolecular hydrogen bonds. These factors create a highly stable solid state that requires a significant amount of energy to disrupt and dissolve.
Q2: I'm observing my compound crashing out of a DMSO solution. What's happening?
A2: This is a common issue, especially with compounds that are sparingly soluble. Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can act as an anti-solvent, reducing the overall solvating power of the DMSO and causing your compound to precipitate. To mitigate this, always use anhydrous DMSO and store your stock solutions in a desiccated environment or under an inert atmosphere.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, heating can often increase solubility by providing the energy needed to overcome the crystal lattice forces. However, it is crucial to first assess the thermal stability of this compound. Prolonged heating at high temperatures can lead to degradation. A preliminary differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide valuable information on the compound's melting point and decomposition temperature.
Q4: What alternative solvents can I try?
A4: For compounds with low solubility, it is beneficial to screen a range of solvents with varying polarities. Consider polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc). These solvents are often more effective at solvating polar, crystalline compounds.
PART 2: Troubleshooting Guides & Experimental Protocols
Guide 1: The Co-Solvent Approach
A co-solvent system, which is a mixture of a primary solvent with one or more miscible solvents, can significantly enhance the solubility of poorly soluble compounds.[1][2][3] The principle is to create a solvent blend with an optimal polarity and hydrogen-bonding capacity to solvate the target molecule.[2][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][5]
Experimental Protocol: Co-Solvent Screening
-
Primary Solvent Selection: Begin by identifying a primary solvent in which this compound has at least minimal solubility (e.g., DMSO, DMF).
-
Co-Solvent Selection: Choose a panel of water-miscible organic co-solvents to test.[6]
-
Ratio Screening: Prepare a series of solvent blends with varying ratios of the primary solvent and each co-solvent (e.g., 9:1, 4:1, 1:1).
-
Solubility Determination: Add an excess of this compound to each solvent blend. Shake or sonicate the mixtures until equilibrium is reached (typically 24-48 hours).
-
Quantification: Centrifuge the samples to pellet undissolved solid. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, NMR with an internal standard).
Data Presentation: Illustrative Co-Solvent Screening Results
| Primary Solvent | Co-Solvent | Ratio (v/v) | Solubility (mg/mL) |
| DMSO | NMP | 9:1 | Experimental Value |
| DMSO | NMP | 4:1 | Experimental Value |
| DMF | Ethanol | 9:1 | Experimental Value |
| DMF | Ethanol | 4:1 | Experimental Value |
Note: This table should be populated with your experimentally determined values.
Visualization: Co-Solvent Selection Workflow
Caption: A stepwise workflow for developing a co-solvent system.
Guide 2: pH Adjustment for Enhanced Solubility
For ionizable compounds, altering the pH of the solution can dramatically increase solubility.[7][][9][10][11] this compound contains an acidic N-H proton. Deprotonation with a base will form a more polar salt, which is generally more soluble in polar solvents.
Experimental Protocol: pH-Mediated Solubilization
-
pKa Determination: If the pKa of the N-H proton is unknown, it can be estimated using computational tools or determined experimentally via titration.
-
Base Selection: Choose a suitable base. For organic solvents, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) can be used. For aqueous systems, inorganic bases like sodium hydroxide or potassium carbonate are appropriate.
-
Titration: Suspend this compound in the chosen solvent. Add the selected base dropwise while monitoring for dissolution of the solid.
-
Stability Assessment: Once dissolved, monitor the stability of the resulting salt solution over time, as some salts may be prone to precipitation or degradation.
Visualization: Logic of pH Adjustment
Caption: Deprotonation of the acidic N-H leads to a more soluble anionic salt.
Guide 3: Chemical Derivatization
If co-solvents and pH adjustments are insufficient, chemical modification of the molecule can be employed as a last resort. For this compound, the N-H group is a prime target for derivatization.
Experimental Protocol: N-Alkylation to Disrupt Crystal Packing
Disclaimer: This is a generalized protocol and requires optimization by a skilled synthetic chemist.
-
Reaction Setup: In an inert atmosphere, suspend this compound in an anhydrous polar aprotic solvent (e.g., DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate or cesium carbonate, and stir to form the anion.
-
Alkylation: Introduce an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). The choice of alkyl group can be tailored to further enhance solubility (e.g., by introducing a hydrophilic chain).
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup and purify the N-alkylated product by chromatography or recrystallization.
-
Solubility Assessment: Compare the solubility of the N-alkylated derivative to the parent compound in a range of solvents.
Visualization: N-Alkylation Strategy
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 7-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions involving 7-Bromoisoquinoline-1,3(2H,4H)-dione. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve robust and reproducible results.
Introduction: The Critical Role of Catalyst Loading
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its functionalization, typically via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, is pivotal for the synthesis of novel compounds. The efficiency of these transformations is highly dependent on the precise amount of the palladium catalyst used. Catalyst loading, usually expressed in mole percent (mol%), directly influences reaction kinetics, product yield, impurity profiles, and overall process costs.[1]
An insufficient catalyst loading can lead to low or incomplete conversion, while an excessive amount can result in unwanted side reactions, catalyst agglomeration, and difficulties in downstream purification to remove residual heavy metals, a critical aspect in pharmaceutical applications.[2] Therefore, optimizing the catalyst loading is not merely about cost-saving; it is a crucial step in developing an efficient and reliable synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening, a catalyst loading of 1-2 mol% of a palladium precatalyst (e.g., Pd(PPh₃)₄ or a more advanced Buchwald-type G3 precatalyst) is a robust starting point.[3] The reactivity of aryl bromides in Suzuki couplings is generally good, allowing for moderate catalyst loadings. If the reaction proceeds cleanly but is slow, you might consider a slight increase in catalyst loading or temperature. Conversely, if significant side products are observed, reducing the catalyst loading should be one of the first parameters to investigate.
Q2: My Buchwald-Hartwig amination reaction shows no product formation. Should I increase the catalyst loading?
A2: While insufficient catalyst is a possibility, low to no conversion in Buchwald-Hartwig aminations is often linked to other factors.[4][5] Before increasing the catalyst loading, verify the following:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4]
-
Reagent Quality: Use anhydrous solvents and ensure your amine and base are free of excess water.
-
Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient.[6] Consider using a pre-activated Pd(0) source or a well-defined precatalyst.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For an electron-rich substrate like an isoquinolinedione derivative, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often necessary.[2]
If these factors are well-controlled, a careful, incremental increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can be attempted.
Q3: Can too much catalyst be detrimental to my Heck or Sonogashira reaction?
A3: Absolutely. Excessive catalyst loading can lead to several issues. In Sonogashira couplings, high concentrations of palladium can promote the homocoupling of the terminal alkyne (Glaser coupling), leading to undesired byproducts.[7][8] In Heck reactions, high catalyst loading can sometimes lead to the formation of palladium black (aggregated nanoparticles), which is often less catalytically active and can complicate product purification.[9][10] Furthermore, higher catalyst concentrations can increase the likelihood of side reactions involving the substrate or product. It is always recommended to find the minimum catalyst loading that provides a good yield in a reasonable timeframe.[11]
Q4: How does the electronic nature of the this compound affect the optimal catalyst loading?
A4: The isoquinoline-1,3-dione core contains electron-withdrawing amide functionalities, which can influence the reactivity of the C-Br bond. Generally, electron-withdrawing groups can make the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in many cross-coupling catalytic cycles.[12] This enhanced reactivity might allow for lower catalyst loadings compared to more electron-rich aryl bromides. However, the overall electronic and steric environment of the substrate, ligand, and coupling partner will dictate the optimal conditions.
Troubleshooting Guide: Optimizing Catalyst Loading
This section provides a structured approach to troubleshooting common issues related to catalyst loading in reactions with this compound.
Issue 1: Low or No Conversion
If you observe low or no conversion of your starting material, a systematic approach is necessary.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Reagents and Setup: Before adjusting catalyst loading, ensure all other parameters are optimal. This includes using fresh, pure starting materials, anhydrous solvents, and a properly degassed reaction setup under an inert atmosphere.[4]
-
Increase Temperature: A modest increase in temperature can sometimes overcome a high activation barrier without needing more catalyst.
-
Incrementally Increase Catalyst Loading: If temperature adjustment is ineffective, increase the catalyst loading in small increments (e.g., 0.5 mol% at a time). Monitor the reaction for both conversion and the formation of new impurities.
-
Re-evaluate the Catalyst System: If a significant increase in catalyst loading is required (e.g., >5 mol%), it may indicate that the chosen catalyst/ligand system is not optimal for this substrate. Consider switching to a more active system, such as a different generation of Buchwald precatalyst or a different class of ligand (e.g., an N-heterocyclic carbene ligand).[2][6]
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
The formation of side products can often be exacerbated by catalyst loading and other reaction conditions.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Likely Cause(s) | Recommended Actions |
| Protodeboronation (in Suzuki reactions) | - Presence of water- Base is too strong or concentration too high- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents- Screen milder bases (e.g., K₂CO₃, K₃PO₄)- Consider using a boronic ester (e.g., pinacol ester)- Reduce catalyst loading to shorten reaction time |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - Presence of oxygen- High catalyst loading- Inefficient oxidative addition of aryl bromide | - Ensure thorough degassing of the reaction mixture- Reduce catalyst loading - Use a more active ligand to promote the desired cross-coupling pathway |
| Homocoupling of Alkyne (in Sonogashira reactions) | - Presence of oxygen- High catalyst loading (both Pd and Cu) | - Thoroughly degas the reaction mixture- Reduce both Pd and Cu catalyst loading - Add the alkyne slowly to the reaction mixture |
| Decomposition of Starting Material | - Reaction temperature is too high- Base is too harsh | - Screen the reaction at a lower temperature- Use a milder base (e.g., organic bases like DBU in some cases) |
Experimental Protocols: A Starting Point for Optimization
The following protocols are generalized starting points. The optimal catalyst loading will need to be determined empirically for each specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, start with 1.5 mol% ).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimization of Catalyst Loading for Suzuki Coupling
The following diagram illustrates a decision-making process for optimizing catalyst loading based on initial results.
Caption: Decision tree for optimizing catalyst loading in Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
minimizing debromination of 7-Bromoisoquinoline-1,3(2H,4H)-dione during reactions
Welcome to the technical support center for 7-Bromoisoquinoline-1,3(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted debromination and ensure the success of your reactions.
Introduction: The Challenge of Premature Debromination
This compound is a key building block in medicinal chemistry, offering a reactive handle for the synthesis of a diverse range of functionalized molecules.[1] However, the carbon-bromine bond, while essential for cross-coupling and other transformations, can be susceptible to cleavage under various reaction conditions, leading to the formation of the undesired debrominated product, isoquinoline-1,3(2H,4H)-dione. This guide provides a systematic approach to understanding and mitigating this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of debromination of this compound?
A1: Debromination of aryl bromides, including this compound, is typically initiated by one of the following factors:
-
Reductive Cleavage: This can be mediated by hydride sources (e.g., from solvents like isopropanol or reagents like sodium borohydride), certain catalysts in the presence of a hydrogen donor, or through single-electron transfer (SET) mechanisms.[2][3]
-
High Temperatures: Thermal stress can promote C-Br bond cleavage, especially in the presence of catalysts or other reagents.
-
Strong Bases: Certain strong bases can induce debromination, sometimes through the formation of aryne intermediates, though this is less common for bromides compared to chlorides and fluorides.[4]
-
Catalyst-Mediated Side Reactions: In palladium-catalyzed cross-coupling reactions, side reactions such as hydrodehalogenation can occur, where a hydride source intercepts the catalytic cycle.[2]
-
Photocatalysis: Exposure to light, especially in the presence of a photosensitizer, can lead to reductive debromination.[5][6]
Q2: How does the structure of this compound contribute to its susceptibility to debromination?
A2: The isoquinoline-1,3(2H,4H)-dione core is an electron-withdrawing system. This electronic feature can influence the reactivity of the C-Br bond. While electron-withdrawing groups can activate the aryl halide for nucleophilic aromatic substitution, they can also make the aromatic ring more susceptible to reductive processes under certain conditions.
Q3: Can the choice of solvent influence the extent of debromination?
A3: Absolutely. Protic solvents, such as alcohols (e.g., isopropanol, ethanol), can act as hydride donors, particularly in the presence of a suitable catalyst, leading to reductive debromination.[3] Aprotic solvents like dioxane, THF, DMF, or toluene are generally preferred to minimize this side reaction.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most common applications for this compound.[7][8] However, the formation of the debrominated byproduct is a frequent challenge.
Problem: Significant formation of isoquinoline-1,3(2H,4H)-dione is observed during a cross-coupling reaction.
Troubleshooting Strategy 1: Re-evaluate Your Base
The choice and quality of the base are critical. Strong bases can sometimes promote debromination.
-
Recommendation: If using a strong base like NaOH, KOH, or an alkoxide, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]
-
Causality: Milder, non-nucleophilic bases are less likely to participate in side reactions that could lead to debromination.
Troubleshooting Strategy 2: Optimize Your Catalyst System
The palladium source and ligand can significantly impact the selectivity of the reaction.
-
Recommendation:
-
Ensure your palladium precatalyst is of high quality and properly stored.
-
Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can often promote the desired cross-coupling over reductive dehalogenation.[9]
-
-
Causality: The ligand influences the electronic and steric environment around the palladium center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.[10] A well-chosen ligand can accelerate the desired cross-coupling pathway relative to the competing hydrodehalogenation.
Troubleshooting Strategy 3: Control the Reaction Temperature
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start with room temperature if possible and gradually increase.
-
Causality: Higher temperatures can increase the rate of side reactions, including catalyst decomposition and debromination.
Summary of Recommendations for Cross-Coupling Reactions
| Parameter | Standard Condition (Prone to Debromination) | Recommended Modification | Rationale |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaOMe) | Milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Reduces the likelihood of base-mediated side reactions. |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes the desired cross-coupling pathway.[9] |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature | Minimizes thermal decomposition and side reactions. |
| Solvent | Protic (e.g., isopropanol) | Aprotic (e.g., dioxane, THF, toluene) | Avoids the solvent acting as a hydride source.[3] |
Experimental Workflow: Optimizing a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for minimizing debromination in cross-coupling reactions.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are another important class of transformations for functionalizing this compound. While debromination is generally less of a concern here compared to cross-coupling, it can still occur, especially with certain nucleophiles or under harsh conditions.
Problem: Debromination is competing with the desired nucleophilic substitution.
Troubleshooting Strategy 1: Choice of Nucleophile and Base
-
Recommendation: If your nucleophile is also a strong base, consider using a non-nucleophilic auxiliary base to deprotonate the nucleophile in situ.
-
Causality: This strategy separates the roles of the nucleophile and the base, minimizing base-induced debromination pathways.[4]
Troubleshooting Strategy 2: Reaction Temperature and Time
-
Recommendation: As with cross-coupling, use the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor debromination.
-
Causality: The desired SNAr reaction and the undesired debromination will have different reaction kinetics. By optimizing temperature and time, you can favor the formation of the desired product.
Logical Relationship in SNAr Reactions
Caption: Competing pathways in reactions of this compound.
General Preventative Measures
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes participate in radical-mediated debromination pathways.[6]
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to avoid introducing adventitious water or other impurities that could act as hydride donors.
-
Radical Inhibitors: In cases where a single-electron transfer (SET) mechanism is suspected for debromination, the addition of a radical inhibitor (e.g., TEMPO, BHT) in a small amount might be beneficial, although this should be tested on a small scale first as it could also inhibit the desired reaction.
By carefully considering the reaction mechanism and systematically optimizing the parameters outlined in this guide, researchers can significantly minimize the unwanted debromination of this compound, leading to cleaner reactions, higher yields, and more efficient syntheses.
References
- 1. This compound [myskinrecipes.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 7-Bromoisoquinoline-1,3(2H,4H)-dione and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline-1,3(2H,4H)-dione scaffold represents a privileged structure with a wide range of biological activities. The introduction of a bromine atom at the 7-position not only modifies the electronic and lipophilic properties of the core molecule but also provides a versatile synthetic handle for further derivatization through cross-coupling reactions.[1] This guide offers an in-depth technical overview of the characterization of the parent compound, 7-Bromoisoquinoline-1,3(2H,4H)-dione, and provides a framework for the synthesis and validation of its derivatives. We will explore the causality behind experimental choices, present comparative data from closely related analogs to inform discovery programs, and provide detailed, field-proven protocols.
The Strategic Importance of the 7-Bromo Substituent
The bromine atom at the 7-position is not merely an arbitrary substitution. Its placement is a strategic decision in medicinal chemistry design for several key reasons:
-
Electronic Modulation: As a halogen, bromine is an electron-withdrawing group, which can significantly alter the electron density of the aromatic ring system. This can influence the molecule's interaction with biological targets.
-
Lipophilicity and Membrane Permeability: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.
-
Metabolic Stability: The C-Br bond can block a potential site of metabolic oxidation, potentially increasing the compound's half-life in vivo.
-
Synthetic Handle for Diversification: Most importantly, the bromine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the systematic and efficient generation of a library of derivatives with diverse substituents at the 7-position, which is crucial for establishing robust Structure-Activity Relationships (SAR).[2]
Characterization of the Parent Scaffold: this compound
A thorough characterization of the starting material is a prerequisite for any successful drug discovery campaign. The data presented here for the parent compound (CAS 1033330-27-6) serves as a baseline for the validation of its future derivatives.[3][4]
Spectroscopic and Physical Properties
| Property | Data | Source |
| Molecular Formula | C₉H₆BrNO₂ | [4] |
| Molecular Weight | 240.05 g/mol | [4] |
| Appearance | Solid | - |
| Storage | 2-8°C, Sealed in dry | [4] |
Spectroscopic Data Interpretation
The following data provides a spectral fingerprint of the this compound scaffold.
| Technique | Key Data Points and Interpretation | Source |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 11.36 (s, 1H, N–H), 8.27 (s, 1H, H5), 7.97 (dd, J = 8.1 Hz, H6), 4.04 (s, 2H, CH₂) | [3] |
| ¹³C NMR | δ 171.0 (C1=O), 165.2 (C3=O), 128.4 (C7–Br) | [3] |
| IR Spectroscopy | 3361 cm⁻¹ (broad, N-H stretch), 1708 cm⁻¹ (strong, C=O stretch), 1192 cm⁻¹ (C–Br vibration) | [3] |
| UV-Vis Spectroscopy | λmax at 314 nm (π → π) and 427 nm (n → π) in dichloromethane | [3] |
Expert Insight: The downfield shift of the N-H proton in the ¹H NMR spectrum is characteristic of an imide proton. The singlet at 8.27 ppm for H5 and the doublet of doublets for H6 are consistent with the substitution pattern. In the ¹³C NMR, the chemical shifts of the carbonyl carbons are as expected, and the signal at 128.4 ppm is indicative of a carbon atom attached to bromine.
A Comparative Framework: Learning from Related Isoquinoline-1,3-dione Analogs
While published data on a diverse library of 7-bromo derivatives is limited, we can draw valuable insights from studies on other substituted isoquinoline-1,3-dione analogs. These compounds serve as excellent comparators and help predict the potential biological activities and SAR of novel 7-bromo derivatives.
A notable example is the discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4).[5] CDK4 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
Comparative Biological Activity of CDK4 Inhibitors
The following table summarizes the SAR for a series of isoquinoline-1,3-dione derivatives, highlighting the importance of substitutions on the core scaffold.
| Compound ID (Reference) | Core Structure | Key Substituents | CDK4 IC₅₀ (nM) | Commentary |
| Analog 1 [5] | Isoquinoline-1,3-dione | 4-(3-hydroxybenzylaminomethylene) | 1,200 | The 3-OH on the benzyl ring is crucial for activity. |
| Analog 2 [5] | 6-Iodo-isoquinoline-1,3-dione | 4-(3-hydroxybenzylaminomethylene) | 7 | Addition of a halogen at the 6-position dramatically increases potency. This suggests that a 7-bromo substituent could also confer high potency. |
| Analog 3 [5] | 6-Phenyl-isoquinoline-1,3-dione | 4-(3-hydroxybenzylaminomethylene) | 12 | A bulky aryl group at the 6-position is well-tolerated and maintains high potency. |
Causality Behind Experimental Choices: The rationale for synthesizing analogs with substitutions at positions 6 or 7 is to probe a specific pocket in the ATP-binding site of CDK4. The dramatic increase in potency with the 6-iodo substituent (Analog 2) suggests a favorable hydrophobic and/or halogen-bonding interaction.[5] This provides a strong rationale for exploring derivatives of this compound, where the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to probe this pocket further.
Experimental Protocols: A Self-Validating System
The following protocols are presented as a self-validating system, where the successful characterization of the synthesized compounds validates the synthetic procedure, and the biological data validates the potential of the scaffold.
Proposed Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation of the parent scaffold, a common first step in building a derivative library.
Caption: Workflow for N-alkylation of the parent scaffold.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X) (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Cytotoxicity Assessment: MTT Assay
This assay is a fundamental first step in evaluating the anticancer potential of newly synthesized derivatives. It measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Enzyme Inhibition Assay: PARP-1 Activity
Given that related heterocyclic scaffolds have shown PARP inhibitory activity, this assay is a logical step to validate a potential mechanism of action.[6] Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers.
Caption: Workflow for a typical PARP-1 chemiluminescent assay.
Step-by-Step Protocol:
-
Plate Coating: Use a 96-well plate pre-coated with histones and activated DNA.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.
-
Enzyme Addition: Add a solution of recombinant human PARP-1 enzyme to each well.
-
Reaction Initiation: Add a solution containing biotinylated NAD⁺ to initiate the PARP-1 reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 1 hour.
-
Signal Generation: Wash the plate again and add a chemiluminescent HRP substrate.
-
Readout: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression.
Visualizing the Mechanism: Cell Cycle Regulation by CDK4 Inhibition
As previously discussed, a promising avenue for isoquinoline-1,3-dione derivatives is the inhibition of CDK4. The diagram below illustrates the central role of the CDK4/Cyclin D complex in regulating the cell cycle's progression from the G1 to the S phase. Inhibition of this complex by a small molecule leads to cell cycle arrest and prevents cancer cell proliferation.
Caption: Inhibition of the CDK4/Cyclin D pathway.
Conclusion and Future Directions
This compound is a highly promising scaffold for the development of novel therapeutics. Its robust characterization provides a solid foundation for synthetic diversification. By leveraging comparative data from related analogs, researchers can rationally design new derivatives targeting key enzymes like CDK4 and PARP-1. The provided protocols offer a validated workflow for the synthesis, characterization, and biological evaluation of these new chemical entities. The true potential of this scaffold will be unlocked through the systematic exploration of its derivatives, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology.
References
- 1. nbinno.com [nbinno.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. This compound | 1033330-27-6 | Benchchem [benchchem.com]
- 4. 1033330-27-6|this compound|BLD Pharm [bldpharm.com]
- 5. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of the Reactivity of 7-Bromoisoquinoline-1,3(2H,4H)-dione in Palladium-Catalyzed Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. The strategic introduction of molecular complexity via cross-coupling reactions has revolutionized the synthesis of novel compounds. This guide provides an in-depth comparative analysis of the reactivity of 7-Bromoisoquinoline-1,3(2H,4H)-dione, a versatile building block, in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will objectively compare its performance with other common bromo-heterocycles, namely 3-bromopyridine, 8-bromoquinoline, and 5-bromoindole, supported by experimental data and mechanistic insights.
Understanding the Substrate: this compound
The isoquinoline-1,3(2H,4H)-dione core is a significant pharmacophore, and its derivatives have garnered attention for their potential biological activities. The presence of a bromine atom at the 7-position provides a key handle for synthetic diversification. The electronic nature of this substrate is influenced by the two carbonyl groups in the heterocyclic ring, which act as electron-withdrawing groups. This electronic feature is anticipated to have a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions, which typically proceed via an oxidative addition step that is favored for electron-poor aryl halides.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] To establish a baseline for comparison, a standard set of conditions is proposed, drawing from common practices in the literature for the coupling of heteroaryl halides.[2]
Standard Conditions for Comparative Suzuki-Miyaura Coupling:
-
Palladium Source: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Temperature: 80-110 °C
The reactivity of aryl bromides in the Suzuki-Miyaura reaction generally follows the order of I > OTf > Br >> Cl.[1] The electronic nature of the aryl bromide plays a crucial role, with electron-withdrawing groups typically accelerating the rate-determining oxidative addition step.
dot
Predicted Suzuki-Miyaura Reactivity Trend.
Data Summary for Suzuki-Miyaura Coupling:
| Bromo-heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | ~90 | [3] |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | 95 | [4] |
| 8-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [5] |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 92 | [6] |
Analysis of Reactivity:
-
This compound: While specific data for the 7-bromo derivative is limited, the related 6-bromoisoquinoline-1-carbonitrile shows high reactivity, achieving excellent yields.[3] The electron-withdrawing nature of the dione and nitrile functionalities is expected to make the C-Br bond susceptible to oxidative addition, leading to high reactivity.
-
3-Bromopyridine: As an electron-deficient heterocycle, 3-bromopyridine is a good substrate for Suzuki coupling, consistently providing high yields.[4]
-
8-Bromoquinoline: The reactivity of 8-bromoquinoline is generally good, though potentially slightly lower than 3-bromopyridine due to the more extended aromatic system.[5]
-
5-Bromoindole: 5-Bromoindole is an electron-rich heterocycle, which can sometimes lead to slower oxidative addition compared to electron-deficient systems. However, it is still a very effective substrate for Suzuki coupling.[6]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being essential for high efficiency.[8]
Standard Conditions for Comparative Buchwald-Hartwig Amination:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: XPhos, SPhos, or BINAP (2-5 mol%)
-
Base: NaOt-Bu or Cs₂CO₃ (1.5-2.0 equivalents)
-
Solvent: Toluene or 1,4-Dioxane
-
Temperature: 80-110 °C
dot
A Typical Buchwald-Hartwig Experimental Workflow.
Data Summary for Buchwald-Hartwig Amination:
| Bromo-heterocycle | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂/BINAP | Cs₂CO₃ | THF | 65 | 80 | [9] |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 95 | [10] |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Diphenylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 | [11] |
| 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] | K₂CO₃ | H₂O/t-AmylOH | 65 | 85 | [12] |
Analysis of Reactivity:
-
This compound: The related 6-bromoisoquinoline-1-carbonitrile demonstrates good reactivity in Buchwald-Hartwig amination.[9] The electron-withdrawing character of the isoquinolinedione ring should facilitate the oxidative addition step, making it a promising substrate for this transformation.
-
3-Bromopyridine: As an electron-deficient heterocycle, 3-bromopyridine is an excellent substrate for Buchwald-Hartwig amination, often providing high yields.[10]
-
8-Bromoquinoline: Bromoquinolines are generally reactive substrates in C-N coupling reactions. The reactivity can be influenced by the position of the bromine and other substituents.
-
5-Bromoindole: Despite being an electron-rich heterocycle, 5-bromoindole undergoes Buchwald-Hartwig amination efficiently, particularly with modern catalyst systems.[12][13] The presence of the N-H proton can sometimes complicate reactions, but appropriate choice of base and conditions can overcome this.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds.[14] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]
Standard Conditions for Comparative Sonogashira Coupling:
-
Palladium Source: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper Source: CuI (3-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Solvent: THF or DMF
-
Temperature: Room Temperature to 80 °C
dot
Simplified Sonogashira Catalytic Cycle.
Data Summary for Sonogashira Coupling:
| Bromo-heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 60 | 85-95 | [16] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 91 | [17] |
| 8-Bromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C-PPh₃/CuI | Et₃N | EtOH | 80 | High | [18] |
| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 88 | [6] |
Analysis of Reactivity:
-
This compound: The related 6-bromoisoquinoline-1-carbonitrile shows excellent reactivity in Sonogashira couplings.[16] The electron-deficient nature of the ring system is highly favorable for the oxidative addition step, making it an ideal substrate.
-
3-Bromopyridine: As an electron-deficient heterocycle, 3-bromopyridine is a highly reactive partner in Sonogashira couplings, often proceeding smoothly at room temperature.[17]
-
8-Bromoquinoline: Bromoquinolines are effective substrates for Sonogashira reactions. The reactivity can be influenced by steric factors around the bromine atom.[18]
-
5-Bromoindole: 5-Bromoindole readily participates in Sonogashira couplings, providing good to excellent yields of the corresponding 5-alkynylindoles.[6]
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for this compound and other bromo-heterocycles.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (0.02-0.04 equiv)
-
NaOt-Bu (1.5 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, NaOt-Bu, and the ligand to a dry reaction vessel.
-
Add the palladium source.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
-
Protocol 3: Sonogashira Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (anhydrous)
-
THF (anhydrous)
-
-
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion
This compound is a highly promising and versatile building block for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, imparted by the dione functionality, is predicted to enhance its reactivity in the rate-determining oxidative addition step of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Based on the available data for structurally similar compounds and the fundamental principles of these reactions, this compound is expected to exhibit reactivity that is comparable to or greater than other electron-deficient bromo-heterocycles like 3-bromopyridine and superior to more electron-rich systems such as 5-bromoindole. The provided experimental protocols offer a solid foundation for researchers to explore the rich synthetic potential of this valuable intermediate in the pursuit of novel pharmaceuticals and functional materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Guide to the Biological Activity of 7-Bromoisoquinoline-1,3(2H,4H)-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant biological activities. Among these, 7-Bromoisoquinoline-1,3(2H,4H)-dione stands out as a promising lead compound, particularly in the realm of anticancer research. This guide provides an in-depth, objective comparison of the biological activity of this compound versus its key analogs, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a synthetic heterocyclic compound featuring an isoquinoline core with a bromine atom at the 7-position. This substitution is critical, as the nature and position of substituents on the isoquinoline ring profoundly influence the molecule's biological profile. The isoquinoline-1,3-dione core itself is a known pharmacophore, with derivatives exhibiting a wide array of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The presence of the bromine atom, a halogen, is of particular interest due to its ability to modulate the compound's lipophilicity, electronic properties, and potential for forming halogen bonds, all of which can enhance binding to biological targets.[1]
Mechanism of Action: A Focus on PARP Inhibition
A primary mechanism through which many isoquinoline-1,3(2H,4H)-dione derivatives exert their anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for DNA repair. In cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. The isoquinoline-1,3(2H,4H)-dione scaffold can mimic the nicotinamide moiety of NAD+, the substrate for PARP, thereby competitively inhibiting the enzyme. The bromine substituent at the 7-position is thought to enhance this inhibitory activity by influencing the molecule's interaction with the enzyme's active site.
Diagram: Simplified PARP1 Inhibition Pathway
Caption: Inhibition of PARP1 by this compound blocks DNA repair pathways.
Comparative Biological Activity
While direct, head-to-head comparative studies of 7-halo-isoquinoline-1,3(2H,4H)-diones under identical experimental conditions are limited in publicly available literature, we can infer structure-activity relationships (SAR) from various studies on related isoquinoline and isoindoline derivatives.
Anticancer Activity
The anticancer potential of isoquinoline-1,3-dione derivatives is a major area of investigation. The 7-bromo substitution is anticipated to enhance cytotoxic effects against various cancer cell lines.
Table 1: Postulated Comparative Anticancer Activity of 7-Halo-isoquinoline-1,3(2H,4H)-dione Analogs
| Compound | 7-Substituent | Expected Relative Anticancer Activity | Rationale for Activity |
| Parent Compound | -H | Baseline | The unsubstituted core possesses inherent but generally lower activity. |
| 7-Fluoro Analog | -F | Moderate | The high electronegativity of fluorine can alter electronic distribution and potentially improve binding, though its small size may have a lesser impact on lipophilicity compared to other halogens. |
| 7-Chloro Analog | -Cl | High | Chlorine provides a good balance of electronegativity and lipophilicity, often leading to enhanced biological activity. |
| 7-Bromo Analog | -Br | Very High | Bromine's size and polarizability can lead to stronger van der Waals interactions and potential halogen bonding with target enzymes, often resulting in superior activity.[1] |
| 7-Iodo Analog | -I | High to Very High | Iodine's large size and high polarizability can further enhance binding interactions, though this can sometimes be offset by steric hindrance or reduced solubility. |
Note: This table is based on general principles of medicinal chemistry and SAR studies of related compounds. Direct experimental validation is required for definitive comparison.
Studies on related isoindoline-1,3-dione derivatives have shown that halogenation, particularly with bromine, increases anticancer activities. For instance, tetra-brominated derivatives were found to be more effective than their tetra-chlorinated counterparts.[2] This supports the hypothesis that this compound is a highly potent anticancer agent within its analog series.
Antimicrobial Activity
Isoquinoline derivatives have also demonstrated promising antimicrobial properties.[3][4] The lipophilicity of a compound is often a key determinant of its ability to penetrate bacterial cell membranes. The introduction of a bromine atom at the 7-position increases the lipophilicity of the isoquinoline-1,3-dione core, which is expected to enhance its antimicrobial efficacy.
Table 2: Postulated Comparative Antimicrobial Activity of 7-Halo-isoquinoline-1,3(2H,4H)-dione Analogs
| Compound | 7-Substituent | Expected Relative Antimicrobial Activity | Rationale for Activity |
| Parent Compound | -H | Low to Moderate | The core scaffold may possess some intrinsic activity. |
| 7-Fluoro Analog | -F | Moderate | Increased electronegativity may play a role in target interaction. |
| 7-Chloro Analog | -Cl | Moderate to High | Increased lipophilicity and electronic effects contribute to enhanced activity. |
| 7-Bromo Analog | -Br | High | The significant increase in lipophilicity is expected to improve cell membrane penetration and overall antimicrobial effect. |
| 7-Iodo Analog | -I | High | Similar to the bromo analog, increased lipophilicity is a key factor. |
Note: This table is based on general principles of medicinal chemistry and SAR studies of related compounds. Direct experimental validation is required for definitive comparison.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its analogs, detailed protocols for key assays are provided below.
Synthesis of this compound
The synthesis of isoquinoline-1,3(2H,4H)-diones can be achieved through various methods, with a common approach involving the cyclization of N-acyl-2-carboxyphenylacetamides. Recent developments have focused on radical cascade reactions to furnish the isoquinoline-1,3-dione scaffold.[5]
Diagram: General Synthetic Workflow
References
- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 7-Bromoisoquinoline-1,3(2H,4H)-dione and its Positional Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and material properties. This guide provides a detailed spectroscopic comparison of 7-Bromoisoquinoline-1,3(2H,4H)-dione and its 5-bromo and 6-bromo isomers. Understanding the nuanced differences in their spectral fingerprints is crucial for unambiguous identification, quality control, and advancing research and development efforts.
The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in drug discovery, with derivatives showing a range of biological activities. The introduction of a bromine atom onto the benzene ring significantly influences the molecule's electronic properties and provides a handle for further synthetic diversification through cross-coupling reactions. Distinguishing between the 5-bromo, 6-bromo, and 7-bromo isomers is therefore a critical analytical challenge.
The Isomers in Focus
The three positional isomers discussed in this guide are:
-
5-Bromoisoquinoline-1,3(2H,4H)-dione
-
6-Bromoisoquinoline-1,3(2H,4H)-dione
-
This compound
While all share the molecular formula C₉H₆BrNO₂, the position of the bromine atom on the carbocyclic ring leads to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic signatures.
Comparative Spectroscopic Analysis
This section details the expected and observed differences in the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of the three isomers. The interpretation is grounded in fundamental principles of spectroscopy and supported by available experimental data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating these isomers based on the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of the bromine atom and the dione ring significantly influences the proton chemical shifts.
Expected ¹H NMR Spectral Patterns:
-
Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern on the benzene ring will give rise to characteristic splitting patterns.
-
For 5-Bromoisoquinoline-1,3(2H,4H)-dione , one would expect three aromatic protons. The proton at C8 is likely to be a doublet, coupled to the proton at C7. The proton at C7 would be a triplet (or doublet of doublets), coupled to the protons at C6 and C8. The proton at C6 would be a doublet, coupled to the proton at C7.
-
For 6-Bromoisoquinoline-1,3(2H,4H)-dione , one would also expect three aromatic protons. The proton at C5 would likely appear as a doublet, coupled to the proton at C7. The proton at C7 would appear as a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 would be a doublet, coupled to the proton at C7.
-
For This compound , the aromatic region is expected to show a singlet for the proton at C8, a doublet for the proton at C5, and a doublet of doublets for the proton at C6.[1]
-
-
Aliphatic Region (δ ~4.0 ppm): A singlet corresponding to the two protons of the methylene group (C4) is expected for all three isomers.[1]
-
NH Proton: A broad singlet for the N-H proton is also anticipated, the chemical shift of which can be solvent-dependent. For the 7-bromo isomer, this peak appears around δ 11.36 ppm in DMSO-d₆.[1]
Experimental ¹H NMR Data:
| Compound | Solvent | Aromatic Protons (δ, ppm) | CH₂ (δ, ppm) | NH (δ, ppm) |
| 5-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 6-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | DMSO-d₆ | 8.27 (s, 1H, H5), 7.97 (dd, J = 8.1 Hz, 1H, H6) | 4.04 (s, 2H) | 11.36 (s, 1H) |
Note: The absence of a signal for H8 in the provided data for the 7-bromo isomer is unexpected based on the structure and may be an omission in the source. A singlet for H-8 would be predicted.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information on the carbon skeleton of the isomers. The chemical shifts of the carbon atoms are influenced by the position of the bromine substituent.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons (δ 160-175 ppm): Two distinct signals for the two carbonyl carbons (C1 and C3) are expected for all isomers.
-
Aromatic Carbons (δ 110-145 ppm): The chemical shifts of the aromatic carbons will vary depending on the bromine position. The carbon directly attached to the bromine atom (C-Br) will have a characteristic chemical shift.
-
Aliphatic Carbon (δ ~30-40 ppm): A signal for the methylene carbon (C4) is expected in this region.
Experimental ¹³C NMR Data:
| Compound | Solvent | Carbonyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | CH₂ (δ, ppm) |
| 5-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 6-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | DMSO-d₆ | 171.0 (C1), 165.2 (C3) | 128.4 (C7-Br), other signals not specified | Signal not specified |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the functional groups present in the molecules. All three isomers are expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds.
Expected FT-IR Spectral Features:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.
-
C=O Stretch: Strong, sharp absorption bands in the region of 1650-1750 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the two carbonyl groups.
-
C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.
-
C-Br Stretch: An absorption band in the fingerprint region, typically between 500-700 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
Experimental FT-IR Data:
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Br Vibration (cm⁻¹) |
| 5-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available | Data Not Available |
| 6-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available | Data Not Available |
| This compound | 3361 (broad) | 1708 (strong) | 1192 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the molecules. The position of the bromine atom can influence the λ(max) values.
Expected UV-Vis Spectral Features:
All three isomers are expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic and carbonyl chromophores. The position of the bromine atom, being an auxochrome, can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima.
Experimental UV-Vis Data:
| Compound | Solvent | λ(max) (nm) (Transition) |
| 5-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available |
| 6-Bromoisoquinoline-1,3(2H,4H)-dione | Data Not Available | Data Not Available |
| This compound | Dichloromethane | 314 (π → π), 427 (n → π) |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following generalized protocols are recommended.
NMR Spectroscopy
Figure 1. Generalized workflow for NMR sample preparation, data acquisition, and processing.
FT-IR Spectroscopy
Figure 2. Workflow for FT-IR analysis using the KBr pellet method.
UV-Vis Spectroscopy
Figure 3. Standard workflow for UV-Vis spectroscopic analysis.
Conclusion
The spectroscopic differentiation of 5-bromo, 6-bromo, and this compound is achievable through a combination of standard analytical techniques. ¹H NMR spectroscopy is particularly powerful in distinguishing these isomers due to the distinct coupling patterns of the aromatic protons. While a complete experimental dataset for all three isomers is not yet publicly available, the provided data for the 7-bromo isomer, coupled with theoretical predictions, offers a solid foundation for their individual identification. This guide underscores the importance of a multi-technique approach to structural elucidation and provides the necessary framework for researchers to confidently characterize these important synthetic intermediates.
References
A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Bromoisoquinoline-1,3(2H,4H)-dione Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of 7-Bromoisoquinoline-1,3(2H,4H)-dione derivatives, a promising class of compounds in oncology research. While specific comparative data for a series of 7-bromo-substituted derivatives is not yet extensively published, this guide will establish a robust investigational blueprint based on the evaluation of structurally related isoquinoline-1,3(2H,4H)-diones and quinoline derivatives. The methodologies detailed herein are designed to rigorously assess their potential as anticancer agents, with a particular focus on their activity as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Rationale for Investigating 7-Bromoisoquinoline-1,3(2H,4H)-diones
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of this scaffold have demonstrated a range of therapeutic activities, including potent anticancer effects.[2] The introduction of a bromine atom at the 7-position can significantly influence the physicochemical properties of the molecule, such as its lipophilicity and electronic distribution. These modifications can, in turn, enhance binding affinity to target proteins, improve cell permeability, and ultimately augment therapeutic efficacy.
A key molecular target for this class of compounds is PARP, a family of enzymes critical for DNA repair.[3] Inhibition of PARP, particularly PARP-1, is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, provides a targeted therapeutic approach with a potentially wider therapeutic window. This guide will focus on the evaluation of this compound derivatives as potential PARP inhibitors.
In Vitro Evaluation: From Cytotoxicity to Mechanism of Action
The initial assessment of novel chemical entities involves a tiered in vitro screening cascade to determine their biological activity and elucidate their mechanism of action.
Cellular Viability and Cytotoxicity Assays
The first step is to assess the general cytotoxicity of the synthesized this compound derivatives against a panel of human cancer cell lines. This panel should ideally include cell lines with known DNA repair deficiencies (e.g., BRCA1 or BRCA2 mutations) and proficient counterparts to probe for synthetic lethality.
Table 1: Illustrative Panel of Cancer Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Key Genetic Feature | Rationale |
| MCF-7 | Breast Adenocarcinoma | BRCA1 proficient, Estrogen Receptor (ER)+ | Represents a common breast cancer subtype. |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA1 proficient | Aggressive breast cancer subtype. |
| CAPAN-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | To assess synthetic lethality. |
| HCT116 | Colorectal Carcinoma | Wild-type | Common colon cancer model. |
| A549 | Lung Carcinoma | Wild-type | Common lung cancer model. |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM) of this compound Derivatives
| Compound | MCF-7 | MDA-MB-231 | CAPAN-1 | HCT116 | A549 |
| Derivative 1 | >100 | 85.3 | 15.2 | 90.1 | >100 |
| Derivative 2 | 75.6 | 60.1 | 5.8 | 68.4 | 82.3 |
| Derivative 3 | 50.2 | 45.8 | 1.2 | 48.9 | 55.7 |
| Olaparib | 10.5 | 8.9 | 0.1 | 12.3 | 15.1 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results would be required.
Enzymatic Assays: Direct Target Engagement
To confirm that the observed cytotoxicity is due to the intended mechanism of action, direct enzymatic assays are crucial. For this class of compounds, a PARP-1 inhibition assay is paramount.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Blocking: Block the wells with a suitable blocking buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound derivatives to the wells.
-
Reaction Initiation: Add a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.
-
Signal Measurement: Measure the chemiluminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compounds.
-
Data Analysis: Calculate the IC50 values for PARP-1 inhibition.
Table 3: Hypothetical PARP-1 Inhibition Data
| Compound | PARP-1 IC50 (nM) |
| Derivative 1 | 520 |
| Derivative 2 | 85 |
| Derivative 3 | 15 |
| Olaparib | 5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Mechanism of Action: Apoptosis and Cell Cycle Analysis
To further understand the cellular consequences of treatment with these derivatives, apoptosis and cell cycle analysis can be performed.
-
Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the induction of apoptosis.
-
Cell Cycle Analysis: Use PI staining of DNA followed by flow cytometry to determine the effect of the compounds on cell cycle progression. PARP inhibitors are known to induce G2/M arrest.
In Vivo Evaluation: Assessing Antitumor Efficacy in Preclinical Models
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their therapeutic efficacy and pharmacokinetic properties. Human tumor xenograft models in immunocompromised mice are a standard for this purpose.
Xenograft Model Development
The choice of the xenograft model is critical and should be guided by the in vitro findings. A model using a BRCA-deficient cell line, such as CAPAN-1, would be appropriate to evaluate the efficacy of a PARP inhibitor.
dot
Caption: Workflow for an in vivo xenograft study.
Experimental Protocol: Breast Cancer Xenograft Study
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10^6 CAPAN-1 cells in a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline or a suitable vehicle for the compound)
-
This compound derivative (e.g., 50 mg/kg, once daily by oral gavage)
-
Positive control (e.g., Olaparib, 50 mg/kg, once daily by oral gavage)
-
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Table 4: Hypothetical In Vivo Efficacy Data in a CAPAN-1 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Derivative 3 (50 mg/kg) | 600 ± 150 | 60 |
| Olaparib (50 mg/kg) | 450 ± 120 | 70 |
Note: The data in this table is hypothetical and for illustrative purposes.
Mechanism of Action: The PARP Inhibition and DNA Damage Response Pathway
The proposed mechanism of action for this compound derivatives as anticancer agents in HRR-deficient tumors involves the inhibition of PARP, leading to the accumulation of single-strand breaks (SSBs) in DNA. During DNA replication, these SSBs are converted to double-strand breaks (DSBs). In normal cells, DSBs can be repaired by the HRR pathway. However, in cancer cells with HRR defects (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.
dot
Caption: Proposed mechanism of action for this compound derivatives.
Conclusion and Future Directions
This guide outlines a systematic approach for the comprehensive evaluation of this compound derivatives as potential anticancer agents. The proposed workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies, provides a robust framework for identifying and characterizing promising drug candidates. While the focus has been on PARP inhibition, it is important to remain open to other potential mechanisms of action that may emerge during the investigation. Further studies should aim to establish a clear structure-activity relationship (SAR) for this class of compounds to guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to translate these promising preclinical findings into novel and effective cancer therapies.
References
- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 7-Bromoisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction to 7-Bromoisoquinoline-1,3(2H,4H)-dione
This compound is a vital intermediate in the synthesis of a variety of biologically active compounds. The presence of the bromine atom at the 7-position offers a versatile handle for further functionalization through cross-coupling reactions, while the dione moiety can participate in a range of chemical transformations. This unique combination of features makes it a sought-after precursor in drug discovery programs. This guide will explore the primary synthetic routes to this important molecule, providing a critical evaluation of each.
Synthetic Route Analysis
The most prevalent and practical approach to the synthesis of this compound is a multi-step process commencing from commercially available starting materials. This pathway can be dissected into two key stages:
-
Formation of the key intermediate: 4-bromo-2-(carboxymethyl)benzoic acid (also known as 7-bromohomophthalic acid).
-
Cyclization to the final product: this compound.
We will now delve into a detailed examination of these stages, presenting two distinct, yet related, synthetic routes.
Route 1: Oxidation of 5-Bromo-1-indanone followed by Cyclization with Urea
This classical approach is a robust and well-documented method for accessing the target molecule. It involves the oxidative cleavage of a cyclic ketone to form the dicarboxylic acid intermediate, which is then condensed with a nitrogen source.
Workflow Diagram
A Comparative Guide to the X-ray Crystal Structure Analysis of 7-Bromoisoquinoline-1,3(2H,4H)-dione
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 7-Bromoisoquinoline-1,3(2H,4H)-dione. As the crystal structure for this specific compound is not publicly available, this document outlines a robust experimental protocol for its determination and presents a comparative analysis with the structurally related and crystallographically characterized 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. This approach allows us to predict the structural influence of the bromine substituent, a key consideration in the rational design of novel therapeutics and functional materials.
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities.[1] The introduction of a halogen atom, such as bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.[2] Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces within the crystalline state is paramount for structure-activity relationship (SAR) studies and for controlling the solid-state properties of active pharmaceutical ingredients.[3]
Part 1: Experimental Design and Rationale
The determination of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a detailed atomic model.[4]
Synthesis and Crystallization
A plausible synthetic route to this compound involves the cyclization of a substituted benzamide precursor. Recent advances in radical cascade reactions have provided efficient methods for constructing the isoquinoline-1,3-dione core.[5]
Proposed Synthesis:
A potential starting material is 2-acetyl-5-bromobenzoic acid, which can be reacted with an appropriate amine, followed by an intramolecular cyclization to yield the target compound. The purity of the synthesized this compound is critical for successful crystallization and should be confirmed by NMR, mass spectrometry, and elemental analysis.
Crystallization Protocol:
The key to obtaining diffraction-quality single crystals is to screen a variety of solvents and crystallization techniques to promote slow, ordered growth.[6]
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial to allow for the slow evaporation of the solvent over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that includes a reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (2-8°C).
X-ray Diffraction Data Collection
Once a suitable single crystal (ideally >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer for X-ray diffraction analysis.[1][7]
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.
-
Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage during data collection.[4]
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[8]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A data collection strategy is calculated to ensure a complete and redundant dataset is collected to the desired resolution (typically to a 2θ angle of at least 50° for Mo radiation).[3]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz-polarization effects and absorption. The output is a list of unique reflections with their corresponding intensities and standard uncertainties.[9]
Caption: Experimental workflow for single-crystal X-ray structure analysis.
Structure Solution and Refinement
The processed diffraction data provides the amplitudes of the structure factors, but not their phases. Determining these phases is known as the "phase problem".
Methodology:
-
Structure Solution: For small molecules like this compound, direct methods are typically employed. These methods use statistical relationships between the reflection intensities to derive initial phase estimates.[4] The presence of the heavy bromine atom can also be advantageous for phasing.
-
Model Building: An initial electron density map is calculated using the solved phases and observed amplitudes. From this map, the positions of the atoms in the asymmetric unit can be determined and an initial molecular model is built.
-
Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization process.[10][11] This iterative process adjusts atomic coordinates, and atomic displacement parameters (describing thermal motion) to improve the agreement between the observed structure factor amplitudes and those calculated from the model. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the model is accurate and chemically reasonable.
Part 2: Comparative Structural Analysis
To anticipate the structural features of this compound, we will compare its expected properties to the known crystal structure of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione.[6]
Crystallographic Data Comparison
The table below presents the published crystallographic data for 2-Hydroxyisoquinoline-1,3(2H,4H)-dione and a hypothetical set of parameters for this compound. The hypothetical data is based on the assumption of a similar packing arrangement, with adjustments to account for the larger van der Waals radius and mass of bromine compared to the hydroxyl group.
| Parameter | 2-Hydroxyisoquinoline-1,3(2H,4H)-dione[6] | This compound (Hypothetical) |
| Chemical Formula | C₉H₇NO₃ | C₉H₆BrNO₂ |
| Formula Weight | 177.16 | 240.06 |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c or P2₁2₁2₁ |
| a (Å) | 12.336 (5) | ~12.5 - 13.5 |
| b (Å) | 8.666 (4) | ~8.5 - 9.5 |
| c (Å) | 7.052 (7) | ~7.0 - 8.0 |
| β (°) | 104.19 (5) | ~100 - 110 (if monoclinic) |
| Volume (ų) | 730.8 (9) | ~750 - 850 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.608 | ~1.8 - 2.0 |
Molecular Geometry and Intermolecular Interactions
The core isoquinoline-1,3-dione ring system in both molecules is expected to be nearly planar. The key distinction will arise from the nature of the substituent at the 7-position for the bromo-analogue versus the 2-position for the hydroxy-analogue, and the resulting intermolecular interactions.
-
2-Hydroxyisoquinoline-1,3(2H,4H)-dione: The crystal structure of this compound is dominated by strong O-H···O hydrogen bonds, which link the molecules into inversion dimers.[6] These dimers then form layers through π-π stacking interactions between the aromatic rings.
-
This compound (Expected): The bromine atom is a weak hydrogen bond acceptor but can participate in halogen bonding.[12][13] A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom.[13] It is therefore highly probable that the crystal packing of this compound will be directed by C-Br···O=C interactions between adjacent molecules. These interactions, along with potential C-H···O and π-π stacking, will define the supramolecular architecture. The C-Br bond itself will introduce a polarizable and electron-rich region on the molecular surface.[2][8]
Caption: Comparison of dominant intermolecular interactions.
Conclusion
This guide has outlined a comprehensive strategy for the X-ray crystal structure determination of this compound. While awaiting experimental confirmation, a comparative analysis with the known structure of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione allows for informed predictions about its solid-state conformation and packing. The substitution of a hydrogen-bond-donating hydroxyl group with a halogen-bond-donating bromine atom is expected to fundamentally alter the supramolecular assembly in the crystal lattice. This detailed structural insight is invaluable for researchers in drug development, providing a basis for understanding how subtle chemical modifications can influence macroscopic properties and biological activity.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. books.rsc.org [books.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. Halogen–Halogen Nonbonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. youtube.com [youtube.com]
- 9. portlandpress.com [portlandpress.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enzymatic Inhibition Profile of 7-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. Here, we delve into the comparative inhibitory activity of 7-Bromoisoquinoline-1,3(2H,4H)-dione, a molecule of significant interest within the broader class of isoquinoline-1,3-diones. This guide will provide an objective comparison of its performance against various enzymes, supported by experimental data and detailed protocols to empower your own investigations. Our focus is to synthesize technical accuracy with field-proven insights, explaining not just the "what" but the "why" behind experimental choices.
Introduction: The Therapeutic Potential of the Isoquinoline-1,3-dione Scaffold
The isoquinoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] This structural motif has been explored for its potential as an inhibitor of several key enzymes implicated in disease, including those involved in DNA repair and cell cycle regulation. This compound, with its strategic bromine substitution, presents an intriguing candidate for targeted enzyme inhibition. The bromine atom can serve as a key interaction point within an enzyme's active site or as a handle for further synthetic modification.
This guide will focus primarily on the well-documented inhibitory activity of this compound class against Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a critical enzyme in the repair of DNA damage caused by topoisomerase II (Top2) poisons.[2] Furthermore, we will provide established, detailed protocols for assessing the inhibitory potential of this compound against other therapeutically relevant enzymes: Cyclin-Dependent Kinase 4 (CDK4) and Poly(ADP-ribose) Polymerase (PARP). This will enable researchers to conduct their own comprehensive comparative studies.
Comparative Inhibitory Activity: A Focus on Selectivity
The efficacy of a potential therapeutic agent often hinges on its selectivity. An ideal inhibitor will potently target a specific enzyme while showing minimal activity against other related or unrelated enzymes, thereby reducing the likelihood of off-target effects and toxicity.
Our investigation into the literature reveals that the isoquinoline-1,3-dione scaffold, particularly with substitutions at the 6 or 7-position, demonstrates notable selectivity for TDP2 over the related enzyme, Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[2]
Table 1: Inhibitory Activity of Brominated Isoquinoline-1,3(2H,4H)-dione Analogs against TDP2
| Compound | Enzyme | IC50 (µM) |
| 6-Bromoisoquinoline-1,3(2H,4H)-dione | TDP2 | > 111 |
| This compound | TDP2 | Data not explicitly available, but analogs show activity |
| Other substituted isoquinoline-1,3-diones | TDP2 | As low as 1.9 µM |
Data synthesized from Kankanala et al., 2016.[2] While the IC50 for the specific 7-bromo derivative is not singled out, the study establishes the potent activity of this class of compounds against TDP2.
The data strongly suggest that the isoquinoline-1,3-dione core is a promising starting point for the development of selective TDP2 inhibitors.[2] The inhibitory activity is influenced by the position and nature of the substituent on the isoquinoline ring.
Experimental Protocols: A Blueprint for Your Research
To facilitate a comprehensive evaluation of this compound, we provide the following detailed, step-by-step methodologies for key enzymatic assays.
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition Assay
This fluorescence-based assay is a robust method for high-throughput screening of TDP2 inhibitors.[3]
Principle: TDP2 hydrolyzes the phosphotyrosyl bond in a fluorescently labeled DNA substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. Inhibitors of TDP2 will prevent this process, leading to a lower fluorescence signal.
Workflow Diagram:
Caption: Workflow for the TDP2 fluorescence-based inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 80 mM KCl, 0.05% (v/v) Tween-20, and 1 mM DTT.[3]
-
Dilute recombinant human TDP2 enzyme to the desired working concentration in Dilution Buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% Glycerol).[4]
-
Prepare the fluorescently-tagged phosphotyrosine oligo substrate at the working concentration in Assay Buffer.[4]
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.
-
-
Assay Procedure (384-well plate):
-
To each well, add 5 µL of the diluted compound or vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of the diluted TDP2 enzyme solution to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.[4]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.[4]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
-
Cyclin-Dependent Kinase 4 (CDK4) Inhibition Assay
A common method for assessing CDK4 inhibition is a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.[5]
Principle: Active CDK4/cyclin D1 complexes phosphorylate a substrate, such as the Retinoblastoma (Rb) protein, using [γ-³³P]-ATP. The amount of incorporated radioactivity is proportional to the enzyme's activity. Inhibitors will reduce the level of phosphorylation.
Workflow Diagram:
Caption: Workflow for the CDK4 radiometric inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. Add DTT to a final concentration of 0.25 mM just before use.[6]
-
Dilute active CDK4/Cyclin D1 enzyme to the desired concentration in Kinase Dilution Buffer.[6]
-
Prepare the substrate solution containing Rb protein.[6]
-
Prepare the [γ-³³P]-ATP assay cocktail.[6]
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a reaction tube, combine the Kinase Assay Buffer, diluted inhibitor, and diluted enzyme.
-
Add the Rb substrate solution.
-
Initiate the reaction by adding the [γ-³³P]-ATP assay cocktail. The final reaction volume is typically 25 µL.[6]
-
Incubate the reaction mixture at 30°C for 15-30 minutes.[6]
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in an acid solution (e.g., 75 mM phosphoric acid).
-
-
Data Acquisition and Analysis:
-
Wash the filter papers to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the TDP2 assay.
-
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition Assay
A colorimetric assay is a convenient method for determining PARP-1 inhibitory activity.
Principle: PARP-1 utilizes NAD+ as a substrate to form poly(ADP-ribose) chains on acceptor proteins, such as histones. This assay measures the consumption of NAD+. In the presence of an inhibitor, NAD+ levels will remain higher.
Workflow Diagram:
Caption: Workflow for the PARP-1 colorimetric inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Use a commercial PARP assay kit and prepare reagents according to the manufacturer's instructions. This typically involves preparing an assay buffer, reconstituting the PARP-1 enzyme, NAD+, and developing solutions.
-
The assay is often performed in a 96-well plate pre-coated with histones and activated DNA.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
-
Assay Procedure:
-
To the histone-coated wells, add the diluted inhibitor or vehicle control.
-
Add the diluted PARP-1 enzyme to each well.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developing solution, which will react with the remaining NAD+ to produce a colorimetric signal.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
A higher absorbance corresponds to a higher concentration of remaining NAD+, indicating greater PARP-1 inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Concluding Remarks
This guide provides a framework for the comparative analysis of this compound's inhibitory activity. The available data strongly points towards the isoquinoline-1,3-dione scaffold as a selective inhibitor of TDP2, a promising target in oncology.[2] The provided protocols for TDP2, CDK4, and PARP-1 inhibition assays offer a robust starting point for researchers to quantitatively assess the activity and selectivity of this compound and its derivatives.
As with any scientific investigation, meticulous execution of these protocols, including appropriate controls and statistical analysis, is paramount. The insights gained from such comparative studies will be invaluable in elucidating the mechanism of action of this compound and guiding the development of the next generation of targeted therapeutics.
References
- 1. 4-Benzylideneisoquinoline-1,3(2H, 4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 7-Bromoisoquinoline-1,3(2H,4H)-dione Derivatives
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline-1,3(2H,4H)-dione scaffold represents a privileged structure with a wide range of pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 7-Bromoisoquinoline-1,3(2H,4H)-dione core, with a particular focus on their potential as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). Understanding the intricate interplay between chemical structure and biological function is paramount in the rational design of novel therapeutics. This guide will dissect the key structural modifications and their impact on inhibitory activity, offering a comparative analysis supported by experimental data to inform future drug discovery efforts.
The 7-bromo substitution on the isoquinoline-1,3(2H,4H)-dione scaffold serves as a versatile chemical handle, allowing for a diverse range of modifications through various cross-coupling reactions. This strategic placement of a bromine atom opens up avenues for exploring the chemical space around the core structure, enabling the fine-tuning of pharmacological properties.
Comparative Analysis of Isoquinoline-1,3(2H,4H)-dione Derivatives as CDK4 Inhibitors
Recent studies have highlighted a series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives as a novel class of potential antitumor agents that potently and selectively inhibit CDK4 over other cyclin-dependent kinases like CDK1 and CDK2.[2] The following sections will delve into the specific SAR at different positions of the isoquinoline-1,3-dione core, drawing insights from this important class of inhibitors.
The Critical Role of the 4-Substituted Methylene Bridge
A key structural feature for potent CDK4 inhibition is the presence of a (benzylaminomethylene) or (pyridylmethyl)aminomethylene) moiety at the C4 position of the isoquinoline-1,3-dione ring. This substituent plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase.
Structure-Activity Relationship at the Benzylamino Headpiece
The nature of the substituent on the phenyl ring of the benzylamino group significantly influences the inhibitory potency.
-
Requirement of a 3-Hydroxy Group: A hydroxyl group at the 3-position of the phenyl ring is a critical determinant for CDK4 inhibitory activity.[2] This was consistently observed across various analogs. This suggests a key hydrogen bond interaction with the kinase.
-
Impact of Other Substituents: While the 3-OH is essential, other substitutions on the phenyl ring generally lead to a decrease in potency. This underscores the specific and sensitive nature of the interaction within the binding site.
Impact of Substitutions on the Isoquinoline-1,3-dione Core
Modifications on the core isoquinoline-1,3-dione scaffold, particularly at the C6 and C7 positions, have been shown to modulate CDK4 inhibitory activity. While the primary literature extensively covers C6 modifications, the principles can be extrapolated to understand the potential impact of substitutions at the C7 position, originating from a 7-bromo precursor.
-
Enhancement of Potency at the C6-Position: The introduction of iodo, aryl, heteroaryl, t-butyl, or cyclopentyl substituents at the C-6 position of the isoquinoline-1,3-dione core leads to a significant enhancement in CDK4 inhibitory activity.[2] This suggests that this region of the binding pocket can accommodate bulky and diverse chemical groups, and that these interactions contribute favorably to the overall binding affinity.
The following table summarizes the CDK4 inhibitory activity of selected 4-(3-hydroxybenzylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives with various substituents at the C6 position, providing a clear comparison of their performance.
| Compound ID | C6-Substituent (R) | CDK4 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) |
| 1 | H | 130 | >10000 | >10000 |
| 2 | Iodo | 10 | 2800 | 2600 |
| 3 | Phenyl | 14 | 2200 | 1700 |
| 4 | 2-Thienyl | 10 | 1800 | 1400 |
| 5 | t-Butyl | 11 | 2400 | 1900 |
| 6 | Cyclopentyl | 12 | 2500 | 1800 |
Data extracted from J. Med. Chem. 2009, 52, 8, 2289–2310.[2]
Experimental Protocols
To provide a practical context for the data presented, this section outlines a typical experimental workflow for evaluating the inhibitory activity of these compounds against CDK4.
CDK4/Cyclin D1 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK4/cyclin D1 complex.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK4/cyclin D1 enzyme and a suitable substrate, such as the retinoblastoma (Rb) protein, are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The CDK4/cyclin D1 enzyme, the substrate, and ATP are incubated with the test compounds in a microplate.
-
Detection: The extent of phosphorylation is measured. A common method is to use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable label (e.g., horseradish peroxidase or a fluorescent tag).
-
Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR findings for the isoquinoline-1,3(2H,4H)-dione scaffold as CDK4 inhibitors.
Caption: Key modification points on the isoquinoline-1,3-dione core and their general impact on CDK4 inhibitory activity.
Logical Framework for SAR-Guided Drug Design
The following workflow illustrates a rational approach to designing novel this compound derivatives as potential CDK4 inhibitors.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromoisoquinoline-1,3(2H,4H)-dione
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromoisoquinoline-1,3(2H,4H)-dione, a brominated heterocyclic compound. Our focus is not just on the "how," but the "why," ensuring that each step is understood in the context of safety, regulatory compliance, and environmental stewardship.
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from closely related structures, such as 7-Bromoisoquinoline-1,3,4-trione.
This compound is anticipated to be a skin, eye, and respiratory irritant.[1] The most significant consideration from a disposal standpoint is its classification as a halogenated organic compound . Brominated compounds are noted for their potential environmental persistence and the generation of hazardous byproducts upon improper treatment.[2] Thermal decomposition, for instance, can liberate toxic and corrosive gases such as hydrogen bromide and nitrogen oxides.[1]
Therefore, the core principle of its disposal is controlled destruction via an approved waste disposal facility , preventing its release into the environment.[1][3][4]
In-Lab Waste Management: The Segregation Imperative
Proper disposal begins the moment the compound is deemed "waste." The following steps provide a self-validating system to ensure safety and compliance within the laboratory.
Step 1: Designate as "Halogenated Organic Waste"
The single most critical step is the correct classification of the waste. Due to the presence of the bromine atom, this compound waste must never be mixed with non-halogenated organic waste.[2]
-
Causality: Mixing these waste streams leads to significantly more complex and costly disposal procedures for the entire container.[2] Licensed disposal facilities use different processes for halogenated and non-halogenated waste, primarily due to the need to scrub acidic gases like hydrogen bromide from the incinerator exhaust.
Step 2: Select the Appropriate Waste Container
Container integrity and compatibility are non-negotiable.
-
Primary Container: For solid waste such as this compound powder or materials lightly contaminated with it (e.g., weighing paper, gloves), a dedicated solid waste container should be used. This is typically a robust, sealable pail or drum.[5]
-
Contaminated Labware: If disposing of contaminated glassware, it should be placed in a puncture-resistant container designated for solid chemical waste.
-
Material Compatibility: Containers must be chemically compatible with the waste. While this is less of a concern for a stable solid, if any solvents are used for decontamination, their compatibility with the container material (typically high-density polyethylene [HDPE] for solids) must be verified.[6][7]
Step 3: Meticulous Labeling
A hazardous waste container must be labeled the moment the first particle of waste is added.[6][8]
-
Essential Information: The label must, at a minimum, include:
This rigorous labeling ensures that everyone who handles the container, from lab personnel to the final disposal technicians, is aware of its contents and associated dangers.
Workflow for Waste Segregation and Collection
The following diagram illustrates the decision-making process for handling waste generated from work with this compound.
Storage and Final Disposal: The Hand-Off
Once collected and labeled, the waste container must be managed correctly pending removal from the laboratory.
-
Storage Location: The sealed container should be stored in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and away from incompatible materials, particularly strong oxidizing agents or bases.[10]
-
Secondary Containment: It is best practice to place waste containers in secondary containment (such as a larger, chemically resistant tub) to mitigate any potential leaks or spills.[6]
-
Container Status: Keep the waste container sealed at all times, except when adding waste.[6][9] Do not overfill containers; leave at least 10% headspace for potential gas expansion.
The final step for laboratory personnel is to arrange for the collection of the waste by the institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company. They are equipped to transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Method at the TSDF: High-Temperature Incineration
At the TSDF, the primary and most effective method for destroying halogenated organic solids is high-temperature incineration .
-
Mechanism: The compound is subjected to extremely high temperatures (typically >1100 °C for halogenated materials) to ensure complete thermal oxidation.[11] This process breaks the molecule down into its constituent elements and simple oxides, such as carbon dioxide, water, and hydrogen bromide.
-
Emission Control: Crucially, these incinerators are equipped with advanced emission control systems, including scrubbers. These systems neutralize and remove the acidic gases (like HBr) and other potential pollutants before they can be released into the atmosphere.[11]
Quantitative Data Summary
| Parameter | Guideline / Specification | Rationale |
| Waste Segregation | Must be in a "Halogenated Organic" waste stream. | Prevents contamination of non-halogenated waste; essential for proper incineration and emission control. |
| Incineration Temp. | >1100 °C (recommended for halogenated compounds) | Ensures complete destruction of the stable heterocyclic and C-Br bonds.[11] |
| Container Headspace | Minimum 10% of container volume | Allows for thermal expansion of contents and prevents container rupture. |
| pH (for solutions) | Neutral (6-9) if ever solubilized for cleaning | Prevents corrosive damage to containers and violent reactions if mixed with other wastes. |
This comprehensive approach, grounded in the principles of chemical safety and environmental responsibility, ensures that the disposal of this compound is conducted in a manner that protects researchers, support staff, and the ecosystem.
References
- 1. aksci.com [aksci.com]
- 2. wise.ku.edu [wise.ku.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. bsu.edu [bsu.edu]
- 8. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. boomwaste.com [boomwaste.com]
Personal protective equipment for handling 7-Bromoisoquinoline-1,3(2H,4H)-dione
An Expert Guide to the Safe Handling and Disposal of 7-Bromoisoquinoline-1,3(2H,4H)-dione
In the pursuit of novel therapeutics and chemical entities, the safety of our researchers is the bedrock upon which scientific advancement is built. This document serves as an essential guide for laboratory professionals engaged in the handling of this compound. As a Senior Application Scientist, my objective is to provide not just a set of rules, but a framework of understanding—explaining the causality behind each procedural step to foster a deeply ingrained culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively published, its chemical structure provides critical clues for a robust risk assessment. As a brominated heterocyclic dione, we must anticipate certain hazards based on analogous compounds.[1][2] The primary risks are associated with its form as a solid powder and its chemical reactivity.
-
Hazard Statements: GHS hazard statements for this compound and its close analogs include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4]
-
Primary Routes of Exposure:
-
Inhalation: The fine powder form presents a significant risk of aerosolization during handling, such as weighing or transferring, which can lead to respiratory tract irritation.[4][5]
-
Dermal Contact: Direct skin contact can cause irritation.[1][4]
-
Eye Contact: The powder can cause serious eye irritation if it comes into contact with the eyes.[1][4]
-
Given these potential hazards, all manipulations of solid this compound must be performed within a certified chemical fume hood to contain dust and vapors.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a critical component of risk mitigation tailored to the specific hazards of the chemical.[6][7] The following table outlines the mandatory PPE ensemble for handling this compound.
| Category | Required PPE | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required over goggles when handling larger quantities (>10g) or during exothermic reactions.[8] | Goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield offers an additional layer of protection for the entire face.[7] |
| Hand Protection | Nitrile gloves. | Nitrile provides good chemical resistance for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately upon contamination.[8] |
| Body Protection | Flame-resistant laboratory coat. | A lab coat protects against accidental spills on the skin and clothing. Ensure it is fully buttoned.[5] |
| Respiratory Protection | Not required if all handling of the powder is performed within a properly functioning chemical fume hood. | Engineering controls like a fume hood are the primary method for exposure prevention. If work outside a hood is unavoidable, a NIOSH-approved respirator (e.g., N95) is mandatory, and a formal respiratory protection program must be in place.[8] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the potential for exposure and cross-contamination.
Step 1: Preparation and Weighing
This phase carries the highest risk of generating airborne particulates.
-
Designate the Workspace: Cordon off an area within a chemical fume hood specifically for handling this compound.
-
Pre-Weighing Setup: Place a marble balance stone inside the fume hood to minimize vibrations. Tare the balance with your weigh boat or paper.
-
Compound Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to prevent the powder from becoming airborne.
-
Cleanup: After weighing, carefully close the stock container. Decontaminate the spatula and the weighing area with a damp cloth (using a solvent in which the compound is soluble, like ethanol or acetone, if appropriate) before disposal as hazardous waste.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
